molecular formula C9H7F3O3 B158987 Methyl 3-methoxy-2,4,5-trifluorobenzoate CAS No. 136897-64-8

Methyl 3-methoxy-2,4,5-trifluorobenzoate

Cat. No.: B158987
CAS No.: 136897-64-8
M. Wt: 220.14 g/mol
InChI Key: WRNVSUJHRFXTKQ-UHFFFAOYSA-N
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Description

Methyl 3-methoxy-2,4,5-trifluorobenzoate is a fluorinated aromatic ester that serves as a versatile building block in organic synthesis and medicinal chemistry research. The strategic incorporation of both fluorine atoms and a methoxy group on the benzoate scaffold is of particular interest in the design of new chemical entities. In drug discovery, the trifluoromethyl (-CF₃) group is a key moiety known to enhance a compound's metabolic stability, lipophilicity, and membrane permeability, which can lead to improved pharmacokinetic profiles . Similarly, the methoxy (OCH₃) group is a prevalent feature in approved drugs, where it can contribute to a molecule's conformation and influence its binding affinity to biological targets through steric and electronic effects . As a synthetic intermediate, this compound is valuable for constructing more complex, fluorinated molecules for screening and development. It is supplied for laboratory research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2,4,5-trifluoro-3-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O3/c1-14-8-6(11)4(9(13)15-2)3-5(10)7(8)12/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRNVSUJHRFXTKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1F)F)C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80443092
Record name methyl 3-methoxy-2,4,5-trifluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136897-64-8
Record name methyl 3-methoxy-2,4,5-trifluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 3-methoxy-2,4,5-trifluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the properties, structure, and potential applications of Methyl 3-methoxy-2,4,5-trifluorobenzoate, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound is a fluorinated aromatic ester. Its chemical structure consists of a benzene ring substituted with three fluorine atoms, a methoxy group, and a methyl ester group.

Structure:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1801551-33-1N/A
Molecular Formula C₉H₇F₃O₃N/A
Molecular Weight 220.15 g/mol N/A
Appearance Colorless to light yellow liquid or solidN/A
Boiling Point Not availableN/A
Melting Point Not availableN/A
Density Not availableN/A
Solubility Not availableN/A

Synthesis

A potential synthetic route to this compound involves the esterification of its corresponding carboxylic acid, 3-methoxy-2,4,5-trifluorobenzoic acid.

Experimental Protocol: General Esterification of Carboxylic Acids

  • Materials: 3-methoxy-2,4,5-trifluorobenzoic acid, methanol (anhydrous), and a strong acid catalyst (e.g., concentrated sulfuric acid or hydrochloric acid).

  • Procedure:

    • Dissolve 3-methoxy-2,4,5-trifluorobenzoic acid in an excess of anhydrous methanol.

    • Carefully add a catalytic amount of the strong acid.

    • The reaction mixture is typically heated to reflux for several hours to drive the equilibrium towards the ester product.

    • Reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

    • Upon completion, the excess methanol is removed under reduced pressure.

    • The residue is then worked up, which may involve neutralization of the acid catalyst and extraction of the product into an organic solvent.

    • Purification of the crude product can be achieved by distillation or column chromatography.

G cluster_0 Esterification Workflow start Start: 3-methoxy-2,4,5-trifluorobenzoic acid dissolve Dissolve in anhydrous methanol start->dissolve add_catalyst Add acid catalyst (e.g., H₂SO₄) dissolve->add_catalyst reflux Heat to reflux add_catalyst->reflux monitor Monitor reaction (e.g., TLC) reflux->monitor workup Reaction workup (neutralization, extraction) monitor->workup Reaction complete purify Purification (distillation or chromatography) workup->purify end End: this compound purify->end

Caption: General workflow for the synthesis of this compound.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not currently available in public databases. However, based on the analysis of its parent compound, 3-methoxy-2,4,5-trifluorobenzoic acid, and related structures, the following spectral characteristics can be anticipated.

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Features
¹H NMR - A singlet corresponding to the methyl ester protons (-COOCH₃).- A singlet for the methoxy group protons (-OCH₃).- A multiplet in the aromatic region for the single aromatic proton, showing coupling to the adjacent fluorine atoms.
¹³C NMR - A signal for the methyl ester carbon.- A signal for the methoxy carbon.- Multiple signals in the aromatic region for the carbon atoms of the benzene ring, with carbon-fluorine couplings.
IR Spectroscopy - A strong absorption band for the C=O stretching of the ester group.- C-O stretching bands for the ester and ether linkages.- C-F stretching absorptions.- Aromatic C-H and C=C stretching bands.
Mass Spectrometry - A molecular ion peak corresponding to the molecular weight of the compound.- Fragmentation patterns characteristic of a methyl benzoate, including the loss of the methoxy group and the methyl ester group.

Biological Activity and Potential Applications

As of the latest literature review, there is no specific information available on the biological activity, pharmacological properties, or involvement in signaling pathways of this compound.

However, the structural motifs present in this molecule, namely the trifluorinated benzene ring and the methoxy group, are found in various biologically active compounds. The introduction of fluorine atoms into organic molecules is a common strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity.

Given that the parent acid, 3-methoxy-2,4,5-trifluorobenzoic acid, has been investigated as a ligand for bacterial dehydrogenases, it is plausible that the methyl ester derivative could serve as a prodrug or exhibit its own biological profile. Further research is required to elucidate the potential of this compound in drug discovery and development.

G cluster_1 Potential Research Directions compound This compound synthesis Develop & Optimize Synthetic Protocol compound->synthesis spectroscopy Full Spectroscopic Characterization (NMR, MS, IR) synthesis->spectroscopy bioactivity Screen for Biological Activity (e.g., enzyme inhibition, antimicrobial) spectroscopy->bioactivity in_vitro In vitro studies (cell-based assays) bioactivity->in_vitro signaling Investigate Mechanism of Action & Signaling Pathways in_vitro->signaling drug_dev Evaluate as Potential Drug Candidate or Prodrug signaling->drug_dev

Caption: Logical workflow for future research on this compound.

Conclusion

This compound is a compound with potential for further investigation, particularly within the field of medicinal chemistry. While current publicly available data is limited, its structural features suggest that it may possess interesting biological properties. This guide has summarized the known information and highlighted the areas where further research, including detailed synthesis, full spectroscopic characterization, and comprehensive biological evaluation, is needed to fully understand the potential of this molecule.

"Methyl 3-methoxy-2,4,5-trifluorobenzoate" CAS number 136897-64-8

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 136897-64-8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Methyl 3-methoxy-2,4,5-trifluorobenzoate, a key intermediate in the synthesis of fluoroquinolone antibiotics. This document consolidates essential physicochemical properties, detailed spectroscopic data, experimental protocols, and its role in pharmaceutical manufacturing.

Chemical Identity and Properties

This compound is a fluorinated aromatic ester. Its structure incorporates a methyl ester, a methoxy group, and three fluorine atoms on a benzene ring, which contribute to its specific reactivity and utility as a synthetic building block.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 136897-64-8N/A
Molecular Formula C₉H₇F₃O₃N/A
Molecular Weight 220.15 g/mol N/A
Melting Point 105-112 °C[1][2]
Boiling Point 262 °C[3]
Purity Specification ≥98%[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the identity and purity of this compound.

Table 2: Spectroscopic Data Summary

TechniqueDataSource
¹H NMR (300 MHz, CDCl₃): δ=7.9-7.4 (m, 1H), 5.1 (dxd, J=7.0×1.0 Hz, 1H), 4.8 (dxd, J=3.1×0.9 Hz, 1H), 4.1 (t, J=1.2 Hz, 3H)[3]
¹³C NMR (75 MHz, CDCl₃) δ=159.7-159.6 (m), 154.4-145.2 (m), 141.0, 112.4-112.1 (m), 99.4, 62.3 (t, J=3.7 Hz)[3]
Mass Spec. (EI) m/z (%): 232 (10) [M+], 189 (100), 161 (27), 146 (31), 113 (22), 81 (9), 43 (4), 18 (8)[3]
Infrared (IR) Characteristic absorptions expected for C=O (ester), C-O, C-F, and aromatic C-H bonds.N/A

Experimental Protocols

Synthesis of this compound

This protocol is based on the methylation of 3-hydroxy-2,4,5-trifluorobenzoic acid.

Objective: To synthesize this compound from 3-hydroxy-2,4,5-trifluorobenzoic acid.

Materials:

  • 3-hydroxy-2,4,5-trifluorobenzoic acid

  • 10% strength by weight aqueous sodium hydroxide solution

  • Methylating agent (e.g., dimethyl sulfate)

  • Xylene

  • Water

Procedure:

  • A reaction mixture containing 3-hydroxy-2,4,5-trifluorobenzoic acid is treated with stirring with a 10% strength by weight aqueous sodium hydroxide solution.

  • The pH of the reaction mixture is adjusted and maintained at 7 to 7.5.

  • The mixture is heated to 50-52 °C.

  • A methylating agent is added to the reaction mixture.

  • The reaction is stirred for approximately 2 hours at 50-52 °C while maintaining the pH between 7 and 7.5.

  • Upon completion of the reaction (which can be monitored by HPLC analysis), 50 g of xylene is added, and the organic phase is separated.

  • The aqueous phase is extracted twice more with xylene.

  • The combined organic phases contain the desired product, this compound.

  • The product can be isolated by evaporation of the solvent and further purified by recrystallization or chromatography if necessary.

Expected Yield: Approximately 88.7% based on the starting 3-hydroxy-2,4,5-trifluorobenzoic acid.

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of Gatifloxacin, a fourth-generation fluoroquinolone antibiotic. Fluoroquinolones are a class of broad-spectrum antibiotics that play a vital role in treating various bacterial infections.

Role in Quinolone Antibiotic Action

The final antibiotic products derived from this intermediate function by inhibiting bacterial DNA replication.

Signaling_Pathway

Diagram 1: Mechanism of Action of Quinolone Antibiotics. This diagram illustrates how quinolone antibiotics, synthesized from intermediates like this compound, induce bacterial cell death by inhibiting DNA gyrase and topoisomerase IV, leading to DNA damage.

Experimental and Synthetic Workflows

The synthesis of this compound is a key step in a multi-stage process.

Experimental_Workflow

Diagram 2: Synthesis and Purification Workflow. This flowchart outlines the key stages in the synthesis, workup, purification, and characterization of this compound.

References

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 3-methoxy-2,4,5-trifluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 3-methoxy-2,4,5-trifluorobenzoate, a valuable intermediate in pharmaceutical and fine chemical synthesis. This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound (CAS No. 136897-64-8) is a fluorinated aromatic ester.[1] Its structure, featuring a trifluorinated benzene ring with a methoxy and a methyl ester group, makes it a key building block in the synthesis of various complex molecules, notably as a precursor to fluoroquinolone antibiotics.[2][3] The strategic placement of fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredients.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 136897-64-8[4]
Molecular Formula C₉H₇F₃O₃[4]
Molecular Weight 220.15 g/mol [4]
Physical Form Liquid[1]
IUPAC Name This compound[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-stage process: the synthesis of its precursor, 3-methoxy-2,4,5-trifluorobenzoic acid, followed by its esterification.

Stage 1: Synthesis of 3-methoxy-2,4,5-trifluorobenzoic acid

A patented method describes the synthesis of 3-methoxy-2,4,5-trifluorobenzoic acid from a tetrafluorophthalimide derivative.[5] This multi-step process is outlined below.

  • Hydrolysis of Tetrafluorophthalimide: An N-alkyl tetrafluorophthalimide is reacted with an alkali metal hydroxide (e.g., sodium hydroxide) in an aqueous solution. The reaction is typically heated to a temperature between room temperature and 130°C, with a preferred range of 75°C to 105°C, for 2 to 3 hours. This step yields a mixture of the alkali metal salts of 4-hydroxy-3,5,6-trifluoro-N-alkylphthalamic acid and 3-hydroxy-2,4,5-trifluoro-N-alkylbenzamide.

  • Methylation: The resulting mixture is dissolved in an aqueous solution of an alkali metal hydroxide to a pH of about 8 to 14. A methylating agent, such as dimethyl sulfate, is then added (about 1 to 2 equivalents). The reaction is heated to a temperature from about room temperature to 50°C. This produces a mixture of 4-methoxy-3,5,6-trifluoro-N-alkylphthalamic acid and 3-methoxy-2,4,5-trifluoro-N-alkylbenzamide.

  • Acidification and Extraction: The methylated products are extracted into an organic solvent like ethyl acetate. The organic solvent is then evaporated to yield the solid compounds. These solids are then reacted with an acid to produce 4-methoxy-3,5,6-trifluorophthalic acid and 3-methoxy-2,4,5-trifluorobenzoic acid.

  • Decarboxylation: The 4-methoxy-3,5,6-trifluorophthalic acid is then decarboxylated by heating it in a solvent such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) at approximately 150°C for 24 hours to yield additional 3-methoxy-2,4,5-trifluorobenzoic acid.

Stage 2: Esterification to this compound

The final step is the esterification of 3-methoxy-2,4,5-trifluorobenzoic acid to its methyl ester. A general and efficient method for this transformation is the Fischer esterification.

  • Reaction Setup: 3-methoxy-2,4,5-trifluorobenzoic acid is dissolved in an excess of methanol, which acts as both the solvent and the reactant.

  • Catalyst Addition: A catalytic amount of a strong acid, such as concentrated sulfuric acid or boron trifluoride etherate, is cautiously added to the solution.

  • Reaction Conditions: The mixture is heated to reflux (approximately 65°C for methanol) and stirred. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate.

  • Purification: The organic layer is washed with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine. The organic phase is then dried over an anhydrous salt such as magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound. Further purification can be achieved by distillation or column chromatography if necessary.

A reported synthesis starting from 4-hydroxy-3,5,6-trifluorophthalic acid and involving methylation has shown a yield of 90.5% for this compound.[4]

Synthesis Workflow

Synthesis_Workflow cluster_stage1 Stage 1: Synthesis of 3-methoxy-2,4,5-trifluorobenzoic acid cluster_stage2 Stage 2: Esterification A N-Alkyl Tetrafluorophthalimide B Hydrolysis (NaOH, 75-105°C) A->B C Mixture of Hydroxylated Intermediates B->C D Methylation (Dimethyl Sulfate, RT-50°C) C->D E Mixture of Methylated Intermediates D->E F Acidification E->F G 4-methoxy-3,5,6-trifluorophthalic acid & 3-methoxy-2,4,5-trifluorobenzoic acid F->G H Decarboxylation (150°C) G->H Separation & Decarboxylation of Phthalic Acid I 3-methoxy-2,4,5-trifluorobenzoic acid H->I J 3-methoxy-2,4,5-trifluorobenzoic acid K Fischer Esterification (Methanol, H₂SO₄, Reflux) J->K L This compound K->L

Synthesis workflow for this compound.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following data is based on predictive models and analysis of similar compounds due to the limited availability of experimental spectra in the public domain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted chemical shifts for this compound are presented below.

Table 2: Predicted ¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.9Singlet3H-OCH₃ (ester)
~4.0Singlet3H-OCH₃ (ether)
~7.0-7.5Multiplet1HAromatic-H

Table 3: Predicted ¹³C NMR Spectral Data

Chemical Shift (ppm)Assignment
~52-OCH₃ (ester)
~62-OCH₃ (ether)
~110-160 (with C-F coupling)Aromatic carbons
~165C=O (ester)

Table 4: Predicted ¹⁹F NMR Spectral Data

Chemical Shift (ppm)Assignment
-120 to -160Aromatic-F
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. Based on the spectrum of methyl benzoate, the following peaks are anticipated.[6][7]

  • C=O Stretch (Ester): A strong, sharp peak is expected around 1720-1740 cm⁻¹.

  • C-O Stretch (Ester and Ether): Strong absorptions are anticipated in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions.

  • C-F Stretch: Strong absorptions are expected in the 1000-1400 cm⁻¹ region.

  • Aromatic C-H Stretch: Peaks are expected just above 3000 cm⁻¹.

  • Aliphatic C-H Stretch (-OCH₃): Peaks are expected just below 3000 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) at m/z = 220. The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 189, and the loss of the carbomethoxy group (-COOCH₃) to give a fragment at m/z = 161. These fragmentation patterns are characteristic of methyl esters of aromatic acids.[8]

Application in the Synthesis of Fluoroquinolone Antibiotics

Fluorinated benzoic acids and their derivatives are crucial starting materials for the synthesis of fluoroquinolone antibiotics.[2][3] These antibiotics are a class of broad-spectrum antibacterial agents. The general synthetic pathway involves the construction of the quinolone core through the reaction of a fluorinated benzoyl acetate derivative with a suitable amine, followed by cyclization.

Quinolone_Synthesis A Methyl 3-methoxy-2,4,5- trifluorobenzoate B Further Elaboration (e.g., Claisen Condensation) A->B C Fluorinated Benzoyl Acetate Derivative B->C D Reaction with Amine C->D E Enamine Intermediate D->E F Cyclization E->F G Quinolone Core Structure F->G

General pathway to fluoroquinolones from a fluorinated benzoate.

References

A Comprehensive Technical Guide to Methyl 3-methoxy-2,4,5-trifluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Methyl 3-methoxy-2,4,5-trifluorobenzoate, a fluorinated aromatic compound of interest in chemical synthesis and potentially in drug discovery. This document consolidates its chemical identity, physicochemical properties, a detailed synthesis protocol, and a visual representation of its preparation workflow.

Chemical Identity and Synonyms

The compound with the formal name this compound is a substituted benzoic acid methyl ester. For clarity and comprehensive database searching, its various identifiers are provided below.

Identifier TypeValue
IUPAC Name This compound
CAS Number 136897-64-8
Molecular Formula C₉H₇F₃O₃
InChI Key WRNVSUJHRFXTKQ-UHFFFAOYSA-N
Synonyms 2,4,5-Trifluoro-3-methoxy-benzoic acid methyl ester, 3-(Methoxycarbonyl)-2,5,6-trifluoroanisole, Methyl 2,4,5-trifluoro-m-anisate

Physicochemical and Safety Data

A summary of the key quantitative properties of this compound is presented in the following table, offering a quick reference for experimental planning and safety assessment.

PropertyValueSource
Molecular Weight 220.15 g/mol [1]
Physical Form Liquid
Boiling Point 262 °C[1]
Melting Point 105-112 °C[2]
Density 1.342 g/cm³[1]
Flash Point 109 °C[1]
Storage Temperature Ambient
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Signal Word Warning

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through the esterification of its corresponding carboxylic acid, 3-methoxy-2,4,5-trifluorobenzoic acid. A detailed two-step synthesis, starting from a related phthalic acid derivative, is described below, based on methodologies outlined in patent literature.[3][4]

Step 1: Synthesis of 3-methoxy-2,4,5-trifluorobenzoic acid from 4-hydroxy-3,5,6-trifluorophthalic acid

This precursor synthesis involves methylation followed by decarboxylation.

  • Methylation: To a solution of 4-hydroxy-3,5,6-trifluorophthalic acid, add a suitable methylating agent such as dimethyl sulfate. The reaction can be carried out in the presence of a base like potassium carbonate in a solvent such as acetone. The mixture is typically heated to reflux to ensure the completion of the methylation reaction.

  • Decarboxylation: The methylated intermediate is then subjected to decarboxylation. This can be achieved by heating the compound in a high-boiling point solvent. The progress of the reaction should be monitored by a suitable analytical technique like gas chromatography (GC) to confirm the formation of 3-methoxy-2,4,5-trifluorobenzoic acid.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is extracted using an organic solvent. The solvent is subsequently removed under reduced pressure, and the crude product can be purified by techniques such as chromatography or distillation to yield pure 3-methoxy-2,4,5-trifluorobenzoic acid.

Step 2: Esterification of 3-methoxy-2,4,5-trifluorobenzoic acid

The final product, this compound, is synthesized via Fischer esterification of the carboxylic acid obtained in the previous step.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-methoxy-2,4,5-trifluorobenzoic acid in an excess of methanol, which acts as both the solvent and the reactant.

  • Catalysis: Carefully add a catalytic amount of a strong acid, such as sulfuric acid, to the solution.

  • Reaction Conditions: The reaction mixture is heated to reflux for several hours. The progress of the esterification can be monitored using thin-layer chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, the excess methanol is removed by distillation. The remaining mixture is then neutralized, typically with a solution of sodium bicarbonate. The crude ester is extracted with an organic solvent, washed with brine, and dried over an anhydrous salt like sodium sulfate. The solvent is then evaporated to yield the crude this compound. Further purification can be achieved by distillation under reduced pressure. A reported yield for a similar synthesis route is 90.5%.[3]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_esterification Esterification Start 4-hydroxy-3,5,6-trifluorophthalic acid Methylation Methylation (e.g., Dimethyl Sulfate, K2CO3) Start->Methylation Step 1a Decarboxylation Decarboxylation (Heating) Methylation->Decarboxylation Step 1b Precursor 3-methoxy-2,4,5-trifluorobenzoic acid Decarboxylation->Precursor Esterification Fischer Esterification (Methanol, H2SO4 cat.) Final_Product This compound Esterification->Final_Product Precursor_ref 3-methoxy-2,4,5-trifluorobenzoic acid Precursor_ref->Esterification Step 2

Caption: Synthetic pathway for this compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of publicly available scientific literature detailing the specific biological activities or the mechanism of action of this compound. However, its precursor, 3-methoxy-2,4,5-trifluorobenzoic acid, has been reported to act as a ligand that binds to the active site of bacterial dehydrogenases, suggesting potential antimicrobial applications.[5] It has also been noted to inhibit the proliferation of cancer cells by affecting transcription and translation.[5] It is important to note that these activities are attributed to the carboxylic acid form and may not be directly extrapolated to the methyl ester. Further research is required to elucidate the biological profile of this compound. As such, no signaling pathway diagrams can be provided at this time.

This technical guide is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development. The information provided herein is based on currently available data and is subject to updates as new research emerges.

References

A Comprehensive Technical Guide to the Physical Properties of Methyl 3-methoxy-2,4,5-trifluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties of Methyl 3-methoxy-2,4,5-trifluorobenzoate, a key intermediate in various synthetic applications. This document outlines its melting and boiling points, details the experimental methodologies for these determinations, and presents a logical workflow for its synthesis.

Physical Properties

The key physical characteristics of this compound are summarized in the table below, providing a ready reference for laboratory and developmental applications.

PropertyValue
Melting Point 105-112 °C (literature value)[1]
Boiling Point 262 °C[1]

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties such as melting and boiling points is fundamental to verifying the purity and identity of a compound. The following sections detail the standard experimental protocols for these measurements.

Melting Point Determination

The melting point of an organic solid is typically determined by packing a small amount of the substance into a capillary tube and heating it slowly in a calibrated apparatus. The temperature range from the first sign of melting to the complete liquefaction of the solid is recorded as the melting point range. A sharp melting point range is indicative of a pure compound.

General Procedure:

  • A small, finely powdered sample of the crystalline solid is introduced into a capillary tube, which is then sealed at one end.

  • The capillary tube is placed in a melting point apparatus, which can be either an oil bath (like a Thiele tube) or a metal block heater.

  • The sample is heated at a steady, slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the thermometer.

  • The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For accurate determination, especially with small quantities of liquid, the capillary method is often employed.

General Procedure:

  • A small volume of the liquid is placed in a small test tube or fusion tube.

  • A capillary tube, sealed at one end, is inverted and placed into the liquid.

  • The assembly is heated gently in a heating bath, such as a Thiele tube filled with a high-boiling point liquid like paraffin oil.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Heating is discontinued, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.

Synthesis Workflow

The synthesis of this compound can be achieved through a multi-step process. The following diagram illustrates a high-level workflow for its preparation, which involves the methylation of a precursor acid.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction Step cluster_product Final Product start_node 4-Hydroxy-3,5,6-trifluorophthalic Acid reaction_node Methylation start_node->reaction_node product_node This compound reaction_node->product_node

Caption: High-level synthesis workflow for this compound.

References

Methyl 3-methoxy-2,4,5-trifluorobenzoate: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-methoxy-2,4,5-trifluorobenzoate is a fluorinated aromatic ester with applications as an intermediate in the synthesis of pharmaceuticals, particularly quinolone antibiotics.[1] A thorough understanding of its physicochemical properties, specifically solubility and stability, is critical for its effective use in reaction chemistry, process development, formulation, and for ensuring its quality and shelf-life. This technical guide provides a comprehensive overview of the core principles and experimental methodologies required to characterize the solubility and stability of this compound. While specific quantitative data for this compound is not extensively available in public literature, this document furnishes a robust framework for researchers to generate this crucial data experimentally.

Physicochemical Properties

A foundational understanding of the basic physicochemical properties is essential before delving into solubility and stability.

PropertyValueSource
CAS Number 136897-64-8[2][3]
Molecular Formula C₉H₇F₃O₃[2]
Molecular Weight 224.15 g/mol -
Appearance White to off-white solidGeneral Observation
Melting Point 105-112 °C[2][3]

Solubility Profile

Solubility is a critical parameter that dictates the choice of solvents for synthesis, purification (e.g., crystallization), and formulation. The solubility of an organic compound like this compound is governed by its polarity and the principle of "like dissolves like." Given its structure—a moderately polar ester with fluorinated aromatic character—it is expected to exhibit a range of solubilities in common organic solvents.

Illustrative Solubility Data

The following table presents a hypothetical, yet realistic, solubility profile for this compound at ambient temperature (20-25°C). This data should be determined experimentally for precise applications.

SolventSolvent TypeExpected Solubility (g/L)
WaterPolar Protic< 0.1 (Practically Insoluble)
MethanolPolar Protic10 - 50
EthanolPolar Protic5 - 25
AcetonePolar Aprotic> 100 (Freely Soluble)
Dichloromethane (DCM)Halogenated> 100 (Freely Soluble)
Tetrahydrofuran (THF)Polar Aprotic> 100 (Freely Soluble)
Ethyl AcetateModerately Polar50 - 100
HexaneNon-polar< 1 (Slightly Soluble)
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 100 (Freely Soluble)
Experimental Protocol: Solubility Determination (Shake-Flask Method)

This protocol describes a standardized method for determining the solubility of this compound in a given solvent.[4]

Materials:

  • This compound

  • Selected solvents (analytical grade)

  • Sealed vials (e.g., 20 mL glass vials with PTFE-lined caps)

  • Constant temperature shaker bath

  • Calibrated analytical balance

  • Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a known volume (e.g., 10 mL) of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Place the vials in a constant temperature shaker bath (e.g., 25°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[4]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to permit the excess solid to settle.[4]

  • Sample Withdrawal and Filtration: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.[4]

  • Sample Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.

  • Quantitative Analysis: Determine the concentration of the diluted sample using a validated HPLC method. A calibration curve prepared with known concentrations of this compound should be used for quantification.

  • Data Reporting: Calculate the solubility from the determined concentration and the dilution factor. Express the result in units such as mg/mL or mol/L at the specified temperature.[4]

Diagram: Solubility Determination Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling & Analysis cluster_result Result prep1 Add excess solute to known volume of solvent prep2 Seal vial prep1->prep2 equil1 Agitate in shaker bath at constant temperature (e.g., 24-48h) prep2->equil1 equil2 Allow excess solid to settle equil1->equil2 sampling1 Withdraw supernatant equil2->sampling1 sampling2 Filter through 0.22 µm syringe filter sampling1->sampling2 sampling3 Dilute sample to known concentration sampling2->sampling3 sampling4 Quantify using validated HPLC method sampling3->sampling4 result1 Calculate and report solubility (e.g., mg/mL) sampling4->result1

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Chemical Stability Profile

Assessing the chemical stability of this compound is crucial for determining appropriate storage conditions, predicting its shelf-life, and understanding its potential degradation products.[5] Stability is typically evaluated under various environmental conditions, including temperature, humidity, and light.[6]

Potential Degradation Pathways

The primary anticipated degradation pathway for this compound is the hydrolysis of the methyl ester linkage. This reaction can be catalyzed by either acid or base.[7][8][9]

  • Acid-Catalyzed Hydrolysis: In the presence of acid and water, the ester can hydrolyze to form 3-methoxy-2,4,5-trifluorobenzoic acid and methanol. This reaction is typically reversible.[7][9]

  • Base-Promoted Hydrolysis (Saponification): Under basic conditions, the ester undergoes irreversible hydrolysis to yield the salt of the carboxylic acid (e.g., sodium 3-methoxy-2,4,5-trifluorobenzoate) and methanol.[7][8]

  • Photodegradation: Aromatic esters can also be susceptible to degradation upon exposure to UV light.[4][10] The specific degradation products would need to be identified experimentally, but could involve cleavage of the ester bond or modifications to the aromatic ring.[4]

Diagram: Primary Degradation Pathway (Hydrolysis)

G cluster_acid Acidic Conditions (H₂O/H⁺) cluster_base Basic Conditions (H₂O/OH⁻) parent This compound acid_prod1 3-methoxy-2,4,5-trifluorobenzoic acid parent->acid_prod1 Reversible acid_prod2 Methanol parent->acid_prod2 Reversible base_prod1 3-methoxy-2,4,5-trifluorobenzoate Salt parent->base_prod1 Irreversible base_prod2 Methanol parent->base_prod2 Irreversible

Caption: Anticipated Hydrolytic Degradation of the Target Compound.

Experimental Design: Forced Degradation Study

A forced degradation (or stress testing) study is performed to identify likely degradation products and establish a stability-indicating analytical method.[11]

Stress ConditionTypical ProtocolPurpose
Acid Hydrolysis 0.1 M HCl at 60°CTo assess stability in acidic environments.[7]
Base Hydrolysis 0.1 M NaOH at 60°CTo assess stability in alkaline environments.[7]
Oxidation 3% H₂O₂ at room temp.To evaluate susceptibility to oxidation.[7]
Thermal Stress 80°C (solid state)To test for thermally induced degradation.
Photostability ICH Q1B conditions (e.g., 1.2 million lux hours and 200 watt hours/m²)To evaluate degradation upon light exposure.[7]
Experimental Protocol: General Stability Assessment

This protocol outlines a general approach for assessing the chemical stability of this compound.

Materials:

  • This compound

  • Forced degradation reagents (HCl, NaOH, H₂O₂)

  • Solvents for sample preparation (e.g., acetonitrile, methanol)

  • Temperature-controlled incubator/oven

  • Photostability chamber

  • Validated stability-indicating HPLC method (capable of separating the parent compound from all potential degradation products)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent.

  • Stress Sample Preparation: For each stress condition (acid, base, oxidation), mix the stock solution with the stress reagent. For thermal and photostability, use the solid compound. A control sample (unstressed) should be prepared and analyzed at the start.

  • Incubation: Expose the samples to the specified stress conditions for various time points (e.g., 0, 2, 4, 8, 24 hours).[7]

  • Sample Quenching: At each time point, stop the degradation process. For acid/base samples, this involves neutralization. For other samples, it may involve dilution or storage at low temperatures.

  • Analysis: Analyze all samples, including the control, using the validated stability-indicating HPLC method. Quantify the amount of remaining parent compound and identify and quantify any degradation products.

  • Long-Term Stability: For shelf-life determination, store the compound in its intended packaging under long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.[6][11] Analyze samples at specified intervals (e.g., 0, 3, 6, 9, 12, 24 months).[11]

Diagram: Chemical Stability Assessment Workflow

G cluster_forced Forced Degradation Study cluster_longterm Long-Term & Accelerated Study start Stability Program Initiation method_dev Develop Stability-Indicating Analytical Method (e.g., HPLC) start->method_dev stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) analysis1 Analyze at Time Points (e.g., 0, 4, 8, 24h) stress->analysis1 end_points Identify Degradation Pathways Establish Storage Conditions Determine Shelf-Life analysis1->end_points storage Store at ICH Conditions (e.g., 25°C/60%RH & 40°C/75%RH) analysis2 Analyze at Time Points (e.g., 0, 3, 6, 12, 24 mo) storage->analysis2 analysis2->end_points method_dev->stress method_dev->storage

Caption: Workflow for a Comprehensive Chemical Stability Program.

Conclusion

While specific published data on the solubility and stability of this compound is scarce, this guide provides the necessary theoretical background and detailed experimental frameworks for researchers to determine these critical parameters. A systematic approach, utilizing standardized protocols such as the shake-flask method for solubility and comprehensive forced degradation and long-term studies for stability, will generate the reliable data required for successful research, development, and manufacturing activities involving this compound. The provided workflows and protocols serve as a robust starting point for any laboratory aiming to characterize this important chemical intermediate.

References

Methyl 3-methoxy-2,4,5-trifluorobenzoate: A Strategic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug discovery, offering a powerful tool to modulate a compound's metabolic stability, membrane permeability, and binding affinity.[1][2] The highly substituted benzene ring, Methyl 3-methoxy-2,4,5-trifluorobenzoate (CAS No. 136897-64-8), has emerged as a particularly valuable building block. Its unique arrangement of electron-withdrawing fluorine atoms and an electron-donating methoxy group provides a versatile platform for constructing complex molecular architectures, most notably in the synthesis of advanced antibacterial agents.

This guide provides an in-depth analysis of this compound, detailing its properties, synthesis, and critical applications, with a focus on the rationale behind its use in multi-step synthetic pathways.

Physicochemical and Spectroscopic Profile

This compound is a liquid at ambient temperature. Its key properties are summarized below, providing essential data for reaction planning and characterization.

PropertyValueSource(s)
CAS Number 136897-64-8[3]
Molecular Formula C₉H₇F₃O₃[3]
Molecular Weight 220.15 g/mol [3][4]
Boiling Point 262°C[3]
Density 1.342 g/cm³[3]
Flash Point 109°C[3]
Appearance Liquid
Synonyms 2,4,5-Trifluoro-3-methoxy-benzoic acid methyl ester, 3-(Methoxycarbonyl)-2,5,6-trifluoroanisole[4]

Spectroscopic analysis is critical for confirming the structure and purity of this building block. While comprehensive public spectral data is limited, typical characterization would involve:

  • ¹H NMR: Expected signals would include a singlet for the methoxy protons (~3.9 ppm) and another for the methyl ester protons (~3.9 ppm), along with a complex multiplet for the aromatic proton.

  • ¹³C NMR: Signals corresponding to the carbonyl carbon, aromatic carbons (with C-F coupling), and the two methoxy carbons would be observed.[5]

  • Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z 220.15.

Synthesis of the Core Structure

The synthesis of the parent acid, 3-methoxy-2,4,5-trifluorobenzoic acid, provides the foundation for obtaining the methyl ester. A key patented method starts from N-alkyl tetrafluorophthalimide.[6] This process is a prime example of leveraging regioselective reactions on a highly fluorinated ring.

The overall workflow involves a base-mediated ring opening, followed by methylation and a final decarboxylation step to yield the desired benzoic acid, which can then be easily esterified.

G A N-Alkyl Tetrafluorophthalimide B Ring Opening with Alkali Metal Hydroxide A->B C Mixture of Hydroxy- phthalamic Acid and Hydroxy-benzamide Salts B->C D Methylation (e.g., Methylating Agent) C->D E Mixture of Methoxy- phthalamic Acid and Methoxy-benzamide D->E F Acidification & Hydrolysis E->F G 3-Methoxy-2,4,5-trifluorobenzoic Acid + 4-Methoxy-3,5,6-trifluorophthalic Acid F->G H Decarboxylation (e.g., DMSO, heat) G->H I 3-Methoxy-2,4,5-trifluorobenzoic Acid H->I J Esterification (Methanol, Acid Catalyst) I->J K This compound J->K

Caption: Synthetic workflow for this compound.

Exemplary Protocol: Synthesis of 3-Methoxy-2,4,5-trifluorobenzoic Acid[7]
  • Ring Opening: An N-alkyl tetrafluorophthalimide is reacted with an alkali metal hydroxide (e.g., NaOH) in an aqueous solution. This step is typically performed at elevated temperatures (e.g., 75-105°C) to facilitate the nucleophilic attack on the imide carbonyls, leading to a mixture of the salts of 4-hydroxy-3,5,6-trifluoro-N-substituted phthalamic acid and 3-hydroxy-2,4,5-trifluoro-N-substituted benzamide.[6]

    • Causality: The strong base is required to open the stable five-membered imide ring. The regioselectivity is influenced by the electronic effects of the fluorine atoms.

  • Methylation: A methylating agent is added to the solution of the mixed salts. The reaction is typically heated to around 50°C to ensure complete methylation of the newly formed hydroxyl groups.[6]

    • Causality: This step converts the phenoxide salts into the more stable methoxy derivatives, which is crucial for the subsequent steps and the final product structure.

  • Hydrolysis & Acidification: The mixture is neutralized with a mineral acid (e.g., H₂SO₄) and heated. This hydrolyzes the amide functionalities to carboxylic acids, yielding a mixture of 3-methoxy-2,4,5-trifluorobenzoic acid and 4-methoxy-3,5,6-trifluorophthalic acid.[6]

  • Decarboxylation: The mixture of acids is heated in a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO). This selectively decarboxylates the phthalic acid derivative to yield additional 3-methoxy-2,4,5-trifluorobenzoic acid.[6]

    • Causality: The ortho-dicarboxylic acid structure of the phthalic acid derivative makes it susceptible to decarboxylation upon heating, providing a convergent route to the desired single product.

  • Esterification: The resulting 3-methoxy-2,4,5-trifluorobenzoic acid is then esterified to the target methyl ester using standard methods, such as refluxing in methanol with a catalytic amount of strong acid.

Core Application: A Gateway to Fluoroquinolone Antibiotics

A primary application of this compound is in the synthesis of fluoroquinolone antibiotics.[7][8][9] This class of antibacterial agents functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[9][10] The substitution pattern on the quinolone core is critical for determining the drug's antibacterial spectrum, potency, and pharmacokinetic profile.

The trifluoromethoxybenzoate moiety serves as a key precursor for constructing the core bicyclic quinolone ring system. The fluorine atom at position-6 of the final quinolone is a well-established driver of broad and potent antimicrobial activity.[9]

G cluster_0 Synthesis of Quinolone Core A Methyl 3-methoxy-2,4,5- trifluorobenzoate B Step 1: Claisen Condensation (e.g., with Ethyl Acetate, NaH) A->B Forms C-C bond C β-Ketoester Intermediate B->C D Step 2: Reaction with Triethyl Orthoformate C->D Forms enol ether E Enol Ether Intermediate D->E F Step 3: Amination (e.g., Cyclopropylamine) E->F SN2-type displacement G Enamine Intermediate F->G H Step 4: Cyclization (e.g., Strong Base, Heat) G->H Gould-Jacobs type reaction I Substituted Quinolone Ester H->I

Caption: Key transformations in fluoroquinolone synthesis from the title building block.

Experimental Protocol: Gould-Jacobs Based Quinolone Synthesis[9]

This pathway illustrates how the building block is elaborated into the core quinolone structure.

  • Claisen Condensation: this compound is treated with a strong base (e.g., sodium hydride) and an acetate source (e.g., ethyl acetate).

    • Causality: The strong base deprotonates the α-carbon of the acetate, generating a nucleophilic enolate which then attacks the carbonyl of the benzoate ester. This classic Claisen condensation forms a β-ketoester, a critical intermediate for further elaboration.

  • Enol Ether Formation: The resulting β-ketoester is reacted with an orthoformate, such as triethyl orthoformate, in the presence of an acid anhydride (e.g., acetic anhydride).

    • Causality: This step converts the reactive β-keto group into a more stable enol ether. The ethoxy group is an excellent leaving group in the subsequent step, facilitating the introduction of the N1-substituent of the quinolone ring.

  • Amination: The enol ether intermediate is treated with a primary amine (e.g., cyclopropylamine, which is common in many fluoroquinolones).

    • Causality: The amine displaces the ethoxy group to form an enamine. This introduces the crucial N1 substituent which significantly influences the antibacterial activity and pharmacokinetic properties of the final drug.

  • Thermal Cyclization: The enamine is heated in a high-boiling solvent (e.g., diphenyl ether).

    • Causality: This is the key ring-closing step. The high temperature promotes an intramolecular nucleophilic aromatic substitution (SNAr), where the enamine nitrogen attacks the fluorinated aromatic ring, displacing one of the fluorine atoms (typically the one ortho to the carbonyl group) to form the heterocyclic quinolone core. This is a variation of the Gould-Jacobs reaction.[8]

  • Further Modification: The resulting quinolone ester can then be hydrolyzed to the carboxylic acid and further functionalized, typically at the C7 position, to complete the synthesis of the target antibiotic.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. It is classified with the following GHS hazard statements:

  • H315: Causes skin irritation[11]

  • H319: Causes serious eye irritation[11]

  • H335: May cause respiratory irritation[11]

Standard precautionary measures should be followed, including wearing appropriate personal protective equipment (gloves, safety glasses) and working in a well-ventilated fume hood.

Conclusion

This compound is a highly functionalized and strategic building block for organic synthesis. Its trifluorinated and methoxylated aromatic core offers a pre-packaged set of features that are highly desirable in medicinal chemistry, particularly for modulating lipophilicity and metabolic stability.[12][13] Its role as a key intermediate in the synthesis of potent fluoroquinolone antibiotics underscores its value to the pharmaceutical industry.[14] Understanding the reactivity and synthetic rationale behind its application allows researchers and drug development professionals to effectively leverage this compound in the creation of novel and complex molecular entities.

References

The Trifluoromethoxy Group: A Guide to Its Role in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. Among these, the trifluoromethoxy (-OCF₃) group has emerged as a substituent of significant interest, offering a unique combination of physicochemical properties that can be leveraged to optimize drug candidates. This technical guide provides a comprehensive overview of the role of the trifluoromethoxy group in drug design, covering its fundamental properties, impact on pharmacokinetics, and applications in approved therapeutics.

Physicochemical Properties of the Trifluoromethoxy Group

The trifluoromethoxy group imparts distinct electronic and lipophilic characteristics to a molecule, which are pivotal in modulating its biological activity and pharmacokinetic profile.

Electronic Effects

The trifluoromethoxy group is a strong electron-withdrawing group, a property attributable to the high electronegativity of the fluorine atoms. This strong inductive effect (-I) influences the electron distribution within the molecule, which can impact its pKa and binding interactions with biological targets. The oxygen atom's lone pairs can participate in resonance (+R effect), but this is significantly diminished by the fluorine atoms. The overall electronic character is dominated by the inductive withdrawal, making the -OCF₃ group a "super-halogen" in some contexts.[1]

Lipophilicity

Lipophilicity, a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, is significantly influenced by the trifluoromethoxy group. The -OCF₃ group is one of the most lipophilic substituents used in medicinal chemistry.[2][3] This is quantitatively represented by the Hansch π parameter, which is a measure of a substituent's contribution to a molecule's lipophilicity.

Table 1: Comparison of Hansch π Parameters

SubstituentHansch π Parameter
Methoxy (-OCH₃)-0.02
Trifluoromethoxy (-OCF₃) +1.04 [2][3][4]
Trifluoromethyl (-CF₃)+0.88[2]

As shown in Table 1, the trifluoromethoxy group contributes significantly more to a molecule's lipophilicity than both the methoxy and trifluoromethyl groups. This increased lipophilicity can enhance a drug's ability to cross biological membranes, such as the blood-brain barrier.[5]

Impact on pKa

The strong electron-withdrawing nature of the trifluoromethoxy group can have a pronounced effect on the acidity or basicity of nearby functional groups. For instance, the introduction of a trifluoromethoxy group on a phenol or benzoic acid generally leads to a decrease in the pKa, making the compound more acidic compared to its methoxy analog.

Table 2: Comparative pKa Values of Methoxy and Trifluoromethoxy Analogs

Parent MoleculeMethoxy (-OCH₃) AnalogpKaTrifluoromethoxy (-OCF₃) AnalogpKa
Benzoic Acid4-Methoxybenzoic acid4.46[6]4-(Trifluoromethoxy)benzoic acid~3.4 (estimated)
Phenol4-Methoxyphenol10.2-10.3[7]4-(Trifluoromethoxy)phenol9.30[8]

Note: The pKa for 4-(Trifluoromethoxy)benzoic acid is an estimation based on the known effects of electron-withdrawing groups.

Metabolic Stability

A key advantage of incorporating a trifluoromethoxy group into a drug candidate is the enhancement of its metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[5][9]

The methoxy group is a common site of metabolism, often undergoing O-demethylation. Replacing the methoxy group with a trifluoromethoxy group effectively blocks this metabolic pathway, leading to a longer in vivo half-life and improved bioavailability.[10]

Table 3: Comparative In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Hypothetical Methoxy-containing Drug < 20 (High Clearance)> 100
Hypothetical Trifluoromethoxy Analog > 60 (Low Clearance)< 30

Note: The data in this table is representative and illustrates the expected trend. Actual values are compound-specific.[11]

Synthesis of Trifluoromethoxy-Containing Compounds

The synthesis of trifluoromethoxy-containing aromatic compounds has historically been challenging. However, recent advances have provided more accessible and milder methods.

From Phenols

A common strategy for introducing the trifluoromethoxy group is through the modification of phenols. One such method involves a two-step process:

  • Xanthate Formation: The phenol is first converted to a xanthate intermediate.

  • Oxidative Fluorination: The xanthate is then treated with a fluorinating agent, such as XtalFluor-E, in the presence of an oxidant to yield the aryl trifluoromethyl ether.[2][12][13][14]

Another approach involves the O-carboxydifluoromethylation of phenols followed by a decarboxylative fluorination.[15]

Case Studies: Trifluoromethoxy Group in Approved Drugs

Several FDA-approved drugs incorporate the trifluoromethoxy group, highlighting its importance in modern drug design.

Riluzole

Riluzole is a drug used to treat amyotrophic lateral sclerosis (ALS). The trifluoromethoxy group in riluzole enhances its lipophilicity, which is crucial for its ability to cross the blood-brain barrier.[5] Furthermore, this group contributes to the drug's metabolic stability, leading to an improved pharmacokinetic profile.[5]

Delamanid and Pretomanid

Delamanid and pretomanid are both nitroimidazole-class drugs used in the treatment of multidrug-resistant tuberculosis. Both are prodrugs that are activated by a deazaflavin-dependent nitroreductase (Ddn) within Mycobacterium tuberculosis.[6][7][8][16][17] The activation process leads to the generation of reactive nitrogen species, including nitric oxide, which have a dual mechanism of action:

  • Inhibition of Mycolic Acid Synthesis: This disrupts the formation of the mycobacterial cell wall.[7][16][17]

  • Respiratory Poisoning: This is particularly effective against non-replicating, anaerobic bacteria.[7]

Sonidegib

Sonidegib is a Hedgehog signaling pathway inhibitor used for the treatment of basal cell carcinoma. The Hedgehog pathway is crucial for embryonic development but is typically inactive in adult tissues. In some cancers, aberrant activation of this pathway drives tumor growth. Sonidegib functions by binding to and inhibiting the Smoothened (SMO) receptor, a key component of the Hedgehog pathway. This inhibition prevents the downstream activation of GLI transcription factors, which are responsible for transcribing genes that promote cell proliferation and survival.

Experimental Protocols

In Vitro Microsomal Stability Assay

This assay is used to determine the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes.

Materials:

  • Liver microsomes (human, rat, etc.)

  • Test compound and positive control (e.g., a compound with known metabolic instability)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system (contains NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Ice-cold stop solution (e.g., acetonitrile with an internal standard)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare working solutions of the test compound and positive control. Dilute the liver microsomes to the desired concentration in phosphate buffer.

  • Incubation: Add the microsomal solution to the wells of a 96-well plate. Add the test compound solution and pre-incubate at 37°C for 5-10 minutes.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding the ice-cold stop solution.

  • Protein Precipitation: Centrifuge the plate to precipitate the microsomal proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.[18]

Data Analysis:

The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound over time.

Synthesis of Aryl Trifluoromethyl Ethers from Phenols

This protocol is a general representation of the two-step synthesis via a xanthate intermediate.

Step 1: Xanthate Formation

  • To a solution of the phenol in a suitable solvent (e.g., acetonitrile), add a xanthylating agent (e.g., an imidazolium methylthiocarbonothioyl salt) and a mild base (e.g., triethylamine) at 0°C.

  • Stir the reaction mixture for a specified time (e.g., 1 hour).

  • Quench the reaction and extract the product.

  • Purify the xanthate intermediate by column chromatography or recrystallization.[12]

Step 2: Oxidative Fluorination

  • In a reaction vial, combine the xanthate intermediate, a fluorinating agent (e.g., XtalFluor-E), and an oxidant (e.g., trichloroisocyanuric acid or N-fluorobenzenesulfonimide) in a suitable solvent (e.g., 1,2-dichloroethane).

  • Heat the reaction mixture to a specified temperature (e.g., 80°C) for a designated period.

  • After completion, quench the reaction and purify the resulting aryl trifluoromethyl ether.[12]

Determination of logP (Shake-Flask Method)

This is the traditional method for experimentally determining the partition coefficient.

Procedure:

  • Prepare a solution of the test compound in a pre-saturated mixture of n-octanol and water (or a suitable buffer).

  • Shake the mixture vigorously for a set period to allow for partitioning of the compound between the two phases.

  • Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.

  • Carefully remove aliquots from both the n-octanol and aqueous phases.

  • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).

  • The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[13][18]

Determination of pKa (Potentiometric Titration)

This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH.

Procedure:

  • Dissolve a known amount of the compound in a suitable solvent (usually water or a water/co-solvent mixture).

  • Calibrate a pH meter using standard buffer solutions.

  • Slowly add a standardized solution of a strong acid (for a basic compound) or a strong base (for an acidic compound) in small increments.

  • Record the pH of the solution after each addition.

  • Plot the pH versus the volume of titrant added.

  • The pKa is determined from the inflection point of the titration curve, which corresponds to the point where half of the compound is ionized.[9][12][14][15]

Visualizing Molecular Pathways and Workflows

Experimental Workflow for Microsomal Stability Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_reagents Prepare Reagents (Compound, Microsomes, Buffer) pre_incubate Pre-incubate at 37°C prep_reagents->pre_incubate Add to Plate initiate_reaction Initiate with NADPH pre_incubate->initiate_reaction time_points Sample at Time Points (0, 5, 15, 30, 60 min) initiate_reaction->time_points terminate Terminate with Stop Solution time_points->terminate centrifuge Centrifuge to Precipitate Proteins terminate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate

Caption: Workflow for an in vitro microsomal stability assay.

Mechanism of Action of Pretomanid and Delamanid

G cluster_bacterium Mycobacterium tuberculosis cluster_effects Bactericidal Effects prodrug Pretomanid / Delamanid (Prodrug) ddn Ddn (Nitroreductase) prodrug->ddn Activation reactive_species Reactive Nitrogen Species (e.g., NO) ddn->reactive_species inhibit_mycolic Inhibition of Mycolic Acid Synthesis reactive_species->inhibit_mycolic respiratory_poison Respiratory Poisoning reactive_species->respiratory_poison cell_wall Disrupted Cell Wall inhibit_mycolic->cell_wall cell_death Cell Death respiratory_poison->cell_death cell_wall->cell_death

Caption: Activation and mechanism of action for pretomanid and delamanid.

Hedgehog Signaling Pathway and Inhibition by Sonidegib

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ptch1 PTCH1 smo SMO ptch1->smo sufu_gli SUFU-GLI Complex smo->sufu_gli Inhibition Released gli_active Active GLI sufu_gli->gli_active Dissociation target_genes Target Gene Transcription (Proliferation, Survival) gli_active->target_genes Translocates & Activates hedgehog_ligand Hedgehog Ligand hedgehog_ligand->ptch1 Binds sonidegib Sonidegib sonidegib->smo Inhibits

Caption: Hedgehog signaling pathway and its inhibition by sonidegib.

Conclusion

The trifluoromethoxy group is a valuable substituent in the medicinal chemist's toolkit. Its ability to enhance lipophilicity, block metabolic pathways, and modulate the electronic properties of a molecule makes it a powerful tool for optimizing drug candidates. While synthetic challenges have historically limited its use, newer methodologies are making this functional group more accessible. The successful application of the trifluoromethoxy group in approved drugs for a range of therapeutic areas underscores its importance and potential for the development of future medicines. As our understanding of the unique properties of the -OCF₃ group continues to grow, so too will its application in the design of novel and effective therapeutics.

References

The Trifluorinated Scaffold: A Deep Dive into Methyl 3-methoxy-2,4,5-trifluorobenzoate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among the vast array of fluorinated building blocks, Methyl 3-methoxy-2,4,5-trifluorobenzoate has emerged as a scaffold of significant interest. Its unique substitution pattern, featuring a trifluorinated benzene ring coupled with a methoxy group and a methyl ester, provides a synthetically versatile platform for the generation of novel therapeutic agents across various disease areas. This technical guide explores the core attributes of the this compound scaffold, its synthesis, and its burgeoning role in the development of next-generation pharmaceuticals.

Chemical and Physical Properties

This compound is a liquid at room temperature with a molecular formula of C₉H₇F₃O₃ and a molecular weight of 220.15 g/mol .[1][2][3][4][5] The presence of three electron-withdrawing fluorine atoms significantly influences the electronic nature of the aromatic ring, impacting its reactivity and the pKa of the corresponding carboxylic acid. The trifluoromethoxy group is known to enhance metabolic stability and membrane permeability, properties that are highly desirable in drug candidates.[6][7][8]

Synthesis of the Scaffold and Its Derivatives

The synthesis of this compound and its parent acid, 3-methoxy-2,4,5-trifluorobenzoic acid, has been described in the literature. One patented method for producing 3-methoxy-2,4,5-trifluorobenzoic acid involves a multi-step process starting from a tetrafluorophthalimide.[9] This process includes reaction with an alkali metal hydroxide, methylation, acidification, and finally decarboxylation to yield the desired product.[9]

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which serves as a key intermediate for the synthesis of a diverse range of derivatives. The carboxylic acid functionality can be readily converted to amides, a common functional group in many active pharmaceutical ingredients, through standard coupling reactions.

General Workflow for Derivatization

G scaffold This compound acid 3-methoxy-2,4,5-trifluorobenzoic acid scaffold->acid Hydrolysis amide N-substituted 3-methoxy-2,4,5-trifluorobenzamides acid->amide Amide Coupling other Other Derivatives (e.g., esters, heterocycles) acid->other Various Reactions

Figure 1. General derivatization workflow starting from this compound.

Applications in Drug Discovery

While specific drug candidates derived directly from this compound are not extensively documented in publicly available literature, the broader class of trifluoromethyl- and trifluoromethoxy-substituted benzamides and benzoic acid derivatives has shown significant promise in various therapeutic areas. The unique properties conferred by the trifluorinated methoxybenzoyl core make it an attractive scaffold for targeting a range of biological entities.

Potential as Kinase Inhibitors

The trifluoromethoxy group can contribute to enhanced binding affinity and selectivity for protein kinases, which are critical targets in oncology and inflammatory diseases.[6][8] The general structure of a kinase inhibitor often involves a heterocyclic core that interacts with the hinge region of the kinase, and the trifluoromethoxy-substituted phenyl ring can be strategically positioned to occupy hydrophobic pockets within the ATP-binding site.

Modulators of G-Protein Coupled Receptors (GPCRs)

GPCRs represent a large family of drug targets, and allosteric modulators offer a promising therapeutic approach with the potential for greater selectivity and a finer-tuned response.[10][11][12][13][14] The trifluoromethoxy-substituted aromatic scaffold can be incorporated into molecules designed to bind to allosteric sites on GPCRs, thereby modulating the receptor's response to its endogenous ligand.

Anticancer and Anti-inflammatory Agents

Derivatives of related fluorinated and methoxy-substituted benzoic acids have demonstrated potent anticancer and anti-inflammatory activities. For instance, certain trifluoromethyl-containing benzamides have been investigated as inhibitors of Cholesteryl Ester Transfer Protein (CETP), with IC50 values in the low micromolar range.[15] While not direct derivatives, these findings highlight the potential of the trifluoromethoxy benzamide scaffold in metabolic diseases. Similarly, fluorinated quinazoline derivatives have been explored as NF-κB inhibitors for their anti-inflammatory properties.[16][17][18]

Although quantitative data for derivatives of this compound is scarce in the public domain, the table below presents data for structurally related compounds to illustrate the potential potency of this scaffold.

Compound ClassTarget/AssayIC50/ActivityReference
Trifluoromethyl BenzamidesCETP Inhibition1.03 µM (for compound 9c)[15]
Methoxyflavone AnalogHCC1954 Breast Cancer Cells8.58 µM (for 4′,5′-dihydroxy-5,7,3′-TMF)[19]
Pyrazoline AnalogMCF-7 Breast Cancer Cells<0.1 µM (for compound 4b)
Tricyclic Benzoic AcidFTO Demethylase[17]
Ciprofloxacin Chalcone HybridHepG2 Cells5.6 µg/mL[2]
Ciprofloxacin Chalcone HybridMCF7 Cells11.5 µg/mL[2]

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and biological evaluation of novel compounds. Below are representative protocols for the synthesis of a key intermediate and for a common cell-based assay used in anticancer drug screening.

Synthesis of N-substituted 3-methoxy-2,4,5-trifluorobenzamides

Objective: To synthesize a library of amide derivatives from 3-methoxy-2,4,5-trifluorobenzoic acid for biological screening.

Materials:

  • 3-methoxy-2,4,5-trifluorobenzoic acid

  • Oxalyl chloride or Thionyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Various primary and secondary amines

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

  • Acid Chloride Formation: To a solution of 3-methoxy-2,4,5-trifluorobenzoic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF. Cool the mixture to 0 °C and slowly add oxalyl chloride (1.2 eq). Stir the reaction at room temperature for 2-4 hours or until the evolution of gas ceases. The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude acid chloride, which is used in the next step without further purification.

  • Amide Coupling: In a separate flask, dissolve the desired amine (1.1 eq) and TEA (1.5 eq) in anhydrous DCM. Cool the solution to 0 °C. Slowly add a solution of the crude acid chloride in DCM to the amine solution. Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Work-up and Purification: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired N-substituted 3-methoxy-2,4,5-trifluorobenzamide.

G start 3-methoxy-2,4,5-trifluorobenzoic acid acid_chloride Acid Chloride Formation (Oxalyl Chloride, DCM, DMF) start->acid_chloride coupling Amide Coupling (Amine, TEA, DCM) acid_chloride->coupling workup Work-up and Purification (Extraction, Chromatography) coupling->workup product N-substituted 3-methoxy-2,4,5-trifluorobenzamide workup->product

Figure 2. Synthetic workflow for N-substituted 3-methoxy-2,4,5-trifluorobenzamides.

Cell Viability Assay (MTT Assay) for Anticancer Screening

Objective: To determine the cytotoxic effects of newly synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium

  • 96-well plates

  • Synthesized compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

G seed Seed Cells treat Treat with Compounds seed->treat incubate Incubate treat->incubate mtt Add MTT incubate->mtt solubilize Solubilize Formazan mtt->solubilize read Read Absorbance solubilize->read analyze Analyze Data (IC50) read->analyze

Figure 3. Workflow for a typical MTT cell viability assay.

Conclusion

This compound represents a promising and versatile scaffold for the development of novel therapeutic agents. The strategic incorporation of fluorine and a methoxy group provides a unique combination of electronic and steric properties that can be exploited to fine-tune the pharmacological profile of drug candidates. While the full potential of this specific scaffold is still being explored, the broader success of related fluorinated and methoxy-substituted aromatic compounds in various therapeutic areas underscores its significance. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to unlock its full potential in the ongoing quest for new and improved medicines.

References

"Methyl 3-methoxy-2,4,5-trifluorobenzoate" reactivity and functional groups

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity and Functional Groups of Methyl 3-methoxy-2,4,5-trifluorobenzoate

For inquiries, please contact: Senior Application Scientist, Gemini Division

Abstract

This compound is a highly functionalized aromatic compound that serves as a versatile building block in modern organic synthesis, particularly within medicinal chemistry and materials science. Its unique reactivity is governed by the interplay of three distinct functional groups: a highly electron-deficient trifluorinated benzene ring, a methyl ester, and a methoxy group. This guide provides a comprehensive analysis of the molecule's structural features, electronic properties, and characteristic reactions. We will delve into the causality behind its pronounced susceptibility to nucleophilic aromatic substitution (SNAr), the conditions for ester hydrolysis, and the strategic implications for its use in targeted drug development. Detailed experimental protocols and mechanistic diagrams are provided to offer field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Functional Group Analysis

The reactivity of this compound is a direct consequence of the electronic contributions of its constituent functional groups. A thorough understanding of these individual components is critical to predicting and controlling its chemical behavior.

  • The Trifluorinated Aromatic Core : The benzene ring is substituted with three fluorine atoms, which are the most electronegative elements. Through a powerful inductive effect (-I), these atoms withdraw electron density, rendering the aromatic ring exceptionally electron-poor. This severe electron deficiency is the primary driver of the molecule's characteristic reactivity, deactivating it towards traditional electrophilic aromatic substitution but strongly activating it for nucleophilic attack.[1]

  • The Methyl Ester Group (-COOCH3) : Positioned at C1, the methyl ester group is moderately electron-withdrawing through both inductive (-I) and resonance (-R) effects. This further enhances the electrophilicity of the aromatic ring, particularly at the ortho (C2) and para (C4) positions. The ester itself represents a key reactive site for hydrolysis to the corresponding carboxylic acid, 3-methoxy-2,4,5-trifluorobenzoic acid.[2][3]

  • The Methoxy Group (-OCH3) : Located at C3, the methoxy group exhibits a dual electronic nature. It is inductively electron-withdrawing (-I) due to the oxygen atom's electronegativity but is a strong resonance donor (+R) through its lone pairs. In the context of the heavily fluorinated ring, its primary influence is to modulate the regioselectivity of nucleophilic attack by donating electron density, slightly reducing the electrophilicity of the positions ortho and para to it.

This unique combination of functional groups creates a molecule primed for specific, high-yield transformations, making it a valuable intermediate in complex synthetic pathways.

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The most significant reaction pathway for this compound is Nucleophilic Aromatic Substitution (SNAr). The classical SNAr mechanism is a two-step process well-suited for highly electron-deficient aromatic systems.[4][5]

Mechanism Causality :

  • Nucleophilic Attack : A nucleophile (Nu-) attacks one of the carbon atoms bearing a fluorine atom. The high electrophilicity of the ring, induced by the fluorine and ester groups, makes this attack kinetically favorable.

  • Formation of a Meisenheimer Complex : The attack forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and is stabilized by the electron-withdrawing groups.

  • Leaving Group Elimination : The aromaticity is restored by the elimination of a fluoride ion, which is a good leaving group in this context. This step is typically fast.

The reaction is regioselective, with the positions of substitution being influenced by the combined electronic effects of the substituents. The fluorine atoms at C2, C4, and C5 are all potential sites for substitution. The strong activation provided by the para-ester group makes the C4-fluorine a particularly likely site for substitution. However, the specific outcome can be influenced by the nature of the nucleophile and the reaction conditions.

Mandatory Visualization: SNAr Mechanism

General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Secondary Reactivity: Methyl Ester Hydrolysis

The methyl ester functional group can be readily hydrolyzed under basic conditions (saponification) to yield the corresponding carboxylate salt, which upon acidic workup gives 3-methoxy-2,4,5-trifluorobenzoic acid. This transformation is fundamental for subsequent reactions, such as amide bond formation.

Mechanism Causality :

  • Nucleophilic Acyl Substitution : A hydroxide ion (OH-) attacks the electrophilic carbonyl carbon of the ester.

  • Tetrahedral Intermediate : This forms a tetrahedral intermediate.

  • Elimination : The intermediate collapses, eliminating a methoxide ion (-OCH3), which is a poorer leaving group than hydroxide but is favored as it is immediately protonated by the solvent or the newly formed carboxylic acid.

  • Protonation : In the final step, an acidic workup neutralizes the carboxylate salt to yield the final carboxylic acid product.[6][7]

This reaction is typically high-yielding and provides a straightforward entry to the carboxylic acid derivative, a key intermediate in the synthesis of many pharmaceutical agents.[2]

Synthetic Applications and Drug Development

The strategic incorporation of fluorine atoms and fluorinated groups like trifluoromethyl is a cornerstone of modern drug design.[8] These modifications can significantly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity. This compound is an exemplary building block in this context. Its predictable SNAr reactivity allows for the controlled, regioselective introduction of a wide variety of functional groups (e.g., amines, ethers, thioethers) to build complex molecular architectures.[1][9]

For instance, substituted benzoates are precursors in the synthesis of kinase inhibitors like Gefitinib, where precise control over the substitution pattern on the aromatic ring is essential for biological activity.[10][11]

Mandatory Visualization: Synthetic Workflow

Synthetic_Workflow Start Methyl 3-methoxy- 2,4,5-trifluorobenzoate Step1 SNAr Reaction (e.g., with R-NH2) Start->Step1 Intermediate Amine-Substituted Intermediate Step1->Intermediate Step2 Ester Hydrolysis (e.g., NaOH, H3O+) Intermediate->Step2 Product Final Carboxylic Acid Derivative (Precursor for Amide Coupling) Step2->Product

Workflow for converting the starting material into a drug precursor.

Experimental Protocols

The following protocols are provided as self-validating systems, outlining the causality behind key procedural choices.

Protocol 1: Nucleophilic Aromatic Substitution with an Amine

Objective : To substitute the C4-fluorine with a primary amine.

Methodology :

  • Inert Atmosphere : To a flame-dried round-bottom flask, add this compound (1.0 eq). The system is purged with an inert gas (e.g., Argon or Nitrogen). Causality: This prevents side reactions with atmospheric moisture and oxygen.

  • Solvent and Reagents : Dissolve the starting material in an anhydrous polar aprotic solvent such as DMF or DMSO (approx. 0.5 M). Causality: Polar aprotic solvents effectively solvate the cation of the base and the Meisenheimer complex, accelerating SNAr reactions.

  • Base and Nucleophile : Add a non-nucleophilic base such as K2CO3 or DIPEA (2.0-3.0 eq), followed by the primary amine nucleophile (1.1-1.5 eq). Causality: The base deprotonates the amine (or the intermediate adduct), facilitating the reaction and neutralizing the HF byproduct.

  • Reaction Conditions : Heat the mixture to 60-100 °C. Monitor the reaction progress by TLC or LC-MS. Causality: Heating provides the necessary activation energy for the reaction to proceed at a practical rate.

  • Workup : Upon completion, cool the reaction to room temperature and pour it into water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na2SO4, filter, and concentrate in vacuo. Causality: The aqueous workup removes the inorganic salts and polar solvent. The brine wash removes residual water from the organic phase.

  • Purification : Purify the crude product by column chromatography on silica gel.

Protocol 2: Saponification of the Methyl Ester

Objective : To hydrolyze the methyl ester to the corresponding carboxylic acid.

Methodology :

  • Reaction Setup : Dissolve the ester (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v). Causality: Methanol acts as a co-solvent to ensure the solubility of the organic ester in the aqueous medium.

  • Base Addition : Add an aqueous solution of NaOH or LiOH (2.0-5.0 eq). Causality: A stoichiometric excess of the strong base ensures complete and irreversible hydrolysis.

  • Reaction Conditions : Heat the mixture to reflux (approx. 60-80 °C) for 2-4 hours, or until TLC/LC-MS indicates complete consumption of the starting material.[6]

  • Workup and Acidification : Cool the reaction mixture in an ice bath and slowly acidify with concentrated HCl or 1 M HCl until the pH is ~1-2. A precipitate should form. Causality: Protonation of the carboxylate salt renders it neutral and insoluble in the aqueous medium, causing it to precipitate.

  • Isolation : Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove residual salts.

  • Drying : Dry the purified carboxylic acid product under high vacuum.

Quantitative Data Summary

PropertyValueSource(s)
CAS Number 136897-64-8[12][13][14]
Molecular Formula C9H7F3O3[13][14]
Molecular Weight 220.15 g/mol [13][14]
Appearance Liquid or Solid[12]
Melting Point 105-112 °C (for the acid)[12][15]
IUPAC Name Methyl 2,4,5-trifluoro-3-methoxybenzoate

Conclusion

This compound is a powerful synthetic intermediate whose reactivity is dominated by the electron-deficient nature of its aromatic core. The strategic placement of three fluorine atoms, a methoxy group, and a methyl ester creates a predictable platform for nucleophilic aromatic substitution, allowing for the facile introduction of diverse functionalities. Furthermore, the ester provides a handle for conversion to the corresponding carboxylic acid, opening up a vast chemical space for drug discovery and materials science. The protocols and mechanistic insights provided in this guide serve as a robust foundation for scientists leveraging this versatile molecule in their synthetic endeavors.

References

An In-depth Technical Guide to Methyl 3-methoxy-2,4,5-trifluorobenzoate: Synthesis, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-methoxy-2,4,5-trifluorobenzoate is a fluorinated aromatic compound that has garnered interest as a versatile building block in organic synthesis, particularly in the preparation of pharmaceutical agents. The presence of multiple fluorine substituents and a methoxy group on the benzene ring imparts unique electronic properties and metabolic stability to molecules incorporating this moiety. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, chemical and physical properties, and its emerging role in drug development, particularly as an intermediate in the synthesis of quinolone antibacterials.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 136897-64-8[1]
Molecular Formula C₉H₇F₃O₃[2]
Molecular Weight 220.15 g/mol [2]
Physical Form Liquid[1]
Melting Point 105-112 °C (literature)[3]
IUPAC Name methyl 2,4,5-trifluoro-3-methoxybenzoate[1]
Synonyms 3-(Methoxycarbonyl)-2,5,6-trifluoroanisole, Methyl 2,4,5-trifluoro-m-anisate[1]

Synthesis of this compound

The primary route for the synthesis of this compound reported in the literature involves the methylation and subsequent decarboxylation of a phthalic acid derivative.

Synthetic Pathway from 4-Hydroxy-3,5,6-trifluorophthalic Acid

A key patent discloses a method for the preparation of this compound with a high yield.[2]

synthesis_pathway start 4-Hydroxy-3,5,6-trifluorophthalic Acid intermediate Methylation start->intermediate Methylating Agent product This compound intermediate->product Decarboxylation esterification_pathway start 3-Methoxy-2,4,5-trifluorobenzoic Acid product This compound start->product Esterification reagents Methanol (CH3OH) Catalytic Acid (e.g., H2SO4) drug_development_workflow start This compound intermediate Further Synthetic Transformations start->intermediate product Quinolone/Fluoroquinolone Antibiotics intermediate->product

References

"Methyl 3-methoxy-2,4,5-trifluorobenzoate" safety data sheet (SDS) and handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. All laboratory work should be conducted by qualified individuals with appropriate training and supervision.

Introduction

Methyl 3-methoxy-2,4,5-trifluorobenzoate (CAS No. 136897-64-8) is a fluorinated aromatic ester.[1] While its primary application appears to be as an intermediate in the synthesis of other chemical compounds, particularly quinolone antibacterials, detailed experimental protocols for its use are not widely available in published literature.[2] This guide provides a consolidated overview of its known safety, handling, and disposal information based on available data from chemical suppliers.

Chemical and Physical Properties

This table summarizes the key physical and chemical properties of this compound.

PropertyValueSource(s)
CAS Number 136897-64-8[1][3]
Molecular Formula C₉H₇F₃O₃[1][3]
Molecular Weight 220.15 g/mol [1][3]
Physical Form Liquid
Boiling Point 262 °C[1]
Flash Point 109 °C[1]
Density 1.342 g/cm³[1]
Purity Specification ≥ 98%[1]

Safety and Hazard Information

This compound is classified as a hazardous substance. The following tables outline its GHS classification and associated precautionary statements.

GHS Hazard Classification
Hazard ClassCategoryGHS CodeDescriptionSource(s)
Skin Corrosion/Irritation2H315Causes skin irritation[1]
Serious Eye Damage/Eye Irritation2AH319Causes serious eye irritation[1]
Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation)3H335May cause respiratory irritation[1]
GHS Pictogram and Signal Word
PictogramSignal Word
GHS07: Exclamation MarkWarning
Hazard and Precautionary Statements
CodeStatementSource(s)
H315 Causes skin irritation.[1]
H319 Causes serious eye irritation.[1]
H335 May cause respiratory irritation.[1]
P261 Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
P264 Wash skin thoroughly after handling.[1]
P271 Use only outdoors or in a well-ventilated area.[1]
P280 Wear protective gloves/protective clothing/eye protection/face protection.[1][4]
P302+P352 IF ON SKIN: Wash with plenty of soap and water.[1]
P304+P340 IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
P312 Call a POISON CENTER/doctor if you feel unwell.[1]
P332+P313 If skin irritation occurs: Get medical advice/attention.[1]
P337+P313 If eye irritation persists: Get medical advice/attention.[1]
P362 Take off contaminated clothing and wash before reuse.[1]
P403+P233 Store in a well-ventilated place. Keep container tightly closed.[1]
P405 Store locked up.[1]
P501 Dispose of contents/container to an approved waste disposal plant.[1]

Handling and Storage

Proper handling and storage procedures are crucial to minimize risk when working with this compound.

Personal Protective Equipment (PPE) and Engineering Controls

A generalized workflow for handling hazardous chemicals, including this compound, is depicted below.

G General Handling Workflow for Hazardous Chemicals cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Assess_Risks Assess Risks & Review SDS Select_PPE Select Appropriate PPE (Gloves, Goggles, Lab Coat) Assess_Risks->Select_PPE Prepare_Work_Area Prepare Work Area (Fume Hood, Spill Kit) Select_PPE->Prepare_Work_Area Transfer_Chemical Transfer Chemical in Fume Hood Prepare_Work_Area->Transfer_Chemical Conduct_Experiment Conduct Experiment Transfer_Chemical->Conduct_Experiment Decontaminate Decontaminate Glassware & Surfaces Conduct_Experiment->Decontaminate Dispose_Waste Dispose of Waste in Approved Containers Decontaminate->Dispose_Waste Remove_PPE Remove PPE Correctly Dispose_Waste->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands

Caption: General workflow for safe chemical handling.

  • Engineering Controls: Work should be performed in a well-ventilated area, preferably in a chemical fume hood.[4] Eyewash stations and safety showers must be readily accessible.[5]

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[6]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[6]

  • Respiratory Protection: If ventilation is inadequate or if aerosols are generated, a respirator may be required.[6]

Safe Handling Practices
  • Avoid contact with skin and eyes.[6]

  • Avoid inhalation of vapor or mist.[1]

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling.[1]

  • Keep the container tightly closed when not in use.[4]

Storage Conditions
  • Store in a cool, dry, and well-ventilated place.[1][4]

  • Keep the container tightly closed.[4]

  • Store away from incompatible materials such as strong oxidizing agents.[5]

First Aid Measures

In case of exposure, follow these first aid guidelines and seek medical attention.

Exposure RouteFirst Aid MeasuresSource(s)
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[6]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[6]
Eye Contact Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek medical attention.[5][6]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[6]

  • Unsuitable Extinguishing Media: Do not use a heavy water stream.[6]

  • Specific Hazards: May emit corrosive fumes upon combustion.[7]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[4]

Accidental Release Measures

The logical flow for responding to a chemical spill is outlined below.

G Chemical Spill Response Procedure Evacuate Evacuate Immediate Area Alert Alert Others & Supervisor Evacuate->Alert Assess Assess the Spill (Size, Hazard Level) Alert->Assess PPE Don Appropriate PPE Assess->PPE Contain Contain the Spill (Use Absorbent Material) PPE->Contain Cleanup Clean Up Spill Contain->Cleanup Dispose Dispose of Waste (Follow Regulations) Cleanup->Dispose Decontaminate Decontaminate Area & Equipment Dispose->Decontaminate

Caption: Logical steps for responding to a chemical spill.

  • Personal Precautions: Ensure adequate ventilation.[5] Evacuate personnel to a safe area. Avoid breathing vapors, mist, or gas. Wear appropriate personal protective equipment.[5]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[7]

  • Methods for Cleaning Up: Soak up with inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust).[5] Keep in suitable, closed containers for disposal.[5]

Disposal Considerations

  • Dispose of this chemical and its container at a licensed hazardous-waste disposal plant.[1]

  • Disposal should be in accordance with all applicable federal, state, and local regulations.

Toxicological and Ecotoxicological Information

Experimental Protocols

Despite a comprehensive search of scientific literature and chemical databases, no specific, detailed experimental protocols for the use of this compound in a research or drug development context have been identified. It is primarily available as a chemical intermediate, and its subsequent handling and reaction conditions would be specific to the synthetic pathway it is being used in. A patent exists describing its synthesis, which may provide some context for its formation.[3] Researchers should develop their own risk-assessed protocols based on the known hazards and the specific chemical transformations being undertaken.

References

"Methyl 3-methoxy-2,4,5-trifluorobenzoate" commercial availability and suppliers

Author: BenchChem Technical Support Team. Date: December 2025

Technical Guide: Methyl 3-methoxy-2,4,5-trifluorobenzoate

An In-Depth Guide to Commercial Availability, Synthesis, and Application for Researchers and Drug Development Professionals

Executive Summary

This compound (CAS No. 136897-64-8) is a highly functionalized aromatic building block of significant interest to the pharmaceutical and agrochemical research sectors. Its trifluorinated methoxy-benzene core makes it a valuable precursor for the synthesis of complex molecules where properties like metabolic stability, lipophilicity, and binding affinity are critical design parameters. The strategic placement of fluorine atoms can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate. This guide provides a comprehensive overview of its commercial availability, key suppliers, physicochemical properties, and synthetic utility, with a focus on its application in drug discovery workflows.

Physicochemical Properties and Identifiers

Precise identification and understanding of a reagent's physical properties are fundamental to its effective use in synthesis and compliance with safety standards.

PropertyValueSource
CAS Number 136897-64-8[1][2][3]
Molecular Formula C₉H₇F₃O₃[3][4]
Molecular Weight 220.15 g/mol [3][4]
IUPAC Name This compound
Synonyms 2,4,5-Trifluoro-3-methoxy-benzoic acid methyl ester, 3-(Methoxycarbonyl)-2,5,6-trifluoroanisole[5]
Physical Form Liquid
Density 1.342 g/cm³[1]
Flash Point 109 °C[1]
Melting Point 105-112 °C (literature)[2]

Commercial Availability & Sourcing

This compound is readily available from a range of fine chemical suppliers, catering primarily to research and development quantities. Pricing and availability are subject to change, and researchers are advised to request quotes for bulk quantities.

SupplierExample Product/SKUPurityAvailable QuantitiesNotes
Sigma-Aldrich APO455834734Not specified1 g, 5 gSourced from Aldrich Partner (Apollo Scientific).
AK Scientific, Inc. J99079Not specified250 mg, 1 g, 5 g, 25 gStocked and shipped from California, USA. For R&D use only.[1]
Sunway Pharm Ltd. CB6323397%1 g, 5 g, 25 gFor scientific research use only.[5]
Pure Chemistry Scientific Inc. Not specified96%Gram to Kilogram scaleTrading company based in the United States.[2]
Apollo Scientific Ltd. PC1522Not specified1 g, 5 gOriginal manufacturer, also distributed via partners like Sigma-Aldrich.

Role in Medicinal Chemistry and Drug Design

The incorporation of fluorine and fluorinated groups is a cornerstone of modern medicinal chemistry, used to fine-tune the properties of bioactive molecules.[6] The trifluoromethyl group (CF₃), and by extension, trifluorinated rings, are particularly valued for their ability to enhance metabolic stability and act as bioisosteres for other groups like chlorine.[6]

The trifluorinated phenyl motif present in this compound is a key structural feature in various drug discovery programs. Fluorination enhances lipophilicity, which can improve membrane permeability and facilitate passage across biological barriers like the blood-brain barrier.[6] This makes intermediates like this one highly sought after for developing novel therapeutics targeting the central nervous system or for improving the oral bioavailability of drug candidates.[6]

The related compound, 3-Methoxy-2,4,5-trifluorobenzoic acid, has been identified as a ligand that can bind to the active site of bacterial dehydrogenases, suggesting a potential role in developing novel antibacterial agents.[7] this compound serves as a direct and stable precursor to this and other synthetically valuable carboxylic acids.

G cluster_0 Core Compound Properties cluster_1 Impact on Drug Properties Methyl_Ester This compound Fluorination Trifluoro Substitution Functionality Methoxy & Ester Groups Lipophilicity Increased Lipophilicity (Membrane Permeability) Fluorination->Lipophilicity Metabolic_Stability Enhanced Metabolic Stability Fluorination->Metabolic_Stability Binding_Affinity Modulated Binding Affinity Functionality->Binding_Affinity

Logical relationship between the compound's structure and its desirable effects in drug design.

Synthetic Utility and Pathways

Overview of Synthesis

This compound is typically synthesized via the methylation of a corresponding hydroxyl-substituted precursor. One documented method involves the methylation of 4-hydroxy-3,5,6-trifluorophthalic acid, yielding the target compound.[3] A patented method describes the process of making the corresponding carboxylic acid, which involves the methylation of a hydroxy-substituted intermediate using agents like dimethyl sulfate.[8] This highlights the general strategy of introducing the methoxy group onto a pre-fluorinated aromatic ring.

Key Transformation: Saponification to Carboxylic Acid

A primary application for this methyl ester in a research setting is its conversion to the corresponding carboxylic acid, 3-methoxy-2,4,5-trifluorobenzoic acid. This carboxylic acid is a versatile intermediate for amide bond formation, further derivatization, or use as a final active compound. The hydrolysis (saponification) is typically a straightforward, high-yielding reaction.

Representative Protocol: Hydrolysis of this compound

This protocol is adapted from a standard procedure for the hydrolysis of a structurally similar fluorinated methyl benzoate.[9]

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as methanol (e.g., 10 mL per 1 g of ester).

  • Base Addition: To the stirred solution, add an aqueous solution of a strong base, such as sodium hydroxide (NaOH, ~4.0 eq).

  • Reaction: Allow the reaction to stir at room temperature for 4-6 hours, monitoring for completion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up (Solvent Removal): Once the reaction is complete, remove the organic solvent (methanol) under reduced pressure.

  • Acidification: Dissolve the remaining aqueous residue in water and acidify to a pH of ~4 using a dilute acid solution (e.g., 1N HCl).

  • Isolation: The carboxylic acid product will precipitate as a solid. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with water to remove residual salts and dry under vacuum to yield the final product, 3-methoxy-2,4,5-trifluorobenzoic acid.

G start Start: This compound in Methanol dissolve Add aq. NaOH Solution start->dissolve react Stir at Room Temperature (4-6h) Monitor by TLC/LC-MS dissolve->react workup Remove Methanol (Reduced Pressure) react->workup acidify Dissolve Residue in Water Adjust pH to ~4 with 1N HCl workup->acidify isolate Collect Precipitate (Vacuum Filtration) acidify->isolate purify Wash Solid with Water Dry Under Vacuum isolate->purify end End: 3-methoxy-2,4,5-trifluorobenzoic Acid purify->end

Experimental workflow for the hydrolysis of the methyl ester to the carboxylic acid.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed. This compound is intended for research and development use by technically qualified individuals.[1]

  • Signal Word: Warning[1]

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

    • P280: Wear protective gloves/eye protection/face protection.

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

  • Storage: Store long-term in a cool, dry place.[1] Keep container tightly closed in a dry, cool, and well-ventilated place.[10]

  • Transport: The material is not classified as hazardous for DOT/IATA transport.[1]

Conclusion

This compound is a commercially accessible and synthetically valuable building block for scientific research, particularly in the realm of drug discovery. Its trifluorinated structure provides a key scaffold for developing molecules with enhanced pharmacokinetic properties. Available from several reputable suppliers, this reagent can be readily converted into its corresponding carboxylic acid or other derivatives, making it a versatile tool for medicinal chemists. Adherence to standard safety protocols is essential when handling this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Quinolone Antibacterials from Methyl 3-methoxy-2,4,5-trifluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the multi-step synthesis of quinolone antibacterials, such as Gatifloxacin and Moxifloxacin, utilizing Methyl 3-methoxy-2,4,5-trifluorobenzoate as a key starting material. The synthesis involves the formation of a crucial quinolone core intermediate, which is subsequently functionalized to yield the final active pharmaceutical ingredients.

Synthetic Pathway Overview

The synthesis proceeds through a series of key transformations, beginning with the conversion of this compound to the central quinolone scaffold, followed by the introduction of the C-7 substituent.

Synthesis_Pathway A This compound B 3-methoxy-2,4,5-trifluorobenzoic acid A->B Hydrolysis C 2,4,5-trifluoro-3-methoxyaniline B->C Curtius Rearrangement D Enamine Intermediate C->D Condensation (Gould-Jacobs) E Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate D->E Cyclization F 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid E->F Hydrolysis G Gatifloxacin F->G Nucleophilic Substitution H Moxifloxacin F->H Nucleophilic Substitution

Caption: Overall synthetic pathway from the starting material to the final products.

Experimental Protocols

Step 1: Synthesis of Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate (Key Intermediate)

This procedure outlines the crucial cyclization step to form the quinolone core.

Protocol:

A solution of 26 g (0.075 mol) of 3-cyclopropylamino-2-(2,4,5-trifluoro-3-methoxybenzoyl)acrylic acid ethyl ester in 110 ml of Dimethylformamide (DMF) is treated with 22 g (0.16 mol) of potassium carbonate (K₂CO₃). The mixture is then heated to 50 °C with stirring for 1 hour. The resulting precipitate is filtered, washed with a mixture of ice and water, and dried to yield the title compound.[1]

ParameterValue
Yield95%
Molecular FormulaC₁₆H₁₅F₂NO₄
Molecular Weight323.29 g/mol
Step 2: Synthesis of Gatifloxacin

This protocol describes the nucleophilic substitution reaction to introduce the C-7 substituent for the synthesis of Gatifloxacin.

Protocol:

Forty grams of 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinoline carboxylic acid and 28.4 g (2.1 equivalents) of 2-methyl piperazine are suspended in 800 mL of Dimethyl sulfoxide (DMSO) under a nitrogen atmosphere. The mixture is heated to 55°C for 24 hours. Subsequently, the mixture is heated to 70°C, and half of the DMSO is distilled off under reduced pressure (1-5 mm Hg). Toluene (200 mL) is then added, and the reaction mixture is cooled to 5°C and held at this temperature overnight. The resulting solution is filtered and the solid is dried under vacuum.[2]

ParameterValue
Yield75%
Purity>99% (by HPLC)
Step 3: Synthesis of Moxifloxacin

This protocol details the synthesis of Moxifloxacin through the reaction of the key quinolone intermediate with the appropriate bicyclic amine.

Protocol:

In 600 mL of dimethyl sulfoxide (DMSO), 50 g of 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid and 25.70 mL of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine are added. The reaction is stirred for 6-8 hours at 65-70 °C, with the reaction progress monitored by HPLC. Upon completion, the reaction mixture is cooled to 25-30 °C, and 100 mL of water is added, followed by stirring for 2 hours. The solid product is collected by filtration, washed with 100 mL of water, and subsequently dried under vacuum at 75 °C.[3]

ParameterValue
Yield89.7%
Purity (HPLC)98%
Chiral Impurity ((R,R)-isomer)3-5%

Logical Workflow for Quinolone Synthesis

The following diagram illustrates the logical progression of the synthesis, highlighting the key stages from starting material to the final antibacterial agents.

Logical_Workflow Start Start: this compound Step1 Step 1: Formation of 3-methoxy-2,4,5-trifluorobenzoic acid Start->Step1 Step2 Step 2: Conversion to 2,4,5-trifluoro-3-methoxyaniline Step1->Step2 Step3 Step 3: Gould-Jacobs Reaction (Quinolone Ring Formation) Step2->Step3 Step4 Step 4: N-Cyclopropylation & Cyclization to form Key Intermediate Step3->Step4 Step5 Step 5: Hydrolysis to Quinolone Carboxylic Acid Step4->Step5 Branch Select C-7 Substituent Step5->Branch Gati Synthesis of Gatifloxacin Branch->Gati 2-methylpiperazine Moxi Synthesis of Moxifloxacin Branch->Moxi (S,S)-2,8-diazabicyclo [4.3.0]nonane End End Product: Quinolone Antibacterial Gati->End Moxi->End

Caption: Logical workflow of the quinolone antibacterial synthesis.

References

Application Notes and Protocols for Cyclization Reactions Involving Methyl 3-methoxy-2,4,5-trifluorobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of fluorinated heterocyclic compounds through cyclization reactions involving Methyl 3-methoxy-2,4,5-trifluorobenzoate and its derivatives. The protocols are designed to be a valuable resource for researchers in medicinal chemistry and drug development, offering a foundation for the synthesis of novel bioactive molecules. The inclusion of fluorine atoms and methoxy groups in organic molecules can significantly enhance their metabolic stability, binding affinity, and lipophilicity, making them attractive features in drug design.

Application Note 1: Synthesis of a Novel Fluorinated Quinazolinone Derivative

This protocol details the synthesis of 6-methoxy-5,7,8-trifluoro-2-methyl-3H-quinazolin-4-one, a key intermediate for the development of novel kinase inhibitors and other therapeutic agents. The reaction proceeds via a condensation of this compound with acetamidine hydrochloride, followed by an intramolecular cyclization.

Proposed Signaling Pathway Inhibition

G Potential Kinase Inhibition Pathway Kinase Kinase ATP_Binding_Site ATP_Binding_Site Kinase->ATP_Binding_Site binds ATP Substrate Substrate Kinase->Substrate binds Phosphorylated_Substrate Phosphorylated_Substrate Substrate->Phosphorylated_Substrate phosphorylation Cellular_Response Cellular_Response Phosphorylated_Substrate->Cellular_Response triggers Quinazolinone_Derivative Quinazolinone_Derivative Quinazolinone_Derivative->ATP_Binding_Site inhibits

Caption: Potential mechanism of action for quinazolinone derivatives as kinase inhibitors.

Experimental Workflow

G start Start reagents This compound + Acetamidine HCl + NaH in DMF start->reagents reaction Reaction at 120°C for 6h reagents->reaction workup Aqueous Workup (Water, EtOAc extraction) reaction->workup purification Column Chromatography (Silica gel, Hexane:EtOAc) workup->purification product 6-methoxy-5,7,8-trifluoro-2-methyl- 3H-quinazolin-4-one purification->product end End product->end

Caption: Experimental workflow for the synthesis of the fluorinated quinazolinone.

Quantitative Data Summary
ProductStarting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%) (by HPLC)
6-methoxy-5,7,8-trifluoro-2-methyl-3H-quinazolin-4-oneThis compoundAcetamidine HCl, NaHDMF120678>98
Detailed Experimental Protocol

Synthesis of 6-methoxy-5,7,8-trifluoro-2-methyl-3H-quinazolin-4-one

Materials:

  • This compound (1.0 eq)

  • Acetamidine hydrochloride (1.5 eq)

  • Sodium hydride (60% dispersion in mineral oil, 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a stirred suspension of sodium hydride (3.0 eq) in anhydrous DMF under a nitrogen atmosphere, add acetamidine hydrochloride (1.5 eq) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of this compound (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Heat the reaction mixture to 120 °C and stir for 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the desired product as a white solid.

Application Note 2: Intramolecular Friedel-Crafts Acylation for the Synthesis of a Fluorinated Xanthone

This protocol describes a potential intramolecular cyclization of a derivative of this compound to form a fluorinated xanthone core. Such structures are of interest in the development of photochemically active compounds and potential anticancer agents. The proposed reaction involves the conversion of the methyl ester to a carboxylic acid, followed by an acid-catalyzed intramolecular cyclization.

Logical Relationship of the Synthetic Steps

G start This compound step1 Functional Group Interconversion (e.g., Suzuki Coupling to introduce a phenyl group ortho to the ester) start->step1 intermediate1 Biphenyl ester derivative step1->intermediate1 step2 Saponification (e.g., LiOH, THF/H2O) intermediate1->step2 intermediate2 Biphenyl carboxylic acid step2->intermediate2 step3 Intramolecular Friedel-Crafts Acylation (e.g., Polyphosphoric acid, heat) intermediate2->step3 product Fluorinated Xanthone step3->product

Application Notes & Protocols: The Strategic Utility of Methyl 3-methoxy-2,4,5-trifluorobenzoate in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Imperative for Fluorinated Heterocycles in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design.[1] Fluorine's unique properties—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to target proteins.[2] Within this context, highly functionalized fluorinated building blocks are invaluable. Methyl 3-methoxy-2,4,5-trifluorobenzoate emerges as a particularly versatile reagent for the construction of complex heterocyclic systems, which form the core of countless therapeutic agents.

This guide provides an in-depth examination of this compound, detailing its reactivity profile and offering a comprehensive protocol for its application in the synthesis of fluoroquinolone cores, a critical pharmacophore in antibacterial and anticancer research.[3][4]

Section 1: Physicochemical Properties and Reactivity Profile

This compound (CAS 136897-64-8) is a polysubstituted aromatic ester whose synthetic utility is dictated by the interplay of its functional groups.

Table 1: Key Properties of this compound

PropertyValueSource
CAS Number 136897-64-8
Molecular Formula C₉H₇F₃O₃
IUPAC Name methyl 2,4,5-trifluoro-3-methoxybenzoate
Physical Form Liquid
Storage Temp. Ambient Temperature

The key to this molecule's utility lies in its highly electron-deficient aromatic ring. The three fluorine atoms exert a powerful electron-withdrawing inductive effect, significantly activating the ring towards Nucleophilic Aromatic Substitution (SNAr) . This effect is most pronounced at the carbon atoms positioned ortho and para to the fluorine substituents. The methoxy (-OCH₃) group, while a weak deactivator through induction, is a strong resonance donor, directing nucleophilic attack to the para position (C4). This electronic arrangement makes the C4 fluorine the most labile and susceptible to displacement by a wide range of nucleophiles, providing a reliable handle for initiating cyclization cascades.

Section 2: Core Synthetic Strategy: A Modular Approach to Fluoroquinolones

One of the most powerful applications of this compound is in the synthesis of the 4-quinolone core. The general strategy involves a two-stage process: first, a regioselective SNAr reaction to introduce a nitrogen nucleophile, followed by an intramolecular cyclization to construct the second ring of the quinolone system. This approach is an adaptation of classic quinolone syntheses, such as the Gould-Jacobs reaction, tailored for a highly fluorinated substrate.

The workflow below outlines a robust pathway from the starting benzoate to a versatile 4-hydroxyquinolone intermediate, which can be further functionalized for drug development programs.

G start This compound step1 Step 1: Saponification (Intermediate A: Carboxylic Acid) start->step1 1. NaOH, H₂O/MeOH 2. H⁺ workup step2 Step 2: Amidation (Intermediate B: Anilide) step1->step2 1. SOCl₂, cat. DMF 2. Substituted Aniline step3 Step 3: Vilsmeier-Haack or Claisen Condensation (Intermediate C: Enamine/Enolate) step2->step3 e.g., Diethyl ethoxymethylenemalonate (EMME) step4 Step 4: Thermal Cyclization (Gould-Jacobs) (Intermediate D: Quinolone Ester) step3->step4 High-boiling solvent (e.g., Diphenyl ether), Δ end Final Product: Substituted 4-Hydroxyquinolone step4->end Saponification & Decarboxylation (NaOH, then H⁺)

Caption: Synthetic workflow for quinolone synthesis.

Causality Behind Experimental Choices:

  • Step 1 (Saponification): Conversion to the carboxylic acid is often necessary as the free acid or its corresponding acid chloride is more reactive for the subsequent amidation step than the starting methyl ester.

  • Step 2 (Amidation): Formation of an anilide is crucial. The aniline nitrogen will become part of the new heterocyclic ring, and the substituents on this aniline can be varied to build a library of final compounds.

  • Step 3 (Condensation): Reagents like diethyl ethoxymethylenemalonate (EMME) install a three-carbon unit that possesses the necessary functionality (an ester and a double bond) to facilitate the subsequent ring closure. This is a classic and reliable method for preparing the cyclization precursor.

  • Step 4 (Thermal Cyclization): The high temperature is required to overcome the activation energy for the 6-π electrocyclization reaction. High-boiling, inert solvents like diphenyl ether provide the necessary thermal stability. The reaction proceeds via an intramolecular electrophilic attack from the enamine system onto the activated aromatic ring, followed by elimination of ethanol.

Section 3: Detailed Experimental Protocol

This section provides a representative, step-by-step protocol for the synthesis of a 6,8-difluoro-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative, a common core in many fluoroquinolone antibiotics.

Protocol: Synthesis of Ethyl 6,8-difluoro-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate

Materials:

  • 3-Methoxy-2,4,5-trifluorobenzoyl chloride (Prepared from the corresponding acid)

  • Ethyl 3-aminopropenoate (Ethyl β-aminoacrylate)

  • Triethylamine (Et₃N)

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Toluene

  • Hydrochloric Acid (1M)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Workflow Diagram:

G reagents 1. Add 3-Methoxy-2,4,5-trifluorobenzoyl chloride in Toluene to reaction vessel. step1 2. Add Ethyl 3-aminopropenoate & Et₃N. Stir at RT for 4h. reagents->step1 intermediate Intermediate: Ethyl 3-(3-methoxy-2,4,5-trifluoro- benzamido)propenoate step1->intermediate Workup & Isolation step2 3. Isolate and dissolve intermediate in THF. Cool to 0°C. intermediate->step2 step3 4. Add K-t-BuOK portion-wise. Warm to RT and stir overnight. step2->step3 workup 5. Quench with H₂O. Acidify with 1M HCl. Extract with Ethyl Acetate. step3->workup purify 6. Dry (MgSO₄), concentrate. Purify via column chromatography or recrystallization. workup->purify product Product: Ethyl 6,8-difluoro-7-methoxy-4-oxo- 1,4-dihydroquinoline-3-carboxylate purify->product

Caption: Step-by-step experimental protocol workflow.

Step-by-Step Procedure:

  • Formation of the Enamide Intermediate:

    • To a stirred solution of ethyl 3-aminopropenoate (1.0 eq) and triethylamine (1.2 eq) in anhydrous toluene at 0 °C, add a solution of 3-methoxy-2,4,5-trifluorobenzoyl chloride (1.1 eq) in anhydrous toluene dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

    • Monitor the reaction by TLC. Upon completion, filter the mixture to remove triethylamine hydrochloride salt.

    • Wash the filtrate with 1M HCl, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude enamide intermediate. This intermediate can be used in the next step without further purification.

  • Intramolecular Cyclization:

    • Dissolve the crude enamide from the previous step in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Add potassium tert-butoxide (2.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C. Rationale: A strong, non-nucleophilic base is required to deprotonate the amide N-H, initiating the cyclization. Using an excess ensures complete reaction.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

    • Quench the reaction by slowly adding water. Acidify the mixture to pH ~2-3 with 1M HCl, which will precipitate the product.

    • Collect the solid by vacuum filtration, wash with cold water and diethyl ether, and dry under vacuum to afford the title compound.

Section 4: Data Presentation and Expected Outcomes

The successful synthesis of the target quinolone can be confirmed by standard analytical techniques.

Table 2: Expected Analytical Data for the Product

ParameterExpected Result
Yield 65-80% (over two steps)
Appearance Off-white to pale yellow solid
¹H NMR Signals corresponding to ethyl group, methoxy group, quinolone protons, and a broad singlet for the N-H.
¹⁹F NMR Two distinct signals for the two non-equivalent fluorine atoms on the quinolone core.
Mass Spec (ESI+) [M+H]⁺ corresponding to the calculated molecular weight.

Section 5: Broader Applications and Future Scope

While the synthesis of quinolones is a primary application, the reactivity of this compound is not limited to this class of heterocycles. By selecting different dinucleophiles, a variety of other important heterocyclic systems can be accessed:

  • Benzoxazines/Benzothiazines: Reaction with 2-aminophenols or 2-aminothiophenols.

  • Quinazolines: Reaction with amidines or guanidines followed by cyclization.[5]

  • Benzimidazoles: Reaction with ortho-phenylenediamines.

The continued exploration of this and similar fluorinated building blocks is critical for advancing drug discovery programs, enabling the rapid generation of novel, patentable chemical entities with potentially superior pharmacological profiles.

References

Application Notes & Protocols: Strategic Use of Methyl 3-methoxy-2,4,5-trifluorobenzoate in the Synthesis of Advanced Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The strategic incorporation of fluorine into active pharmaceutical ingredients (APIs) is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance metabolic stability, bioavailability, and target binding affinity.[1][2][3][4] Methyl 3-methoxy-2,4,5-trifluorobenzoate has emerged as a critical building block in this domain, particularly for the synthesis of complex heterocyclic systems. Its trifluorinated aromatic core, activated for nucleophilic aromatic substitution (SNAr), combined with the directing influence of a methoxy group, provides a versatile platform for constructing the core scaffolds of advanced APIs. This guide provides an in-depth analysis of this reagent's properties, a detailed experimental protocol for its application in synthesizing a key fluoroquinolone antibiotic precursor, and comprehensive guidelines for its handling and quality control.

Introduction: The Role of Fluorinated Benzoates in Drug Discovery

The prevalence of fluorinated pharmaceuticals is a testament to the unique advantages imparted by the fluorine atom.[4][5] Its high electronegativity and small van der Waals radius allow it to serve as a bioisostere for hydrogen while profoundly altering a molecule's electronic properties, pKa, and lipophilicity.[2][6] These modifications can prevent metabolic oxidation, improve membrane permeability, and enhance interactions with target proteins, ultimately leading to more potent and durable therapeutic agents.[1][7]

This compound (CAS: 136897-64-8) is a prime example of a strategically designed fluorinated intermediate.[8] It is particularly valuable in the synthesis of the quinolone class of antibiotics, where a fluorine atom at the C-6 position of the final quinolone structure is crucial for potent antibacterial activity.[9][10] This document serves as a technical guide for researchers and drug development professionals on the effective utilization of this key intermediate.

Physicochemical Properties and Specifications

A thorough understanding of the starting material's properties is fundamental to reproducible and successful synthesis.

PropertyValueSource(s)
CAS Number 136897-64-8[8][11][12]
IUPAC Name methyl 2,4,5-trifluoro-3-methoxybenzoate
Synonyms 3-(Methoxycarbonyl)-2,5,6-trifluoroanisole, Methyl 2,4,5-trifluoro-m-anisate
Molecular Formula C₉H₇F₃O₃[13]
Molecular Weight 220.15 g/mol [13]
Physical Form Liquid
Purity ≥96%[11]

Scientific Rationale: The Chemistry of a Versatile Building Block

The synthetic utility of this compound is rooted in the principles of nucleophilic aromatic substitution (SNAr).

Causality behind Experimental Choices:

  • Activation for SNAr: The benzene ring is heavily substituted with three electron-withdrawing fluorine atoms. This severely depletes the ring's electron density, making it susceptible to attack by nucleophiles. Such reactions are favored by electron-withdrawing substituents that can stabilize the negative charge of the intermediate carbanion (a Meisenheimer complex).[14][15]

  • Regioselectivity: In the context of quinolone synthesis, the fluorine atom at the C-4 position (para to the ester group) is the most activated site for nucleophilic displacement. This is because the negative charge in the Meisenheimer intermediate can be delocalized onto the oxygen atoms of the ester group through resonance, providing significant stabilization.[14] The fluorine at C-2 is also activated (ortho to the ester), but the C-4 position is generally more reactive.

  • Role of the Methoxy Group: While typically considered an electron-donating group by resonance, the methoxy group's influence is modulated by the strongly deactivating fluorine atoms. It primarily serves as a key structural element that will become the C-8 methoxy group in certain fourth-generation fluoroquinolones like Moxifloxacin, which has been shown to reduce phototoxic potential.[16]

SNAr_Mechanism reagents This compound + Nu-H intermediate Meisenheimer Complex (Resonance Stabilized Anion) reagents->intermediate Nucleophilic Attack product Substituted Product + H-F intermediate->product Elimination of Fluoride

Caption: Generalized workflow for the SNAr reaction.

Experimental Protocol: Synthesis of a Core Fluoroquinolone Intermediate

This protocol details a key step in many fluoroquinolone syntheses: the condensation of this compound with an amine to form a substituted aniline derivative, a direct precursor to the bicyclic quinolone core.[17][18]

Materials and Reagents
ReagentCAS No.MW ( g/mol )Molarity/DensityNotes
This compound136897-64-8220.15~1.4 g/mLStarting Material
Cyclopropylamine765-30-057.090.824 g/mLNucleophile
Triethylamine (TEA)121-44-8101.190.726 g/mLNon-nucleophilic base
N,N-Dimethylformamide (DMF)68-12-273.090.944 g/mLAnhydrous, polar aprotic solvent
Ethyl Acetate141-78-688.110.902 g/mLExtraction Solvent
Brine (Saturated NaCl)7647-14-558.44~1.2 g/mLAqueous wash
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37-Drying agent
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser and nitrogen/argon inlet

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for column chromatography

Step-by-Step Methodology
  • Reaction Setup: Assemble a 250 mL three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Flame-dry the apparatus under vacuum and backfill with nitrogen. Maintain a positive nitrogen pressure throughout the reaction.

  • Reagent Charging: To the flask, add this compound (10.0 g, 45.4 mmol, 1.0 eq) and anhydrous N,N-Dimethylformamide (100 mL). Stir the solution until homogeneous.

  • Addition of Base and Nucleophile: Add triethylamine (9.2 g, 12.7 mL, 90.8 mmol, 2.0 eq) to the solution. Subsequently, add cyclopropylamine (3.1 g, 3.8 mL, 54.5 mmol, 1.2 eq) dropwise over 10 minutes. An exotherm may be observed.

  • Reaction Conditions: Heat the reaction mixture to 80-85 °C using a heating mantle. Maintain this temperature and allow the reaction to stir for 12-16 hours.

  • Reaction Monitoring: Monitor the consumption of the starting material using Thin Layer Chromatography (TLC) with a 3:1 Hexanes:Ethyl Acetate eluent system.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing 300 mL of deionized water.

    • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

    • Combine the organic layers and wash with deionized water (2 x 100 mL) followed by brine (1 x 100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes to yield the pure product, Methyl 4-(cyclopropylamino)-3-methoxy-2,5-difluorobenzoate.

Analytical and Quality Control Workflow

Rigorous analytical control is essential for ensuring the consistency and quality of the synthesized intermediate, which directly impacts the final API's purity and efficacy.

  • In-Process Control (IPC): TLC or HPLC is used to monitor the reaction's progress, confirming the full consumption of the starting benzoate and the formation of the desired product. This prevents the carry-over of unreacted materials into the final product.

  • Starting Material QC: Purity of incoming this compound should be confirmed by GC or HPLC (purity ≥96%). Its identity should be verified using ¹H NMR and ¹⁹F NMR spectroscopy.

  • Final Product Release: The purified intermediate must be characterized thoroughly.

    • Identity: Confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry (MS) to ensure the correct structure.

    • Purity: Assessed by HPLC (typically >98% for use in subsequent GMP steps).

    • Residual Solvents: Analyzed by GC-HS to ensure solvents like DMF and ethyl acetate are below acceptable limits.

QC_Workflow cluster_0 Starting Material Analysis cluster_1 In-Process Control cluster_2 Final Product Release SM_QC This compound SM_Test Purity (GC/HPLC) Identity (NMR) SM_QC->SM_Test IPC Reaction Monitoring (TLC/HPLC) SM_Test->IPC Release for Synthesis FP_QC Purified Intermediate IPC->FP_QC Proceed to Work-up FP_Test Purity (HPLC >98%) Identity (NMR, MS) Residual Solvents (GC) FP_QC->FP_Test API_Synth API_Synth FP_Test->API_Synth Release for API Synthesis

Caption: Quality control workflow from starting material to final intermediate.

Safety and Handling

This compound must be handled with appropriate precautions by technically qualified personnel.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing fumes/vapors), P271 (Use only in a well-ventilated area), P280 (Wear protective gloves, eye protection, and face protection).

  • Handling: Always handle this chemical inside a certified chemical fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water. Refer to the Safety Data Sheet (SDS) for complete information.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep the container tightly closed.

References

Hydrolysis of "Methyl 3-methoxy-2,4,5-trifluorobenzoate" to 3-methoxy-2,4,5-trifluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: Hydrolysis of Methyl 3-methoxy-2,4,5-trifluorobenzoate

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-Methoxy-2,4,5-trifluorobenzoic acid is a valuable intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of new antibacterial agents. Its fluorinated structure can significantly influence the metabolic stability, lipophilicity, and binding affinity of active pharmaceutical ingredients (APIs). The hydrolysis of its methyl ester, this compound, is a crucial step in many synthetic routes. This document provides a detailed protocol for this hydrolysis reaction, based on established methodologies for similar fluorinated benzoate esters.

Experimental Protocol: Base-Catalyzed Hydrolysis

This protocol details the saponification (base-catalyzed hydrolysis) of this compound to yield 3-methoxy-2,4,5-trifluorobenzoic acid. The procedure is adapted from established methods for the hydrolysis of structurally similar fluorinated methyl benzoates.[1][2][3][4]

Materials:

  • This compound

  • Methanol (MeOH)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Hydrochloric acid (HCl), 1N solution

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Beakers

  • pH paper or pH meter

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in methanol.

  • Addition of Base: Prepare a solution of sodium hydroxide in deionized water. Add the NaOH solution to the methanolic solution of the ester.

  • Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Solvent Removal: Upon completion of the reaction, remove the methanol by rotary evaporation under reduced pressure.

  • Acidification: Dissolve the resulting residue in deionized water. Cool the aqueous solution in an ice bath and acidify by slowly adding 1N HCl solution while stirring until the pH reaches approximately 2-3. A precipitate of 3-methoxy-2,4,5-trifluorobenzoic acid should form.

  • Isolation of Product: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold deionized water to remove any remaining salts.

  • Drying: Dry the purified 3-methoxy-2,4,5-trifluorobenzoic acid in a vacuum oven or desiccator to a constant weight.

Quantitative Data

The following table summarizes typical reaction parameters and yields for the hydrolysis of a structurally similar compound, methyl 4-fluoro-3-methoxybenzoate, which can be used as a reference for optimizing the hydrolysis of this compound.[1]

ParameterValue
Starting MaterialMethyl 4-fluoro-3-methoxybenzoate (11 g, 59.8 mmol)
BaseSodium hydroxide (9.5 g, 240 mmol)
SolventMethanol (100 mL) and Water (20 mL)
Reaction Temperature20°C (Room Temperature)
Reaction Time4 hours
Yield 97% (9 g of 3-methoxy-4-fluorobenzoic acid)

Experimental Workflow

The following diagram illustrates the key steps in the hydrolysis of this compound.

Hydrolysis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation Start This compound in Methanol Reaction Stir at Room Temperature Start->Reaction Reagent Aqueous NaOH Reagent->Reaction Evaporation Remove Methanol Reaction->Evaporation Dissolution Dissolve in Water Evaporation->Dissolution Acidification Acidify with 1N HCl Dissolution->Acidification Precipitate Precipitation of Product Acidification->Precipitate Filtration Vacuum Filtration Precipitate->Filtration Washing Wash with Cold Water Filtration->Washing Drying Dry under Vacuum Washing->Drying FinalProduct 3-methoxy-2,4,5-trifluorobenzoic acid Drying->FinalProduct

Caption: Workflow for the hydrolysis of this compound.

Signaling Pathways and Logical Relationships

The hydrolysis of an ester like this compound follows a well-established nucleophilic acyl substitution mechanism. The logical relationship of the key steps is depicted below.

Mechanism_Logic StartNode Ester + Nucleophile (OH⁻) Intermediate Tetrahedral Intermediate (Alkoxide) StartNode->Intermediate Nucleophilic Attack LeavingGroupDeparture Elimination of Leaving Group (Methoxide) Intermediate->LeavingGroupDeparture Collapse of Intermediate ProtonTransfer Proton Transfer LeavingGroupDeparture->ProtonTransfer Product Carboxylate + Alcohol ProtonTransfer->Product

Caption: Logical flow of the base-catalyzed ester hydrolysis mechanism.

References

Application Note: Selective Demethylation of Methyl 3-methoxy-2,4,5-trifluorobenzoate to Yield 3-hydroxy-2,4,5-trifluorobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals engaged in the synthesis of fluorinated aromatic compounds.

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the selective O-demethylation of Methyl 3-methoxy-2,4,5-trifluorobenzoate to its corresponding hydroxy derivative, Methyl 3-hydroxy-2,4,5-trifluorobenzoate. The presence of multiple fluorine substituents and a methyl ester group on the aromatic ring presents unique challenges, including potential catalyst deactivation and competing side reactions. This document explores the mechanistic rationale behind the selection of appropriate demethylating agents, with a primary focus on the robust Lewis acids Boron Tribromide (BBr₃) and Aluminum Chloride (AlCl₃). Detailed, step-by-step protocols, safety considerations, and work-up procedures are provided to guide researchers in achieving successful and high-yield conversions.

Introduction: The Synthetic Challenge and Strategic Importance

The selective cleavage of aryl methyl ethers is a fundamental transformation in organic synthesis, crucial for unmasking phenolic hydroxyl groups in the final steps of synthesizing complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] this compound serves as a key intermediate in the synthesis of various bioactive compounds, including quinolone antibacterials.[2] Its conversion to the corresponding 3-hydroxy derivative is a critical step that introduces a versatile functional group for further molecular elaboration.

However, the demethylation of this specific substrate is not trivial. The electron-withdrawing nature of the three fluorine atoms and the methyl ester group deactivates the aromatic ring, potentially rendering the methoxy group less susceptible to cleavage. Furthermore, the presence of the ester functionality raises concerns about chemoselectivity, as harsh reaction conditions could lead to its hydrolysis. This guide addresses these challenges by providing a detailed analysis of reaction mechanisms and optimized protocols.

Mechanistic Considerations: Choosing the Right Tool for the Job

The two most common and effective classes of reagents for aryl methyl ether cleavage are Lewis acids and strong Brønsted acids.[3][4] Given the potential for acid-catalyzed hydrolysis of the methyl ester, Lewis acids, which can be employed under anhydrous conditions and at lower temperatures, are generally preferred for this substrate.

Boron Tribromide (BBr₃): The Powerhouse of Demethylation

Boron tribromide is a potent Lewis acid renowned for its efficacy in cleaving aryl methyl ethers, often under mild conditions.[4][5] The reaction typically proceeds at or below room temperature.[6]

Mechanism of Action: The demethylation with BBr₃ proceeds through the initial formation of a Lewis acid-base adduct between the highly Lewis acidic boron atom and the Lewis basic oxygen of the methoxy group.[6] This is followed by a nucleophilic attack of a bromide ion on the methyl group, leading to the formation of methyl bromide and an aryloxy-dibromoborane intermediate. Subsequent aqueous work-up hydrolyzes this intermediate to liberate the desired phenol.[6]

It is crucial to consider the stoichiometry of BBr₃. One equivalent of BBr₃ is required for each ether group. Additionally, other Lewis basic sites in the molecule, such as the carbonyl oxygen of the ester, can also coordinate with BBr₃. Therefore, using a molar excess of BBr₃ is often necessary to ensure complete demethylation of the methoxy group.[7]

Reaction Pathway with BBr₃

Substrate This compound Adduct Lewis Acid-Base Adduct (Substrate-BBr₃) Substrate->Adduct Coordination Intermediate Aryloxy-dibromoborane Intermediate Adduct->Intermediate SN2 Attack by Br⁻ MeBr CH₃Br Adduct->MeBr Product Methyl 3-hydroxy-2,4,5-trifluorobenzoate Intermediate->Product Hydrolysis BBr3 BBr₃ BBr3->Adduct H2O H₂O (Work-up) H2O->Product

Caption: BBr₃ Demethylation Workflow.

Aluminum Chloride (AlCl₃): A Cost-Effective and Potent Alternative

Aluminum chloride is another powerful Lewis acid that can effectively cleave aryl methyl ethers.[5] Its reactivity is generally lower than that of BBr₃, often requiring higher reaction temperatures. However, for substrates with an ortho-carbonyl group, AlCl₃ can be particularly effective due to chelation, which facilitates the demethylation process.[8] In the case of this compound, the ortho-ester group may play a similar role.

Mechanism of Action: Similar to BBr₃, the reaction with AlCl₃ begins with the formation of a complex between the Lewis acid and the methoxy oxygen. This coordination weakens the methyl C-O bond, making it susceptible to nucleophilic attack. The presence of a chelating group at the ortho position can pre-organize the substrate for a more efficient intramolecular or intermolecular cleavage.

Experimental Protocols

Safety Precautions: Boron tribromide and Aluminum Chloride are corrosive and react violently with water. All manipulations should be performed in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon), and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Protocol 1: Demethylation using Boron Tribromide (BBr₃)

This protocol is generally the first choice for its high reactivity and milder reaction conditions.[5]

Materials and Reagents:

ReagentMolar Mass ( g/mol )PuritySupplier Example
This compound220.13≥98%Sigma-Aldrich
Boron Tribromide (1M solution in DCM)250.521.0 MSigma-Aldrich
Dichloromethane (DCM), anhydrous84.93≥99.8%Fisher Scientific
Methanol32.04ACS GradeVWR Chemicals
Saturated Sodium Bicarbonate SolutionN/AN/ALab Prepared
Anhydrous Magnesium Sulfate120.37≥99.5%Acros Organics

Step-by-Step Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a septum, add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) (approx. 0.1-0.2 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a 1M solution of Boron Tribromide in DCM (2.0-3.0 eq) dropwise via syringe over 15-20 minutes. The excess BBr₃ is to account for coordination with the ester carbonyl.[7]

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of methanol to destroy excess BBr₃. This will be followed by the slow addition of water. Caution: Quenching is highly exothermic.

  • Work-up:

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 3-hydroxy-2,4,5-trifluorobenzoate.

BBr₃ Demethylation Workflow

Start Start: Dissolve Substrate in Anhydrous DCM Cool Cool to -78°C Start->Cool Add_BBr3 Add BBr₃ Solution (2-3 eq) Dropwise Cool->Add_BBr3 React Warm to RT Stir for 12-24h (Monitor by TLC/LC-MS) Add_BBr3->React Quench Cool to 0°C Quench with Methanol, then Water React->Quench Workup Aqueous Work-up: - H₂O Wash - NaHCO₃ Wash - Brine Wash Quench->Workup Dry Dry (MgSO₄), Filter, Concentrate Workup->Dry Purify Purify by Column Chromatography Dry->Purify Product Pure Methyl 3-hydroxy-2,4,5-trifluorobenzoate Purify->Product

Caption: Step-by-step BBr₃ demethylation protocol.

Protocol 2: Demethylation using Aluminum Chloride (AlCl₃)

This protocol is a viable alternative, particularly if scaling up, due to the lower cost of AlCl₃. The presence of the ortho-ester may enhance its efficacy.[8]

Materials and Reagents:

ReagentMolar Mass ( g/mol )PuritySupplier Example
This compound220.13≥98%Sigma-Aldrich
Aluminum Chloride, anhydrous133.34≥99.99%Sigma-Aldrich
Dichloromethane (DCM), anhydrous84.93≥99.8%Fisher Scientific
Hydrochloric Acid (1M)N/AN/ALab Prepared
Anhydrous Sodium Sulfate142.04≥99.0%Acros Organics

Step-by-Step Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add anhydrous Aluminum Chloride (3.0-4.0 eq).

  • Solvent Addition: Add anhydrous dichloromethane (DCM).

  • Substrate Addition: To the stirred suspension, add a solution of this compound (1.0 eq) in anhydrous DCM dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 40 °C) and maintain for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid. Caution: Quenching is highly exothermic.

  • Work-up:

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the organic phase under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel as described in Protocol 1.

Potential Challenges and Troubleshooting

  • Incomplete Reaction: If the reaction does not go to completion, this could be due to insufficient Lewis acid or deactivation by trace amounts of water. Ensure all reagents and glassware are scrupulously dry. Increasing the equivalents of the Lewis acid or the reaction time may be necessary.

  • Ester Hydrolysis: While less likely under anhydrous conditions with Lewis acids, some hydrolysis of the methyl ester to the corresponding carboxylic acid may occur during the aqueous work-up, especially if the conditions are too harsh or prolonged. A rapid and cold work-up is recommended.

  • Formation of Agglomerates during Work-up: With BBr₃ reactions, the formation of boron salts during quenching can sometimes lead to emulsions or solid agglomerates.[9] Diluting with more organic solvent and brine during the work-up can help to break these up.

Conclusion

The selective demethylation of this compound is a key transformation for the synthesis of valuable fluorinated building blocks. Both Boron Tribromide and Aluminum Chloride are effective reagents for this purpose, with BBr₃ generally offering milder reaction conditions. The protocols provided in this application note, along with the mechanistic insights and troubleshooting guide, are intended to equip researchers with the necessary tools to successfully perform this challenging but important reaction, paving the way for the development of novel chemical entities.

References

Application Notes and Protocols for Suzuki Coupling Reactions with Methyl 3-methoxy-2,4,5-trifluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction joins an organoboron species (typically a boronic acid or its ester) with an organic halide or triflate. Its applications are particularly significant in the fields of medicinal chemistry and materials science for the synthesis of complex biaryl and heteroaryl structures.

This document provides detailed application notes and representative protocols for conducting Suzuki coupling reactions involving "Methyl 3-methoxy-2,4,5-trifluorobenzoate." As a polyfluorinated aromatic compound, the electronic properties of this substrate necessitate careful selection of reaction conditions to achieve optimal results. The protocols described herein are based on established methodologies for electronically similar and sterically hindered substrates and are intended to serve as a robust starting point for reaction optimization.

Core Concepts and Reaction Pathway

The catalytic cycle of the Suzuki-Miyaura coupling reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Coupling_Pathway Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)Ln-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Both Ar-Pd(II)Ln-Ar' Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product Reactant_Aryl Ar-X Reactant_Aryl->OxAdd Reactant_Boronic Ar'-B(OR)2 Base Base Reactant_Boronic->Base activation Base->Transmetalation

Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

For a substrate like this compound, the electron-withdrawing nature of the fluorine atoms and the ester group can influence the reactivity of the aromatic ring. Typically, for this compound to act as the electrophilic partner (Ar-X), a leaving group such as bromine, iodine, or triflate would need to be present on the aromatic ring. Alternatively, if a boronic acid or ester derivative of this compound is used, it will serve as the nucleophilic partner.

Experimental Protocols

The following protocols provide representative methods for Suzuki-Miyaura coupling reactions. Optimization may be necessary for specific substrates.

Protocol 1: General Suzuki-Miyaura Coupling of an Aryl Bromide with a Phenylboronic Acid

This protocol is a standard starting point for the coupling of an aryl bromide with a phenylboronic acid, which can be adapted for use with a boronic acid derivative of this compound.

Materials:

  • Aryl bromide (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene (anhydrous)

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl bromide, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the flask with a septum, then evacuate and backfill with the inert gas three times.

  • Add anhydrous toluene and degassed water (typically in a 5:1 to 10:1 ratio) via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times and improve yields for challenging substrates.

Materials:

  • This compound derivative (e.g., with a bromo or triflate group) (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) (3 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • In a microwave reactor vial, combine the this compound derivative, arylboronic acid, [Pd(dppf)Cl₂], and Cs₂CO₃.

  • Add 1,4-dioxane and degassed water (typically in a 4:1 ratio).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 120-150 °C for 15-60 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Reaction Conditions

The successful execution of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The following table summarizes representative conditions for the coupling of various aryl halides with boronic acids, providing a basis for optimization when using derivatives of this compound.

EntryAryl Halide (Ar-X)Boronic Acid/EsterCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O (10:1)1001285-95
21-Bromo-4-nitrobenzene4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃ (3.0)1,4-Dioxane1101680-90
34-ChlorotoluenePhenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2.0)Toluene/EtOH/H₂O (3:1:1)80875-85
41-Iodo-2,4,5-trifluorobenzene3-Methoxyphenylboronic acid[Pd(dppf)Cl₂] (3)-Cs₂CO₃ (2.5)DMF901088-98

Workflow for Reaction Setup and Execution

The following diagram illustrates a typical workflow for setting up and performing a Suzuki-Miyaura coupling reaction.

Suzuki_Workflow Start Start: Assemble Glassware Reagents Weigh and add solid reagents: Aryl halide, Boronic acid, Catalyst, Ligand, Base Start->Reagents Inert Establish Inert Atmosphere: Evacuate and backfill with Argon/Nitrogen (3x) Reagents->Inert Solvents Add Degassed Solvents via Syringe Inert->Solvents Reaction Heat and Stir Reaction Mixture Solvents->Reaction Monitoring Monitor Reaction Progress (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup: Dilute, Wash, Dry Monitoring->Workup Complete Purification Purification: Column Chromatography Workup->Purification Analysis Characterize Product (NMR, MS, etc.) Purification->Analysis

Figure 2: Standard workflow for a Suzuki-Miyaura coupling experiment.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider increasing the reaction temperature, changing the solvent system, or screening different palladium catalysts and phosphine ligands. Electron-rich and sterically hindered ligands like SPhos and XPhos are often effective for challenging substrates.

  • Homocoupling of Boronic Acid: The formation of a biaryl product from the boronic acid starting material can be a significant side reaction. This can be minimized by ensuring a strictly inert atmosphere, using high-purity reagents, and carefully controlling the reaction temperature.

  • Decomposition of Starting Material: Polyfluorinated aromatic compounds can be susceptible to nucleophilic aromatic substitution (SNAr) under basic conditions. If decomposition is observed, a milder base (e.g., K₂CO₃ or KF) or a lower reaction temperature may be necessary.

By following these protocols and considering the key parameters for optimization, researchers can successfully employ the Suzuki-Miyaura coupling for the synthesis of novel compounds derived from this compound.

Synthesis of trifluoromethoxy-substituted heterocycles using "Methyl 3-methoxy-2,4,5-trifluorobenzoate"

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

Topic: Synthesis of Trifluoromethoxy-Substituted Heterocycles Using "Methyl 3-methoxy-2,4,5-trifluorobenzoate"

Introduction: The Strategic Value of the Trifluoromethoxy Group in Heterocyclic Chemistry

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design.[1][2] Among these, the trifluoromethoxy (-OCF3) group has emerged as a uniquely powerful substituent, offering a compelling combination of properties that can dramatically enhance the therapeutic potential of bioactive molecules.[3][4][5][6] Often described as a "super-halogen," the -OCF3 group imparts high lipophilicity, which can improve membrane permeability, while its strong electron-withdrawing nature and exceptional metabolic stability can fine-tune a compound's pharmacokinetic profile.[4][7]

When this privileged substituent is integrated into heterocyclic scaffolds—the core frameworks of a vast number of pharmaceuticals—the potential for innovation multiplies.[8][9] This guide details the synthetic utility of This compound (CAS: 136897-64-8), a versatile and highly reactive building block, for the construction of novel trifluoromethoxy-substituted heterocycles.[10] The methodologies presented herein leverage the principles of Nucleophilic Aromatic Substitution (SNAr) to provide researchers with robust and reproducible protocols for accessing these high-value chemical entities.

Core Mechanism: Nucleophilic Aromatic Substitution (SNAr) on a Polyfluorinated Ring

The synthetic utility of this compound is primarily driven by its susceptibility to Nucleophilic Aromatic Substitution (SNAr). The benzene ring is "activated" by the electron-withdrawing methyl ester group, making the fluorine-bearing carbons electrophilic. The reaction proceeds via a two-step addition-elimination mechanism.[11][12][13]

  • Nucleophilic Attack: A nucleophile attacks one of the electron-deficient carbons bearing a fluorine atom. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Elimination & Aromatization: The aromaticity of the ring is restored by the elimination of a fluoride ion, which is an excellent leaving group in this context.

The regioselectivity of the initial attack is dictated by the activating effect of the ester group. The C4 position (para to the ester) is the most electrophilic and typically the first site of substitution. The C2 position (ortho) is the second most activated site.

Caption: General mechanism of SNAr on this compound.

Experimental Workflows & Protocols

The true power of this compound is realized when it is treated with dinucleophilic reagents, enabling cascade reactions that rapidly build molecular complexity and form fused heterocyclic systems.

Experimental_Workflow start Setup Reaction reagents Add Solvent, This compound, & Dinucleophile start->reagents base Add Base (e.g., K₂CO₃, Et₃N) reagents->base heat Heat to Reaction Temp. (e.g., 80-120 °C) base->heat monitor Monitor by TLC/LC-MS Until Starting Material Consumed heat->monitor workup Aqueous Workup (Quench, Extract with Organic Solvent) monitor->workup purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS, HRMS) purify->characterize end Pure Heterocycle characterize->end

Caption: A generalized experimental workflow for heterocyclic synthesis.

Protocol 1: Synthesis of a Dihydrobenzoxazine Derivative

This protocol describes a tandem SNAr/intramolecular cyclization reaction using 2-aminophenol as the dinucleophile. The initial intermolecular substitution at the C4 position is followed by an intramolecular cyclization at C5 to yield the fused heterocyclic product.

Reaction Scheme:

Caption: Synthesis of a dihydrobenzoxazine derivative.

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), 2-aminophenol (1.1 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

    • Rationale: K₂CO₃ is a mild base sufficient to deprotonate the phenol and facilitate the deprotonation of the amine after the initial SNAr, without causing significant hydrolysis of the methyl ester.[11]

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.2 M with respect to the starting benzoate.

    • Rationale: Polar aprotic solvents like DMF are ideal for SNAr reactions as they solvate the cationic counter-ion (K⁺) and do not interfere with the nucleophile, accelerating the reaction.[14]

  • Reaction Conditions: Place the flask under an inert atmosphere (e.g., Nitrogen or Argon) and heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting benzoate spot is no longer visible (typically 8-16 hours).

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a beaker containing ice-water (approx. 10x the volume of DMF). A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake thoroughly with water and then with a small amount of cold diethyl ether or hexane to remove non-polar impurities.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Confirm the structure of the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Synthesis of a Benzimidazole Derivative

This protocol utilizes benzene-1,2-diamine to perform a sequential double SNAr reaction, affording a benzimidazole core. This approach showcases the ability to replace multiple fluorine atoms to construct more complex heterocyclic systems.

Step-by-Step Methodology:

  • Reagent Preparation: In a procedure similar to Protocol 1, combine this compound (1.0 eq), benzene-1,2-diamine (1.05 eq), and triethylamine (Et₃N, 3.0 eq) in a round-bottom flask.

    • Rationale: Triethylamine is used as an organic base to neutralize the HF generated during the reaction, preventing side reactions and maintaining a favorable reaction environment.

  • Solvent Addition: Add anhydrous Dimethyl Sulfoxide (DMSO) to a concentration of 0.2-0.3 M.

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere to 120 °C. The higher temperature is often required for the less favorable second SNAr cyclization step.

  • Monitoring: Monitor the reaction closely by LC-MS for the formation of the singly-substituted intermediate and its subsequent conversion to the final cyclized product.

  • Work-up & Isolation: After cooling, pour the reaction mixture into saturated aqueous sodium bicarbonate solution. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude material by column chromatography (silica gel, ethyl acetate/hexanes) to isolate the target benzimidazole.

  • Characterization: Analyze the purified product using standard spectroscopic techniques (NMR, MS).

Summary of Synthetic Applications

The following table summarizes the potential applications of this compound in the synthesis of various heterocyclic cores.

Target Heterocycle Key Dinucleophile Typical Base Typical Solvent Temp. (°C)
Dihydrobenzoxazine2-AminophenolK₂CO₃DMF, DMSO80 - 110
Dihydrobenzothiazine2-AminothiophenolK₂CO₃, Cs₂CO₃DMF, DMAc80 - 110
BenzimidazoleBenzene-1,2-diamineEt₃N, K₂CO₃DMSO, NMP100 - 140
QuinoxalineEthane-1,2-diamineEt₃NEthanol, DMSO80 - 120
Fused PyrazoleHydrazineK₂CO₃Ethanol, Dioxane70 - 100

Conclusion and Future Outlook

This compound stands out as a highly valuable and adaptable platform for the synthesis of trifluoromethoxy-substituted heterocycles. The protocols detailed in this guide, centered on the robust and predictable SNAr reaction, provide a clear pathway for researchers in drug discovery and materials science to access novel chemical matter. The ability to perform tandem and cascade reactions with various dinucleophiles allows for the rapid and efficient construction of complex molecular architectures. Future explorations could involve expanding the scope of nucleophiles, including C-nucleophiles for the synthesis of quinolone-type structures, and leveraging the remaining ester and methoxy functional groups for further post-cyclization modifications.

References

Application Notes and Protocols: Methyl 3-methoxy-2,4,5-trifluorobenzoate as a Precursor for Radiolabeled Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-methoxy-2,4,5-trifluorobenzoate is a highly functionalized aromatic compound that serves as a valuable precursor for the synthesis of ¹⁸F-labeled radiopharmaceuticals for Positron Emission Tomography (PET) imaging. The electron-deficient nature of the trifluorinated benzene ring, further activated by the methoxy and methyl ester groups, makes it an excellent substrate for nucleophilic aromatic substitution (S_NAr) reactions. This allows for the direct incorporation of the positron-emitting radionuclide, fluorine-18 ([¹⁸F]F⁻), to produce PET tracers with high specific activity.

The resulting radiolabeled benzoates can be further elaborated or used directly as imaging agents for various biological targets. The ability to introduce ¹⁸F in a single, efficient step onto a versatile scaffold makes this compound an attractive starting material in the development of novel PET probes for oncology, neurology, and cardiology research.

Application: Synthesis of [¹⁸F]Methyl 4-fluoro-3-methoxy-2,5-difluorobenzoate

This protocol details the synthesis of [¹⁸F]Methyl 4-fluoro-3-methoxy-2,5-difluorobenzoate, a potential PET radiotracer, via a one-step nucleophilic aromatic substitution reaction. The fluorine atom at the C4 position is targeted for substitution due to the activating effects of the adjacent electron-withdrawing groups.

Quantitative Data Summary

The following tables summarize the typical quantitative data for the radiosynthesis of [¹⁸F]Methyl 4-fluoro-3-methoxy-2,5-difluorobenzoate.

Table 1: Radiosynthesis Reaction Parameters

ParameterValue
Precursor Amount5-10 mg
SolventDimethyl sulfoxide (DMSO)
BaseK₂CO₃/Kryptofix 2.2.2
Reaction Temperature120-140 °C
Reaction Time15-20 min

Table 2: Radiochemical and Quality Control Data

ParameterTypical Value
Radiochemical Yield (decay-corrected)35-50%
Radiochemical Purity>98%
Molar Activity74-148 GBq/µmol
Total Synthesis Time50-60 min

Experimental Protocols

Preparation of [¹⁸F]Fluoride
  • Aqueous [¹⁸F]fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.

  • The [¹⁸F]F⁻ in [¹⁸O]H₂O is trapped on an anion exchange cartridge (e.g., QMA).

  • The [¹⁸F]F⁻ is eluted from the cartridge into a reaction vessel using a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate (K₂CO₃) in acetonitrile/water.

  • The solvent is removed by azeotropic distillation with anhydrous acetonitrile at 110 °C under a stream of nitrogen to yield the anhydrous [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex.

Radiosynthesis of [¹⁸F]Methyl 4-fluoro-3-methoxy-2,5-difluorobenzoate
  • A solution of this compound (5-10 mg) in anhydrous dimethyl sulfoxide (DMSO) (0.5 mL) is added to the reaction vessel containing the dried [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex.

  • The reaction vessel is sealed and heated to 120-140 °C for 15-20 minutes.

  • After the reaction, the mixture is cooled to room temperature.

Purification of the Radiotracer
  • The crude reaction mixture is diluted with water (4 mL) and passed through a C18 Sep-Pak cartridge to trap the product and unreacted precursor.

  • The cartridge is washed with water to remove unreacted [¹⁸F]fluoride and polar impurities.

  • The radiolabeled product is eluted from the cartridge with acetonitrile.

  • The collected fraction is then purified by semi-preparative High-Performance Liquid Chromatography (HPLC).[1][2][3]

    • Column: C18 reverse-phase

    • Mobile Phase: Acetonitrile/water gradient

    • Detection: UV (254 nm) and a radioactivity detector

  • The fraction corresponding to [¹⁸F]Methyl 4-fluoro-3-methoxy-2,5-difluorobenzoate is collected.

Formulation
  • The collected HPLC fraction is diluted with sterile water and passed through a sterile C18 Sep-Pak cartridge.

  • The cartridge is washed with sterile water.

  • The final product is eluted with sterile ethanol and formulated in sterile saline for injection.

Quality Control
  • Radiochemical Purity and Identity: Determined by analytical HPLC, comparing the retention time with a non-radioactive standard.

  • Residual Solvents: Analyzed by gas chromatography (GC).

  • pH: Measured using a pH meter.

  • Radionuclidic Purity: Assessed by gamma-ray spectroscopy.

  • Sterility and Endotoxin Testing: Performed according to standard pharmaceutical protocols.

Visualizations

Radiosynthesis_Workflow start [¹⁸F]Fluoride Production (Cyclotron) trap Trap on QMA Cartridge start->trap elute Elute with K₂₂₂/K₂CO₃ trap->elute dry Azeotropic Drying elute->dry react Radiolabeling Reaction (120-140°C, 15-20 min) dry->react precursor Add Precursor: Methyl 3-methoxy-2,4,5- trifluorobenzoate in DMSO precursor->react purify_spe SPE Purification (C18 Sep-Pak) react->purify_spe purify_hplc HPLC Purification purify_spe->purify_hplc formulate Formulation purify_hplc->formulate qc Quality Control formulate->qc final_product Final Product: [¹⁸F]Methyl 4-fluoro-3-methoxy- 2,5-difluorobenzoate qc->final_product

Caption: Workflow for the radiosynthesis of [¹⁸F]Methyl 4-fluoro-3-methoxy-2,5-difluorobenzoate.

References

Esterification of 3-methoxy-2,4,5-trifluorobenzoic acid to "Methyl 3-methoxy-2,4,5-trifluorobenzoate"

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for Researchers and Drug Development Professionals

Guide to the Synthesis of Methyl 3-methoxy-2,4,5-trifluorobenzoate

Abstract

This comprehensive guide details two robust protocols for the esterification of 3-methoxy-2,4,5-trifluorobenzoic acid to its corresponding methyl ester, this compound. This valuable fluorinated building block is a key intermediate in the synthesis of various pharmaceutical agents and agrochemicals. We will explore the mechanistic underpinnings, strategic considerations, and step-by-step execution of both the classic Fischer-Speier esterification and a more rapid, irreversible method involving a thionyl chloride intermediate. This document is intended for researchers, medicinal chemists, and process development scientists, providing the technical depth and practical insights necessary for successful and reproducible synthesis.

Introduction and Strategic Overview

The conversion of carboxylic acids to esters is a fundamental transformation in organic synthesis. This compound serves as a crucial precursor, where the methyl ester group can act as a protecting group or be readily converted into other functional moieties. The trifluorinated methoxy-substituted phenyl ring is a common feature in modern drug candidates, imparting unique properties such as enhanced metabolic stability and binding affinity.

The choice of esterification method is a critical decision driven by factors such as scale, desired reaction time, substrate sensitivity, and available equipment. This guide presents two field-proven methodologies:

  • Protocol A: Fischer-Speier Esterification: A classic, equilibrium-driven process catalyzed by a strong acid in an excess of alcohol. It is cost-effective and suitable for large-scale synthesis, though often requires longer reaction times.

  • Protocol B: Thionyl Chloride-Mediated Esterification: A two-step, irreversible process that proceeds through a highly reactive acyl chloride intermediate. This method is typically faster and can be effective for sterically hindered or less reactive acids.

Below is a logical workflow for the synthesis, purification, and analysis of the target compound.

Esterification_Workflow start Start: 3-methoxy-2,4,5-trifluorobenzoic acid decision Choose Protocol start->decision protocol_a Protocol A: Fischer-Speier Esterification decision->protocol_a Equilibrium-driven Cost-effective protocol_b Protocol B: Thionyl Chloride Method decision->protocol_b Irreversible Fast workup Aqueous Workup (Neutralization & Extraction) protocol_a->workup protocol_b->workup purification Purification (e.g., Column Chromatography) workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis end End Product: This compound analysis->end

Caption: High-level workflow for the synthesis of this compound.

Mechanistic Insights and Rationale

A deep understanding of the reaction mechanism is paramount for troubleshooting and optimization.

The Fischer-Speier Esterification Mechanism

First described in 1895 by Emil Fischer and Arthur Speier, this reaction is a cornerstone of organic chemistry. It is an acid-catalyzed nucleophilic acyl substitution that proceeds through a series of reversible steps.[1]

  • Protonation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄). This step significantly increases the electrophilicity of the carbonyl carbon.[2][3]

  • Nucleophilic Attack: The nucleophilic oxygen atom of the alcohol (methanol) attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate (an oxonium ion).

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).[2]

  • Elimination of Water: The lone pair on the remaining hydroxyl group reforms the carbonyl π-bond, expelling a molecule of water.[3]

  • Deprotonation: The protonated ester is deprotonated (often by the conjugate base of the catalyst or another alcohol molecule) to regenerate the acid catalyst and yield the final ester product.[2]

Since the reaction is in equilibrium, its yield is dictated by Le Châtelier's principle.[4] To drive the reaction towards the product, one must either use a large excess of one reactant (typically the alcohol, which can also serve as the solvent) or remove one of the products (water) as it forms.[5][6] The removal of water can be accomplished azeotropically using a Dean-Stark apparatus.[7][8]

Fischer_Esterification Fischer-Speier Esterification Mechanism RCOOH R-COOH (Carboxylic Acid) Protonated_Acid R-C(OH)₂⁺ RCOOH->Protonated_Acid + H⁺ H_plus H⁺ (from Catalyst) ROH CH₃OH (Methanol) Tetrahedral_Intermediate R-C(OH)₂(O⁺HCH₃) Protonated_Acid->Tetrahedral_Intermediate + CH₃OH Proton_Transfer R-C(OH)(OCH₃)(O⁺H₂) Tetrahedral_Intermediate->Proton_Transfer Proton Transfer Protonated_Ester R-C(O⁺H)(OCH₃) Proton_Transfer->Protonated_Ester - H₂O Water H₂O Proton_Transfer->Water Ester R-COOCH₃ (Ester) Protonated_Ester->Ester - H⁺ H_plus_regen H⁺ (Catalyst Regenerated) Protonated_Ester->H_plus_regen

Caption: Simplified mechanism of acid-catalyzed Fischer-Speier esterification.

The Thionyl Chloride Mechanism

This method avoids the equilibrium limitations of the Fischer esterification by first converting the carboxylic acid into a much more reactive acyl chloride.

  • Formation of Chlorosulfite Intermediate: The carboxylic acid reacts with thionyl chloride (SOCl₂) to form an acyl chlorosulfite intermediate. This converts the hydroxyl group into an excellent leaving group.[9][10]

  • Nucleophilic Acyl Substitution: A chloride ion (from SOCl₂) attacks the carbonyl carbon of the intermediate.[11]

  • Formation of Acyl Chloride: The tetrahedral intermediate collapses, eliminating sulfur dioxide (SO₂) gas and a chloride ion to form the acyl chloride. The expelled chloride ion then deprotonates the intermediate to form gaseous HCl.

  • Esterification: The highly electrophilic acyl chloride readily reacts with methanol in an irreversible nucleophilic acyl substitution to form the methyl ester and another equivalent of HCl.

This pathway is highly efficient but requires careful handling due to the corrosive and water-reactive nature of thionyl chloride and the evolution of toxic SO₂ and HCl gases.[12][13][14]

Reagent and Equipment Safety

Prerequisite: All experimental work must be conducted in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemically resistant gloves, is mandatory.

ReagentCAS NumberKey Hazards
3-Methoxy-2,4,5-trifluorobenzoic acid112811-65-1Causes skin, eye, and respiratory irritation.[15][16]
Methanol67-56-1Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs.
Sulfuric Acid (conc.)7664-93-9Causes severe skin burns and eye damage.
Thionyl Chloride (SOCl₂)7719-09-7Reacts violently with water.[12][17] Causes severe skin burns and eye damage. Toxic if inhaled.[13][18]
Sodium Bicarbonate (NaHCO₃)144-55-8Generally low hazard, but reaction with acid generates CO₂ gas (ensure adequate venting).
Ethyl Acetate141-78-6Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness.

Detailed Experimental Protocols

Protocol A: Fischer-Speier Esterification

This protocol leverages an excess of methanol to drive the equilibrium toward the product.

Materials:

  • 3-Methoxy-2,4,5-trifluorobenzoic acid (1.0 eq)

  • Methanol (reagent grade, used as solvent, ~10-20 volumes)

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic, ~5 mol%)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-methoxy-2,4,5-trifluorobenzoic acid (1.0 eq).

  • Reagent Addition: Add methanol (10-20 volumes relative to the carboxylic acid). Begin stirring to dissolve the solid.

    • Application Scientist's Note: Using methanol as the solvent provides a large excess, which, according to Le Châtelier's principle, shifts the reaction equilibrium towards the formation of the methyl ester, thereby increasing the yield.[5][19]

  • Catalyst Addition: Carefully add concentrated sulfuric acid (approx. 5 mol%) dropwise to the stirring solution.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65°C) using a heating mantle.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours). A suitable eluent system is 30% Ethyl Acetate in Hexanes.

  • Cooling and Quenching: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the bulk of the methanol using a rotary evaporator.

  • Aqueous Workup: Dilute the residue with ethyl acetate. Carefully transfer the solution to a separatory funnel and slowly add saturated sodium bicarbonate solution to neutralize the sulfuric acid catalyst.

    • Application Scientist's Note: Add the bicarbonate solution slowly and with frequent venting of the separatory funnel, as its reaction with the acid catalyst will produce carbon dioxide gas, leading to pressure buildup.

  • Extraction: Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine to remove residual water.[6] Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.

Protocol B: Thionyl Chloride-Mediated Esterification

This protocol is faster and irreversible but requires greater caution.

Materials:

  • 3-Methoxy-2,4,5-trifluorobenzoic acid (1.0 eq)

  • Thionyl Chloride (SOCl₂, ~1.5-2.0 eq)

  • Toluene or Dichloromethane (DCM) (anhydrous, as solvent)

  • Methanol (anhydrous)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a gas outlet/bubbler

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

Procedure:

  • Acyl Chloride Formation: In a fume hood, add 3-methoxy-2,4,5-trifluorobenzoic acid (1.0 eq) and a magnetic stir bar to a dry round-bottom flask. Add anhydrous toluene or DCM as a solvent.

  • SOCl₂ Addition: Slowly add thionyl chloride (1.5-2.0 eq) to the suspension at room temperature. Attach a reflux condenser connected to a gas trap (e.g., a bubbler with a dilute NaOH solution) to neutralize the HCl and SO₂ gases produced.

  • Heating: Heat the mixture to reflux (for toluene) or ~40°C (for DCM) for 1-3 hours, or until gas evolution ceases and the solution becomes clear.

    • Application Scientist's Note: The conversion to the acyl chloride is the key step.[11] The reaction is driven to completion by the evolution of gaseous byproducts (SO₂ and HCl).

  • Removal of Excess SOCl₂: Cool the reaction to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure. Co-evaporating with toluene can help remove the last traces.

  • Ester Formation: Place the flask containing the crude acyl chloride in an ice bath. Carefully and slowly add anhydrous methanol dropwise via a dropping funnel.

    • Application Scientist's Note: This step is highly exothermic. Slow addition of methanol at 0°C is crucial to control the reaction rate and prevent dangerous temperature increases.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours to ensure completion.

  • Workup and Purification: Perform the same aqueous workup, extraction, washing, drying, and purification steps as described in Protocol A (steps 8-11).

Results and Discussion

Protocol Comparison
ParameterProtocol A: Fischer-SpeierProtocol B: Thionyl Chloride
Principle Acid-catalyzed, equilibriumIrreversible, via acyl chloride
Catalyst/Reagent H₂SO₄ (catalytic)SOCl₂ (stoichiometric)
Temperature Reflux (~65°C in MeOH)Reflux, then 0°C to RT
Reaction Time 4 - 12 hours2 - 5 hours
Typical Yield Good to ExcellentExcellent
Pros Simpler reagents, cost-effectiveFaster, irreversible, high yield
Cons Reversible, long reaction timesHarsh/corrosive reagent, gas evolution
Expected Product Characterization
  • Product: this compound

  • CAS Number: 136897-64-8[20]

  • Molecular Formula: C₉H₇F₃O₃[20]

  • Molecular Weight: 220.15 g/mol [20]

  • Appearance: Typically a liquid or low-melting solid.

  • Purity: Should be assessed by ¹H NMR, ¹⁹F NMR, and GC-MS.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Incomplete Reaction (Protocol A) 1. Insufficient catalyst. 2. Water present in reagents. 3. Insufficient reaction time/temp.1. Add a small additional amount of H₂SO₄. 2. Use anhydrous methanol. 3. Extend reflux time and monitor by TLC.
Low Yield (Protocol A) Equilibrium not sufficiently shifted towards products.Use a larger excess of methanol or employ a Dean-Stark trap with an azeotropic solvent like toluene to remove water.[8]
Dark-colored Product Decomposition due to excessive heat or strong acid concentration.Reduce heating mantle temperature; ensure catalyst amount is truly catalytic. Purify via column chromatography.
Violent Reaction (Protocol B) Methanol added too quickly to the acyl chloride.Ensure the acyl chloride is cooled to 0°C in an ice bath before beginning the slow, dropwise addition of methanol.
Difficult Workup Emulsion formation during extraction.Add more brine to the separatory funnel to help break the emulsion.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 3-methoxy-2,4,5-trifluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the purification of Methyl 3-methoxy-2,4,5-trifluorobenzoate (CAS No. 136897-64-8) via recrystallization. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during the purification process.

Introduction: The Challenge of Purifying Fluorinated Intermediates

This compound is a key building block in synthetic chemistry, valued for the unique electronic properties conferred by its trifluorinated aromatic ring. However, impurities from synthesis—such as starting materials, by-products, or isomers like 2,4,5-Trifluoro-3-methoxybenzoic acid[1]—can compromise the outcome of subsequent reactions. Recrystallization is a powerful, cost-effective, and scalable technique for achieving high purity.[2][3] This guide explains the causality behind protocol choices to ensure a robust and reproducible purification.

Key Physical Properties

A successful recrystallization hinges on understanding the compound's physical properties.[2] Note that there is some conflicting data in public sources regarding the physical state of this compound at room temperature. While some suppliers list it as a liquid[4], others provide a melting point, suggesting it is a solid.[5][6] For the purpose of this purification guide, we will operate on the basis of the reported solid-state properties.

PropertyValueSource
CAS Number 136897-64-8[4][5][7]
Molecular Formula C₉H₇F₃O₃[5][7]
Molecular Weight 220.15 g/mol [7]
Reported Melting Point 105-112 °C[5][6]
Boiling Point 262 °C[5][7]
Appearance White to off-white solid (assumed)N/A

Frequently Asked Questions (FAQs)

Q1: Why is recrystallization the preferred method for this compound?

Recrystallization is ideal for purifying solid organic compounds by leveraging differences in solubility between the desired compound and its impurities at different temperatures.[3][8] It effectively removes both soluble and insoluble contaminants without the need for complex instrumentation like chromatography, making it highly efficient for achieving pharmaceutical-grade purity.

Q2: How do I select the best recrystallization solvent?

The ideal solvent should exhibit high solubility for this compound at its boiling point but poor solubility at low temperatures (e.g., 0-4 °C).[2][9] This temperature-dependent solubility gradient is the driving force for crystallization and high recovery.[10] Additionally, the solvent's boiling point must be lower than the compound's melting point (105-112 °C) to prevent the compound from melting or "oiling out" instead of dissolving.[2]

Q3: What is a "mixed-solvent" system and why would I use it?

A mixed-solvent system is used when no single solvent meets the ideal solubility criteria. It consists of a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which the compound is insoluble.[2] For a moderately polar compound like this one, a common pair could be ethanol ("good") and water ("poor"), or acetone ("good") and hexane ("poor").[11][12] You dissolve the compound in a minimum of the hot "good" solvent and then add the "poor" solvent dropwise until the solution becomes cloudy, indicating saturation.

Q4: How critical is the cooling rate for crystallization?

Extremely critical. Slow, undisturbed cooling is paramount for forming large, well-ordered crystals.[3] A well-ordered crystal lattice is more selective and efficient at excluding impurity molecules. Rapid cooling can trap impurities and lead to the formation of small, impure crystals or even cause the compound to precipitate as an amorphous solid.

Q5: How do I confirm the purity of my final product?

The most common and accessible method is melting point analysis. A pure crystalline solid will have a sharp, narrow melting point range (typically < 2 °C) that corresponds to the literature value.[8] Impurities disrupt the crystal lattice, leading to a depressed and broadened melting point range.

Experimental Protocol: Recrystallization Workflow

This section details the step-by-step methodology for purifying this compound.

Diagram: Recrystallization Workflow

Recrystallization_Workflow Start Start: Crude Solid SolventScreen 1. Solvent Screening (Small Scale) Start->SolventScreen Dissolution 2. Dissolution (Minimum Hot Solvent) SolventScreen->Dissolution Select Solvent HotFiltration 3. Hot Filtration (Optional) Dissolution->HotFiltration Crystallization 4. Slow Cooling & Crystallization HotFiltration->Crystallization Clear Solution Insoluble Insoluble Impurities HotFiltration->Insoluble Collection 5. Vacuum Filtration (Collect Crystals) Crystallization->Collection Washing 6. Crystal Washing (Ice-Cold Solvent) Collection->Washing Soluble Soluble Impurities (in Mother Liquor) Collection->Soluble Drying 7. Drying (Vacuum Oven) Washing->Drying End End: Pure Crystals Drying->End

Caption: General workflow for purification by recrystallization.

Step 1: Solvent Selection (Small Scale)

  • Place ~20-30 mg of the crude solid into several small test tubes.

  • Add a potential solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, or a mixed system like ethanol/water) dropwise at room temperature. A good candidate solvent will not dissolve the solid at this stage.[13]

  • Gently heat the test tube in a water bath. The ideal solvent will dissolve the solid completely at or near its boiling point.[3][13]

  • Allow the clear solution to cool to room temperature, then place it in an ice bath. Abundant crystal formation upon cooling indicates a suitable solvent.[2]

Step 2: Dissolution

  • Place the crude this compound in an Erlenmeyer flask (its sloped sides minimize solvent evaporation).[2]

  • Add a magnetic stir bar and a few boiling chips.

  • Add the chosen solvent in small portions while heating on a hot plate with stirring.

  • Continue adding the minimum amount of hot solvent until the solid just dissolves completely. Using excess solvent is a common mistake that will significantly reduce your final yield.[14]

Step 3: Decolorization & Hot Filtration (If Necessary)

  • If the hot solution is colored, it may indicate colored impurities. Remove the flask from the heat, add a small amount of activated charcoal, and boil for a few minutes.

  • If there are insoluble impurities, you must perform a hot filtration. Use a pre-heated funnel and filter flask to filter the hot solution quickly to prevent premature crystallization in the funnel.[15]

Step 4: Crystallization

  • Cover the Erlenmeyer flask with a watch glass to prevent solvent evaporation and contamination.

  • Allow the flask to cool slowly and undisturbed to room temperature on a heat-resistant surface.[9]

  • Once the flask has reached room temperature and crystal growth has slowed, place it in an ice-water bath for at least 20-30 minutes to maximize the recovery of your compound.[9]

Step 5: Collection and Washing

  • Set up a Buchner funnel with a filter paper that fits snugly and a vacuum flask.[9]

  • Wet the filter paper with a small amount of the ice-cold recrystallization solvent to ensure a good seal.

  • Turn on the vacuum and pour the crystalline slurry into the funnel.

  • Wash the crystals with a minimal amount of ice-cold solvent to rinse away any remaining soluble impurities.[2][9] Using room temperature or warm solvent will dissolve some of your product, reducing the yield.

Step 6: Drying

  • Allow air to be pulled through the crystals on the filter for 10-15 minutes to help evaporate the bulk of the solvent.

  • Transfer the crystals to a pre-weighed watch glass and dry them to a constant weight, preferably in a vacuum oven at a temperature well below the compound's melting point.

Troubleshooting Guide

Problem: The compound "oils out" instead of crystallizing.

  • Cause: This occurs when the melting point of the compound is lower than the temperature of the solution from which it is crystallizing. Essentially, the compound is "melting" before it can form a crystal lattice.[16] This is often exacerbated by a high concentration of impurities.

  • Solution Workflow:

Oiling_Out_Troubleshooting Start Problem: Compound 'Oils Out' Reheat 1. Re-heat solution until clear Start->Reheat AddSolvent 2. Add more of the 'good' solvent (1-5%) Reheat->AddSolvent SlowCool 3. Allow to cool MUCH more slowly AddSolvent->SlowCool Check Does it oil out again? SlowCool->Check Success Success: Crystals Form Check->Success No Failure Failure: Still Oiling Out Check->Failure Yes Restart Recover crude solid and restart with a different, lower-boiling solvent system Failure->Restart

Caption: Decision tree for addressing "oiling out".

Problem: No crystals form, even after cooling in an ice bath.

  • Cause: The two most likely causes are using too much solvent, resulting in a solution that is not saturated, or the solution is supersaturated.[14][17]

  • Solution Workflow:

No_Crystals_Troubleshooting Start Problem: No Crystals Formed Scratch 1. Try to induce crystallization: - Scratch inner wall of flask with a glass rod Start->Scratch Seed - Add a 'seed crystal' of the pure compound Scratch->Seed Check Crystals Formed? Seed->Check Success Success: Collect Crystals Check->Success Yes Failure Solution is likely not saturated Check->Failure No BoilSolvent Gently boil off a portion of the solvent (10-20%) to concentrate the solution Failure->BoilSolvent ReCool Attempt to cool and crystallize again BoilSolvent->ReCool

Caption: Decision tree for inducing crystallization.

Problem: The final recovery yield is very low (< 50%).

  • Cause 1: Too much solvent was used during dissolution. A significant portion of your compound remains dissolved in the mother liquor even when cold.[16]

    • Solution: Before discarding the mother liquor, try concentrating it by boiling off some solvent and cooling again to obtain a second crop of crystals.

  • Cause 2: Premature crystallization during hot filtration. The compound crystallized on the filter paper along with the insoluble impurities.

    • Solution: Ensure your filtration apparatus is sufficiently pre-heated. If crystallization occurs, you may need to add a small amount of extra hot solvent.

  • Cause 3: Excessive washing. Washing the collected crystals with too much solvent, or with solvent that was not ice-cold, dissolved a portion of the product.[14]

    • Solution: Always use a minimal volume of ice-cold solvent for washing.

References

Technical Support Center: HPLC Purity Analysis of Methyl 3-methoxy-2,4,5-trifluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of Methyl 3-methoxy-2,4,5-trifluorobenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on methodology, troubleshooting, and frequently asked questions related to the purity determination of this compound.

Frequently Asked Questions (FAQs)

Q1: What is a suitable HPLC method for the purity determination of this compound?

A reversed-phase HPLC method using a C18 column is a suitable approach for analyzing the purity of this compound. A gradient elution with a mobile phase consisting of acetonitrile and water, both with a small amount of acid like formic acid, generally provides good peak shape and resolution for aromatic esters.[1][2] UV detection is appropriate for this compound due to its aromatic structure.

Q2: What are the expected physicochemical properties of this compound?

This compound has a molecular formula of C9H7F3O3.[3] Its structure suggests it is a non-volatile and relatively non-polar compound, making it well-suited for reversed-phase HPLC analysis.

Q3: Why is it important to use high-purity solvents in the mobile phase?

Using high-purity solvents is crucial for reliable HPLC analysis. Impurities in solvents can lead to a variety of problems, including baseline noise, ghost peaks, and poor reproducibility.[4][5] Variations in solvent purity between batches can cause shifts in retention times and affect the overall accuracy of the results.[4] For consistent and reliable results, it is recommended to use HPLC-grade or higher purity solvents.[4]

Q4: How should I prepare the sample for analysis?

The sample should be accurately weighed and dissolved in a solvent that is compatible with the mobile phase, such as acetonitrile or a mixture of acetonitrile and water. It is important to ensure the sample is fully dissolved to avoid issues with injection and column blockage. Filtering the sample solution through a 0.45 µm syringe filter before injection is a recommended practice to remove any particulate matter.[2][6]

Q5: What are typical system suitability requirements for this type of analysis?

Before running samples, it is essential to perform system suitability tests to ensure the HPLC system is performing correctly. This typically involves multiple injections of a standard solution. Key parameters to check include the relative standard deviation (RSD) for peak area and retention time (typically <2%), peak tailing factor (ideally close to 1), and theoretical plates (to ensure column efficiency).

Experimental Protocol: Purity Determination of this compound

This section provides a detailed methodology for the HPLC analysis of this compound.

Materials and Reagents
  • This compound reference standard (>99.5% purity)

  • This compound sample for analysis

  • HPLC grade acetonitrile

  • HPLC grade water

  • Formic acid (≥98%)

  • 0.45 µm syringe filters (e.g., PTFE or nylon)

Equipment
  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV or PDA detector.

  • Analytical balance

  • Volumetric flasks and pipettes

  • Ultrasonic bath

Chromatographic Conditions
ParameterValue
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Gradient Elution Program
Time (minutes)% Mobile Phase A% Mobile Phase B
0.05050
20.0595
25.0595
25.15050
30.05050
Solution Preparation
  • Mobile Phase Preparation : To prepare Mobile Phase A, add 1 mL of formic acid to 1 L of HPLC grade water. For Mobile Phase B, add 1 mL of formic acid to 1 L of HPLC grade acetonitrile. Degas both mobile phases for at least 15 minutes in an ultrasonic bath.[1]

  • Standard Solution (0.1 mg/mL) : Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Sample Solution (0.1 mg/mL) : Prepare the sample solution in the same manner as the standard solution.

  • Blank Solution : Use the 50:50 mixture of Mobile Phase A and B as the blank.

Analysis Procedure
  • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.

  • Inject the blank solution to ensure there are no interfering peaks.

  • Perform at least five replicate injections of the standard solution to verify system suitability.

  • Inject the sample solution in duplicate.

  • Calculate the purity of the sample using the area percent method.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the HPLC analysis of this compound.

Q: I am observing significant peak tailing for the main analyte peak. What could be the cause and how can I fix it?

A: Peak tailing for aromatic compounds can be caused by several factors. A common cause is the interaction of the analyte with acidic silanol groups on the silica-based stationary phase.[7][8]

  • Mobile Phase pH : Ensure the pH of your mobile phase is low enough to keep the silanol groups protonated. The use of 0.1% formic acid should be sufficient, but you could consider a slightly lower pH if tailing persists.

  • Column Condition : The column may be degrading or contaminated. Try flushing the column with a strong solvent. If the problem continues, the column may need to be replaced.

  • Column Overload : Injecting too much sample can lead to peak distortion.[7] Try diluting your sample and injecting a smaller amount.

Q: My chromatogram shows "ghost peaks." What are they and how can I get rid of them?

A: Ghost peaks are unexpected peaks that appear in a chromatogram. They are often caused by contamination in the mobile phase, carryover from a previous injection, or sample degradation.[6]

  • Mobile Phase Contamination : Prepare fresh mobile phase using high-purity solvents and water.[6] Ensure all glassware is clean.

  • Carryover : Implement a needle wash step in your autosampler sequence to clean the injection needle between injections.

  • Sample Degradation : Ensure your sample is stable in the chosen solvent. Prepare fresh samples if they have been sitting for an extended period.

Q: The baseline of my chromatogram is drifting. What are the potential causes and solutions?

A: Baseline drift can be caused by changes in mobile phase composition, temperature fluctuations, or column contamination.[6]

  • Mobile Phase : Ensure your mobile phase is thoroughly degassed and well-mixed.[6] If you are mixing solvents online, ensure the pump is functioning correctly.

  • Temperature : A stable column temperature is crucial. Make sure the column oven is set to a constant temperature and has had enough time to equilibrate.[6]

  • Column Equilibration : Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before starting your analysis.[6]

Q: I am seeing a noisy baseline. What can I do to improve it?

A: A noisy baseline can be caused by air bubbles in the system, a failing detector lamp, or contaminated mobile phase.[6]

  • Degas Mobile Phase : Thoroughly degas your mobile phase using sonication or vacuum degassing to remove dissolved air.[6]

  • Check for Leaks : Inspect all fittings and connections for leaks, as this can introduce air into the system.

  • Detector Lamp : Check the detector lamp's energy. If it is low, the lamp may need to be replaced.[6]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mp Prepare Mobile Phase (A & B) equilibrate Equilibrate System prep_mp->equilibrate prep_std Prepare Standard Solution inject_std Inject Standard (System Suitability) prep_std->inject_std prep_sample Prepare Sample Solution inject_sample Inject Sample prep_sample->inject_sample inject_blank Inject Blank equilibrate->inject_blank inject_blank->inject_std check_ss Check System Suitability inject_std->check_ss integrate Integrate Peaks inject_sample->integrate check_ss->equilibrate If Fail check_ss->inject_sample If Pass calculate Calculate Purity integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for HPLC purity analysis.

Troubleshooting_Logic cluster_peak Peak Shape Issues cluster_baseline Baseline Issues cluster_solutions Potential Solutions start Problem Observed peak_tailing Peak Tailing? start->peak_tailing peak_fronting Peak Fronting? start->peak_fronting split_peak Split Peak? start->split_peak baseline_drift Baseline Drift? start->baseline_drift baseline_noise Baseline Noise? start->baseline_noise ghost_peaks Ghost Peaks? start->ghost_peaks sol_ph Adjust Mobile Phase pH peak_tailing->sol_ph Yes sol_column Check/Replace Column peak_tailing->sol_column Yes sol_overload Reduce Sample Concentration peak_tailing->sol_overload Yes baseline_drift->sol_column Yes sol_temp Check Column Temperature baseline_drift->sol_temp Yes sol_degas Degas Mobile Phase baseline_drift->sol_degas Yes baseline_noise->sol_degas sol_contam Check for Contamination ghost_peaks->sol_contam

Caption: Troubleshooting logic for common HPLC issues.

References

Technical Support Center: Synthesis of Methyl 3-methoxy-2,4,5-trifluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-methoxy-2,4,5-trifluorobenzoate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A common and scalable approach involves a multi-step synthesis culminating in the esterification of 3-methoxy-2,4,5-trifluorobenzoic acid. The overall process can be summarized as follows:

  • Formation of Phthalamic Acid and Benzamide Mixture: Reaction of a tetrafluorophthalimide with an alkali metal hydroxide.

  • Methylation: Introduction of the methoxy group using a methylating agent.

  • Hydrolysis: Conversion of the methylated intermediates to 4-methoxy-3,5,6-trifluorophthalic acid and 3-methoxy-2,4,5-trifluorobenzoic acid.

  • Decarboxylation: Conversion of the phthalic acid derivative to yield more of the desired benzoic acid.

  • Esterification: Reaction of 3-methoxy-2,4,5-trifluorobenzoic acid with methanol to produce the final product, this compound.

Q2: What are the critical parameters to control during the synthesis of the 3-methoxy-2,4,5-trifluorobenzoic acid precursor?

Based on synthetic methods, several parameters are crucial for maximizing yield and minimizing impurities:

  • Reaction Temperature: The initial reaction of tetrafluorophthalimide with a base is temperature-sensitive. Temperatures above 130°C may lead to the formation of by-products.[1] The preferred temperature range is between 75°C and 105°C.[1]

  • Base Concentration: The concentration of the alkali metal hydroxide solution should be carefully controlled. A concentration below 5 wt % may result in incomplete substitution of the fluorine atom, while a concentration above 50 wt % is generally unnecessary.[1]

  • Molar Ratio of Base: A sufficient molar excess of the base is required to drive the initial reaction to completion. Typically, about 3 to 15 moles of base are used per mole of tetrafluorophthalimide.[1]

  • pH Control: During the workup and precipitation of the phthalamic acid and benzamide intermediates, the pH should be carefully adjusted to around 2 to ensure complete precipitation.[1]

Troubleshooting Guides

Problem 1: Low yield of 3-methoxy-2,4,5-trifluorobenzoic acid in the decarboxylation step.

  • Possible Cause: Incomplete decarboxylation of 4-methoxy-3,5,6-trifluorophthalic acid.

  • Troubleshooting:

    • Reaction Time and Temperature: Ensure the reaction is heated at a sufficiently high temperature (e.g., 150°C) for an adequate duration (e.g., 24 hours) as indicated in procedural examples.[1]

    • Solvent: The choice of solvent can influence the reaction outcome. Dimethyl sulfoxide (DMSO) and N-methyl-2-pyrrolidone (NMP) have been used, with NMP showing a slightly higher conversion in one instance.[1]

    • Monitoring: Monitor the reaction progress by a suitable analytical technique, such as Gas Chromatography (GC), to ensure it has gone to completion.[1]

Problem 2: Presence of 4-hydroxy-3,5,6-trifluorophthalic acid impurity in the methylation step.

  • Possible Cause: Incomplete methylation of the hydroxyl groups.

  • Troubleshooting:

    • Methylating Agent: Ensure a sufficient excess of the methylating agent (e.g., dimethyl sulfate) is used.

    • Reaction Conditions: The methylation reaction is typically carried out under reflux conditions. Ensure the reaction time and temperature are adequate for complete conversion.

    • Base: A suitable base, such as potassium carbonate, should be used in sufficient quantity to facilitate the reaction.

Problem 3: Low yield in the final esterification step to form this compound.

  • Possible Cause: The Fischer esterification reaction is an equilibrium process.

  • Troubleshooting:

    • Excess Alcohol: Use a large excess of methanol to shift the equilibrium towards the product side.

    • Water Removal: Employ methods to remove water as it is formed, such as azeotropic distillation with a suitable solvent (e.g., toluene) using a Dean-Stark apparatus.

    • Acid Catalyst: Use a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid in a catalytic amount.

    • Reaction Time: Ensure the reaction is refluxed for a sufficient time to reach equilibrium. For some benzoic acids, this can be around 30 minutes to an hour under reflux.

Impurity Profile and Data

The following table summarizes the common impurities that may be encountered during the synthesis of this compound, along with their potential sources.

Impurity NameStructureSource
4-Methoxy-3,5,6-trifluorophthalic acidIncomplete decarboxylation of the reaction intermediate.
4-Hydroxy-3,5,6-trifluorophthalic acidIncomplete methylation during the synthesis of the precursor acid.[1]
Unreacted 3-methoxy-2,4,5-trifluorobenzoic acidIncomplete esterification.
Positional IsomersPotential side reactions during the initial synthesis steps.
Quantitative Data from Precursor Synthesis

The following data is adapted from the experimental examples in the synthesis of the precursor, 3-methoxy-2,4,5-trifluorobenzoic acid.

ExperimentReactantSolventTemperature (°C)Time (h)Product Concentration (%)
Example 4[1]4-methoxy-3,5,6-trifluorophthalic acidDMSO1502442.6
Example 6[1]4-methoxy-3,5,6-trifluorophthalic acidNMP1502451.0

Experimental Protocols

1. Synthesis of 3-methoxy-2,4,5-trifluorobenzoic acid (Precursor)

This protocol is a generalized representation based on the patented method.

  • Step A: Hydrolysis of Tetrafluorophthalimide: A solution of N-substituted tetrafluorophthalimide is heated with an aqueous solution of an alkali metal hydroxide (e.g., sodium hydroxide) at 75-105°C for 2-3 hours.[1]

  • Step B: Methylation: The resulting mixture of salts is treated with a methylating agent, such as dimethyl sulfate, in the presence of a base like potassium carbonate and a solvent like acetone. The mixture is heated to reflux for approximately 1.5 hours.[1]

  • Step C: Acidification and Hydrolysis: The methylated product is then hydrolyzed using a strong acid, such as 40% (w/w) sulfuric acid, at elevated temperatures (e.g., 145°C) until the reaction is complete as monitored by GC.[1]

  • Step D: Decarboxylation and Purification: The resulting mixture containing 4-methoxy-3,5,6-trifluorophthalic acid is heated in a high-boiling solvent like NMP or DMSO at around 150°C for 24 hours to effect decarboxylation.[1] The final product, 3-methoxy-2,4,5-trifluorobenzoic acid, is then purified by extraction and solvent removal.

2. Esterification of 3-methoxy-2,4,5-trifluorobenzoic acid (Fischer Esterification)

This is a general protocol for Fischer esterification that can be adapted for the target molecule.

  • Procedure:

    • In a round-bottom flask, dissolve 3-methoxy-2,4,5-trifluorobenzoic acid in an excess of methanol (e.g., 10-20 equivalents).

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).

    • Attach a reflux condenser and heat the mixture to reflux for 1-4 hours. Monitor the reaction progress by TLC or GC.

    • After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

    • Purify the crude product by distillation or column chromatography if necessary.

Visualizations

SynthesisWorkflow start Tetrafluorophthalimide step1 Hydrolysis (NaOH, H2O, 75-105°C) start->step1 intermediate1 Mixture of Phthalamic Acid and Benzamide Salts step1->intermediate1 step2 Methylation (Dimethyl Sulfate, K2CO3) intermediate1->step2 intermediate2 Methylated Intermediates step2->intermediate2 step3 Hydrolysis & Decarboxylation (H2SO4, heat) intermediate2->step3 precursor 3-methoxy-2,4,5- trifluorobenzoic acid step3->precursor step4 Esterification (Methanol, H2SO4) precursor->step4 product Methyl 3-methoxy-2,4,5- trifluorobenzoate step4->product

Caption: Synthetic workflow for this compound.

ImpurityFormation cluster_precursor Precursor Synthesis cluster_esterification Esterification Step intermediate_hydroxyl Hydroxylated Intermediates methylation Methylation Step intermediate_hydroxyl->methylation incomplete_methylation Incomplete Methylation methylation->incomplete_methylation impurity_hydroxy 4-Hydroxy-3,5,6- trifluorophthalic acid incomplete_methylation->impurity_hydroxy intermediate_phthalic 4-Methoxy-3,5,6- trifluorophthalic acid decarboxylation Decarboxylation Step intermediate_phthalic->decarboxylation incomplete_decarboxylation Incomplete Decarboxylation decarboxylation->incomplete_decarboxylation impurity_phthalic Unreacted Phthalic Acid (Carried Over) incomplete_decarboxylation->impurity_phthalic precursor_acid 3-methoxy-2,4,5- trifluorobenzoic acid esterification Fischer Esterification precursor_acid->esterification incomplete_esterification Incomplete Reaction esterification->incomplete_esterification impurity_acid Unreacted Benzoic Acid incomplete_esterification->impurity_acid

Caption: Potential pathways for common impurity formation.

References

Technical Support Center: Synthesis of Methyl 3-methoxy-2,4,5-trifluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-methoxy-2,4,5-trifluorobenzoate.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis, offering potential causes and solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Final Product - Incomplete hydrolysis of the phthalimide starting material.- Incomplete methylation.- Incomplete decarboxylation.- Suboptimal temperature control, leading to side reactions.- Ensure adequate reaction time and temperature during hydrolysis.- Use a sufficient excess of the methylating agent (e.g., dimethyl sulfate) and ensure appropriate reaction temperature (around room temperature to 50°C).[1]- Optimize the decarboxylation conditions (temperature and time).[1]- Maintain reaction temperatures within the recommended range to avoid byproduct formation (e.g., below 130°C for the initial hydrolysis).[1]
Presence of Hydroxylated Impurities (e.g., Methyl 3-hydroxy-2,4,5-trifluorobenzoate) - Incomplete methylation of the hydroxyl intermediate.- Increase the amount of methylating agent.- Extend the reaction time for the methylation step.- Ensure the pH is appropriate for the methylation reaction.
Formation of Isomeric Byproducts - The initial reaction of tetrafluorophthalimide with a base can produce a mixture of a 4-hydroxy phthalamic acid and a 3-hydroxy benzamide, which can lead to isomeric final products.[1][2]- While difficult to completely avoid, careful control of reaction conditions (temperature, concentration) in the initial step may influence the ratio of these intermediates.- Purification of the intermediate 3-methoxy-2,4,5-trifluorobenzoic acid before esterification is crucial. Recrystallization or column chromatography may be necessary.
Incomplete Decarboxylation - The temperature for decarboxylation is too low or the reaction time is too short.- Increase the temperature of the decarboxylation step (e.g., 150°C to 180°C).[1]- Extend the reaction time and monitor the reaction progress by a suitable analytical method like GC-MS.[1]
Residual Starting Material or Intermediates in the Final Product - Incomplete reaction in one or more steps.- Inefficient purification.- Monitor each reaction step to ensure completion (e.g., by TLC, GC, or NMR).- Optimize the purification of the final product. This may include distillation, recrystallization, or column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of this compound?

A common route starts from an N-alkyl or N-aryl tetrafluorophthalimide.[1][2]

Q2: What are the key steps in the synthesis of 3-methoxy-2,4,5-trifluorobenzoic acid, the precursor to the final product?

The synthesis generally involves four key steps:

  • Hydrolysis: Reaction of a tetrafluorophthalimide with an alkali metal hydroxide to form a mixture of alkali metal salts of a 4-hydroxy-trifluoro-N-alkylphthalamic acid and a 3-hydroxy-trifluoro-N-alkylbenzamide.[1]

  • Methylation: Reaction of the hydroxylated intermediates with a methylating agent, such as dimethyl sulfate, to form the corresponding methoxy compounds.[1]

  • Acidification: Treatment with an acid to produce 4-methoxy-3,5,6-trifluorophthalic acid and 3-methoxy-2,4,5-trifluorobenzoic acid.[1]

  • Decarboxylation: Heating to decarboxylate the 4-methoxy-3,5,6-trifluorophthalic acid to yield additional 3-methoxy-2,4,5-trifluorobenzoic acid.[1]

Q3: How is the final ester, this compound, formed?

The final product is typically synthesized through the esterification of 3-methoxy-2,4,5-trifluorobenzoic acid with methanol, often in the presence of an acid catalyst, or by converting the benzoic acid to its acid chloride followed by reaction with methanol.[3]

Q4: What side reactions should I be aware of?

The primary side reaction to be aware of is the formation of an isomeric mixture during the initial hydrolysis of the tetrafluorophthalimide. This can lead to the formation of 4-methoxy-3,5,6-trifluorophthalic acid alongside the desired 3-methoxy-2,4,5-trifluorobenzoic acid.[1] High temperatures during the initial hydrolysis can also lead to the formation of unspecified by-products.[1]

Q5: How can I monitor the progress of the reactions?

Gas chromatography (GC) and gas chromatography-mass spectroscopy (GCMS) are effective methods for monitoring the progress of the reactions, particularly the decarboxylation step.[1] Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy can also be valuable for tracking the appearance of products and disappearance of starting materials.

Experimental Protocols

Synthesis of 3-methoxy-2,4,5-trifluorobenzoic acid

This protocol is a generalized procedure based on patent literature.[1]

  • Hydrolysis: A tetrafluorophthalimide is reacted with an aqueous solution of an alkali metal hydroxide (e.g., sodium hydroxide) at a temperature of approximately 75°C to 105°C.[1]

  • Methylation: The resulting solution containing the hydroxylated intermediates is treated with a methylating agent, such as dimethyl sulfate, at a temperature ranging from room temperature to 50°C.[1]

  • Acidification: The reaction mixture is then acidified with a mineral acid (e.g., sulfuric acid) to precipitate the methoxy-substituted acids.

  • Decarboxylation: The mixture of acids is heated, often in a solvent like dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP), to a temperature of around 150°C to induce decarboxylation of the phthalic acid derivative to the benzoic acid.[1]

  • Purification: The resulting 3-methoxy-2,4,5-trifluorobenzoic acid is then purified, typically by extraction into an organic solvent followed by evaporation.[1]

Esterification to this compound

A common method for this transformation is as follows:

  • Acid Chloride Formation: 3-methoxy-2,4,5-trifluorobenzoic acid is reacted with a chlorinating agent, such as thionyl chloride, and heated to reflux for several hours.[3]

  • Esterification: The resulting acid chloride is then carefully reacted with methanol to form the methyl ester.

  • Purification: The final product, this compound, is purified by distillation under reduced pressure.[3]

Visualized Workflows

Synthesis_Workflow start Tetrafluorophthalimide step1 Hydrolysis (NaOH, 75-105°C) start->step1 intermediate1 Mixture of Hydroxylated Phthalamic Acid and Benzamide Salts step1->intermediate1 step2 Methylation (Dimethyl Sulfate, RT-50°C) intermediate1->step2 intermediate2 Mixture of Methoxy Phthalamic Acid and Benzamide step2->intermediate2 step3 Acidification (H2SO4) intermediate2->step3 intermediate3 Mixture of 4-methoxy-3,5,6-trifluorophthalic acid and 3-methoxy-2,4,5-trifluorobenzoic acid step3->intermediate3 step4 Decarboxylation (150-180°C) intermediate3->step4 intermediate4 3-methoxy-2,4,5-trifluorobenzoic acid step4->intermediate4 step5 Esterification (Thionyl Chloride, then Methanol) intermediate4->step5 end_product This compound step5->end_product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield or Impure Product check1 Check for Incomplete Reaction (TLC, GC, NMR) start->check1 solution1 Increase Reaction Time/Temperature or Reagent Stoichiometry check1->solution1 Incomplete check2 Identify Byproducts (GC-MS, NMR) check1->check2 Complete end_node Pure Product with Improved Yield solution1->end_node solution2a Optimize Reaction Conditions (e.g., lower temperature) to Minimize Side Reactions check2->solution2a Byproducts Identified solution2b Improve Purification Method (Recrystallization, Chromatography) check2->solution2b Byproducts Identified solution2a->end_node solution2b->end_node

Caption: Troubleshooting logic for synthesis optimization.

References

Technical Support Center: Optimizing Synthesis of Methyl 3-methoxy-2,4,5-trifluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl 3-methoxy-2,4,5-trifluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to this synthesis. Our goal is to empower you with the scientific rationale behind the experimental parameters to ensure a successful and optimized synthesis.

I. Reaction Overview and Key Challenges

The synthesis of this compound typically involves the esterification of 3-methoxy-2,4,5-trifluorobenzoic acid with methanol. The primary method for this transformation is the Fischer-Speier esterification, which utilizes an acid catalyst in an excess of the alcohol.

The key challenge in this synthesis lies in the electronic properties of the starting material. The trifluorinated aromatic ring is highly electron-deficient, which increases the acidity of the carboxylic acid but can also influence the reactivity of the carbonyl group and the stability of the resulting ester. Understanding these electronic effects is crucial for optimizing reaction conditions and minimizing side reactions.

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause(s) Troubleshooting & Optimization Strategies
Low or No Product Formation 1. Insufficient Catalyst Activity: The acid catalyst may be old, hydrated, or used in insufficient quantity. 2. Reaction Not at Equilibrium: Fischer esterification is a reversible reaction.[1] 3. Low Reaction Temperature: The activation energy for the esterification of this sterically hindered and electronically deactivated substrate may not be met. 4. Poor Quality Starting Material: The 3-methoxy-2,4,5-trifluorobenzoic acid may be impure.1. Use a fresh, anhydrous strong acid catalyst such as concentrated sulfuric acid or p-toluenesulfonic acid. Ensure a catalytic amount (typically 5-10 mol%) is used. 2. To drive the equilibrium towards the product, use a large excess of methanol (it can often serve as the solvent).[1] Alternatively, remove water as it is formed using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves. 3. Increase the reaction temperature to reflux. Monitor the reaction progress by TLC or GC to determine the optimal reaction time. 4. Ensure the purity of the starting benzoic acid derivative. Recrystallize if necessary.
Incomplete Reaction 1. Insufficient Reaction Time: The reaction may not have reached equilibrium. 2. Catalyst Deactivation: The catalyst may have been neutralized or degraded over time. 3. Water Inhibition: The presence of water in the reaction mixture will shift the equilibrium back towards the starting materials.1. Extend the reaction time and monitor the progress. A patent describing a similar methylation process suggests a reaction time of 1.5 hours at reflux.[2] 2. Add a fresh portion of the acid catalyst. 3. Ensure all reagents and glassware are dry. Use anhydrous methanol.
Formation of Side Products 1. Etherification of Methanol: At high temperatures and with a strong acid catalyst, methanol can self-condense to form dimethyl ether. 2. Demethylation of the Methoxy Group: Harsh acidic conditions and high temperatures could potentially lead to the cleavage of the methoxy group on the aromatic ring. 3. Hydrolysis of the Ester Product: If water is not effectively removed, the product can hydrolyze back to the carboxylic acid.[3]1. While possible, this is generally a minor side reaction under typical Fischer esterification conditions. Maintaining the temperature at the reflux of methanol should minimize this. 2. This is less likely under standard esterification conditions but could be a concern with prolonged heating at very high temperatures. Monitor for the appearance of phenolic byproducts. 3. Rigorously exclude water from the reaction and employ methods to remove the water that is formed.
Difficult Purification 1. Co-elution of Product and Starting Material: The polarity of the ester and the starting carboxylic acid may be similar, making chromatographic separation challenging. 2. Presence of Acidic Impurities: Residual acid catalyst and unreacted carboxylic acid can complicate the work-up.1. During work-up, wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove the unreacted carboxylic acid as its water-soluble salt.[1] 2. Neutralize the reaction mixture before extraction. A thorough wash with a base will remove both the catalyst and the unreacted starting material. Follow with a brine wash to remove residual water and salts.

III. Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route to obtain the starting material, 3-methoxy-2,4,5-trifluorobenzoic acid?

A1: A multi-step synthesis starting from a tetrafluorophthalimide is described in US Patent 5,380,926 A.[2] This process involves reaction with an alkali metal hydroxide, followed by methylation, acidification, and decarboxylation.[2]

Q2: What is the expected yield for the synthesis of this compound?

A2: A yield of 90.5% has been reported for the methylation of a precursor, 4-hydroxy-3,5,6-trifluorophthalic acid, which subsequently leads to the formation of this compound.[4] With an optimized Fischer esterification of pure 3-methoxy-2,4,5-trifluorobenzoic acid, a high yield should be achievable.

Q3: What are the key spectroscopic features to confirm the identity and purity of this compound?

A3:

  • ¹H NMR: Expect two singlets. One for the methoxy group protons (around 3.9-4.2 ppm) and one for the methyl ester protons (around 3.8-3.9 ppm). The aromatic proton will appear as a multiplet due to fluorine coupling.

  • ¹³C NMR: Look for the characteristic carbonyl carbon of the ester (around 160-170 ppm), the methoxy carbon (around 56 ppm), and the methyl ester carbon (around 52 ppm). The aromatic carbons will show complex splitting patterns due to C-F coupling. The chemical shift of the methoxy carbon can be influenced by its orientation relative to the aromatic ring.[5]

  • ¹⁹F NMR: Expect three distinct signals for the three fluorine atoms on the aromatic ring, likely appearing as multiplets.

  • IR Spectroscopy: Key peaks to look for are the C=O stretch of the ester (around 1720-1740 cm⁻¹) and C-F stretching vibrations (typically in the 1100-1400 cm⁻¹ region).

  • Mass Spectrometry: The molecular ion peak (M+) should be observed at m/z corresponding to the molecular weight of the product (C₉H₇F₃O₃ = 220.15 g/mol ).

Q4: What are the safety precautions to consider during this synthesis?

A4:

  • Concentrated sulfuric acid is highly corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Methanol is flammable and toxic. Work in a well-ventilated fume hood.

  • The final product, this compound, is listed with hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Avoid inhalation, ingestion, and contact with skin and eyes.

Q5: Can this reaction be scaled up for industrial production?

A5: Yes, Fischer esterification is a common industrial process. For scale-up, consider the following:

  • Heat Transfer: Ensure efficient heat transfer to maintain a consistent reflux temperature.

  • Water Removal: A Dean-Stark trap is highly effective for continuous water removal in large-scale reactions.

  • Agitation: Proper agitation is crucial to ensure homogeneity of the reaction mixture.

  • Work-up and Purification: The aqueous work-up needs to be optimized for large volumes. Distillation of the final product may be a more efficient purification method than chromatography at scale.

IV. Experimental Protocols & Workflows

Optimized Protocol for this compound Synthesis

This protocol is a recommended starting point for the synthesis. Optimization may be required based on your specific laboratory conditions and starting material purity.

Materials:

  • 3-methoxy-2,4,5-trifluorobenzoic acid

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid

  • Diethyl ether or Ethyl acetate

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methoxy-2,4,5-trifluorobenzoic acid (1.0 eq).

  • Add a large excess of anhydrous methanol (e.g., 20-40 eq), which will also act as the solvent.

  • Slowly and carefully add concentrated sulfuric acid (0.1 eq) to the stirred solution.

  • Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Transfer the solution to a separatory funnel and wash sequentially with:

    • Water

    • Saturated sodium bicarbonate solution (to remove unreacted acid and catalyst). Be cautious of CO₂ evolution.

    • Brine

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude this compound.

  • If necessary, purify the product further by vacuum distillation or column chromatography on silica gel.

Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start 3-methoxy-2,4,5-trifluorobenzoic acid + Methanol catalyst Add H₂SO₄ (cat.) start->catalyst reflux Reflux (2-4h) catalyst->reflux evaporation Evaporate excess Methanol reflux->evaporation dissolution Dissolve in Et₂O/EtOAc evaporation->dissolution extraction Aqueous Wash (H₂O, NaHCO₃, Brine) dissolution->extraction drying Dry (MgSO₄/Na₂SO₄) extraction->drying final_evaporation Evaporate Solvent drying->final_evaporation purification Vacuum Distillation or Chromatography final_evaporation->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

V. Mechanistic Insights

The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst plays a crucial dual role:

  • Activation of the Carbonyl: The catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the weakly nucleophilic methanol.

  • Facilitating Leaving Group Departure: The catalyst facilitates the departure of water as a good leaving group from the tetrahedral intermediate.

Fischer_Esterification_Mechanism RCOOH R-COOH Protonated_Acid R-C(=O⁺H)-OH RCOOH->Protonated_Acid + H⁺ H_plus H⁺ MeOH CH₃OH Tetrahedral_Intermediate1 R-C(OH)₂(O⁺HCH₃) Protonated_Acid->Tetrahedral_Intermediate1 + CH₃OH Tetrahedral_Intermediate2 R-C(OH)(O-CH₃)(OH₂⁺) Tetrahedral_Intermediate1->Tetrahedral_Intermediate2 Proton Transfer Protonated_Ester R-C(=O⁺H)-OCH₃ Tetrahedral_Intermediate2->Protonated_Ester - H₂O Ester R-COOCH₃ Protonated_Ester->Ester - H⁺ H2O H₂O H_plus_regen H⁺

Caption: Simplified mechanism of Fischer-Speier Esterification.

VI. References

  • Hydrolysis of FTOH precursors, a simple method to account for some of the unknown PFAS. (2025). Chemosphere. --INVALID-LINK--

  • Supporting Information for publications. (n.d.). pubs.acs.org.

  • Troubleshooting low yield in Fischer esterification of nitrobenzoic acid. (2025). BenchChem. --INVALID-LINK--

  • Method of making 3-methoxy-2,4,5-trifluorobenzoic acid. (1995). Google Patents. --INVALID-LINK--

  • Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. (2023). PubMed Central. --INVALID-LINK--

  • pKa Data-Driven Insights into Multiple Linear Regression Hydrolysis QSARs: Applicability to Perfluorinated Alkyl Esters. (2025). ACS Publications. --INVALID-LINK--

  • Synthesis of Tailored Perfluoro Unsaturated Monomers for Potential Applications in Proton Exchange Membrane Preparation. (n.d.). PubMed Central. --INVALID-LINK--

  • Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. (2020). ACS Publications. --INVALID-LINK--

  • Technical Support Center: Scaling Up the Synthesis of Methyl 3-hydroxy-4,5-dimethoxybenzoate. (2025). BenchChem. --INVALID-LINK--

  • Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. (n.d.). NIH. --INVALID-LINK--

  • Mild and Versatile Potassium Fluoride/Tetrabutylammonium Fluoride Protocol for Ester Hydrolysis. (2017). Asian Journal of Chemistry. --INVALID-LINK--

  • Fischer Esterification: Benzoic Acid Lab Manual. (n.d.). Studylib. --INVALID-LINK--

  • Esterification test of Benzoic acid. (2020). YouTube. --INVALID-LINK--

  • Table of Contents. (n.d.). The Royal Society of Chemistry.

  • Synthesis and Crystal Structures of Methyl 3,4,5-Trimethoxybenzoate and 1,2-Dihydro-2,2,4-Trimethylquinoline Derivatives. (2025). ResearchGate. --INVALID-LINK--

  • 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0270154). (n.d.). NP-MRD. --INVALID-LINK--

  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. (n.d.). MDPI. --INVALID-LINK--

  • This compound 136897-64-8. (n.d.). AK Scientific, Inc.. --INVALID-LINK--

  • Applications of Methyl 3-hydroxy-4,5-dimethoxybenzoate and Its Analogs in Organic Synthesis. (2025). BenchChem. --INVALID-LINK--

  • This compound | 136897-64-8. (n.d.). Sigma-Aldrich. --INVALID-LINK--

  • Application Note: Laboratory Protocol for the Synthesis of Methyl 3-hydroxy-4,5-dimethoxybenzoate. (2025). BenchChem. --INVALID-LINK--

  • Esterification not Working (Separation). (2024). Reddit. --INVALID-LINK--

  • 2,4,5-Trifluoro-3-methoxy-benzoic acid methyl ester synthesis. (n.d.). ChemicalBook. --INVALID-LINK--

  • Methyl Substitution Effects on 1H and 13C NMR Data of Methoxyflavones. (2025). ResearchGate. --INVALID-LINK--

  • Efficient Flow Fischer Esterification of Carboxylic Acids with Alcohols Using Sulfonic Acid-Functionalized Silica as Supported Catalyst. (n.d.). ResearchGate. --INVALID-LINK--

  • Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. (2024). Indo American Journal of Pharmaceutical Research. --INVALID-LINK--

  • Fischer Esterification. (n.d.). Organic Chemistry Portal. --INVALID-LINK--

  • 3-Methoxy-2,4,5-trifluorobenzoic acid | 112811-65-1. (n.d.). Biosynth. --INVALID-LINK--

  • Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. (2013). PubMed. --INVALID-LINK--

  • Methyl 2,4,5-trifluorobenzoate. (n.d.). PubChem. --INVALID-LINK--

  • Lec 15 Hydrolysis of Esters and Amides and the Chemistry of Nitriles. (2020). YouTube. --INVALID-LINK--

References

Technical Support Center: Methylation of 3-Hydroxy-2,4,5-trifluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of the methylation of 3-hydroxy-2,4,5-trifluorobenzoic acid to produce 3-methoxy-2,4,5-trifluorobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the methylation of 3-hydroxy-2,4,5-trifluorobenzoic acid?

The most common method is O-methylation of the phenolic hydroxyl group using an electrophilic methylating agent in the presence of a base. The choice of methylating agent and reaction conditions can significantly impact yield and selectivity.

Q2: Which methylating agents are typically used for this reaction?

Several methylating agents can be employed:

  • Dimethyl Sulfate (DMS): A highly effective and widely used reagent for this transformation, often in combination with a base like potassium carbonate in a solvent such as acetone.[1] It is preferred for its high reactivity.

  • Methyl Iodide (MeI): Another common and reactive methylating agent, typically used with a base like potassium carbonate in a polar aprotic solvent.

  • Dimethyl Carbonate (DMC): A more environmentally friendly ("green") alternative to DMS and MeI.[2] It is less toxic but generally requires higher temperatures (e.g., 90-160°C) and specific catalysts to be effective.[2][3]

  • Diazomethane (CH₂N₂): A highly efficient methylating agent that often gives clean reactions with minimal byproducts. However, it is extremely toxic and explosive, requiring specialized equipment and handling procedures.

Q3: What is a common side reaction to be aware of during this methylation?

A primary side reaction is the esterification of the carboxylic acid group to form the methyl ester (methyl 3-methoxy-2,4,5-trifluorobenzoate). The desired product is the methoxy acid. Depending on the reaction conditions and the methylating agent used, this ester can be the major product. If the acid is the desired final product, a subsequent hydrolysis (saponification) step would be necessary.

Q4: How can I monitor the progress of the reaction?

The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These techniques allow you to track the consumption of the starting material and the formation of the desired product and any byproducts. For more detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized.[4]

Troubleshooting Guide

Low Yield

Problem: The overall yield of 3-methoxy-2,4,5-trifluorobenzoic acid is lower than expected.

Possible Cause Suggested Solution
Incomplete Reaction - Increase Reaction Time: Monitor the reaction by TLC until the starting material is fully consumed. - Increase Temperature: Gently increase the reaction temperature in increments of 5-10°C. Note that higher temperatures may promote byproduct formation. For DMS, temperatures up to 50-60°C (reflux in acetone) are common.[4] For DMC, higher temperatures (90-120°C) are often necessary.[3] - Check Base Stoichiometry: Ensure at least a stoichiometric amount of base is used to deprotonate the phenolic hydroxyl group. An excess is often required.
Suboptimal Base or Solvent - Choice of Base: A weak base like potassium carbonate (K₂CO₃) is commonly used.[4] For more difficult methylations, a stronger base like sodium hydride (NaH) could be considered, though this may increase side reactions. - Solvent Polarity: Use a polar aprotic solvent such as acetone or dimethylformamide (DMF) to ensure the solubility of the reactants.
Degradation of Starting Material or Product - Atmosphere: Phenols can be susceptible to oxidation under basic conditions. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
Losses During Workup and Purification - Extraction pH: Ensure the pH is sufficiently acidic (pH ~1-2) during the aqueous workup to fully protonate the carboxylic acid and allow for efficient extraction into an organic solvent.[4] - Emulsion Formation: If an emulsion forms during extraction, adding brine (saturated NaCl solution) can help to break it. - Purification Method: Minimize losses during purification. If using column chromatography, ensure proper solvent system selection to get good separation without excessive band broadening.
Presence of Impurities and Byproducts

Problem: The final product is contaminated with significant amounts of byproducts.

Byproduct Possible Cause Suggested Solution
This compound (Ester Byproduct) - The carboxylic acid group is also methylated by the reagent.- Use a Milder Base: A very strong base can deprotonate the carboxylic acid, increasing its nucleophilicity. Using a base like K₂CO₃ can favor O-methylation of the more acidic phenol. - Control Stoichiometry: Use a controlled amount of the methylating agent (e.g., 1.0-1.2 equivalents) to selectively target the more reactive phenolic hydroxyl group. - Hydrolysis: If the ester is formed, it can be hydrolyzed back to the carboxylic acid by treating the crude product with an aqueous base (e.g., NaOH or KOH) followed by acidification.
Unreacted Starting Material - Incomplete reaction.- Refer to the "Low Yield" section for solutions to drive the reaction to completion.
Isomeric Impurities - The starting 3-hydroxy-2,4,5-trifluorobenzoic acid may contain isomeric impurities from its synthesis.- Analyze Starting Material: Check the purity of the starting material by NMR or HPLC before beginning the reaction. - Purification: Isomers can often be separated by careful column chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Common Methylating Agents

Methylating AgentBaseSolventTemperature (°C)Typical Reaction Time (h)Selectivity & YieldSafety Considerations
Dimethyl Sulfate (DMS) K₂CO₃Acetone50 - 60 (Reflux)1.5 - 4Good to ExcellentHighly toxic and carcinogenic. Must be handled in a fume hood with appropriate personal protective equipment (PPE).
Methyl Iodide (MeI) K₂CO₃DMF25 - 506 - 12Moderate to GoodToxic and a suspected carcinogen. Handle with care in a well-ventilated fume hood.
Dimethyl Carbonate (DMC) K₂CO₃ or DBUDMF or neat90 - 1208 - 24Good to ExcellentLow toxicity, considered a "green" reagent. High temperatures are required, which can be a drawback.[2][3]

Note: Yields are highly dependent on specific reaction conditions and substrate purity. The information presented is based on typical outcomes for phenolic methylations.

Experimental Protocols

Protocol 1: Methylation using Dimethyl Sulfate (DMS)

This protocol is adapted from a patented method for a similar transformation and is a reliable starting point for optimization.[4]

Materials:

  • 3-hydroxy-2,4,5-trifluorobenzoic acid

  • Dimethyl sulfate (DMS)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate

  • Deionized water

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-hydroxy-2,4,5-trifluorobenzoic acid (1.0 eq).

  • Add anhydrous acetone (approx. 15-20 mL per gram of starting material).

  • Add anhydrous potassium carbonate (approx. 2.0-3.0 eq).

  • With vigorous stirring, add dimethyl sulfate (1.1-1.5 eq) dropwise at room temperature.

  • Heat the mixture to reflux (approx. 56°C) and maintain for 1.5 to 3 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully add deionized water to dissolve the inorganic salts.

  • Acidify the aqueous mixture to a pH of ~1-2 with 1M HCl.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Protocol 2: Methylation using Dimethyl Carbonate (DMC) - A Greener Alternative

This is a general protocol for phenolic methylation using DMC and may require optimization.[3]

Materials:

  • 3-hydroxy-2,4,5-trifluorobenzoic acid

  • Dimethyl carbonate (DMC)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous (optional, DMC can act as solvent)

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate

  • Deionized water

Procedure:

  • In a flask suitable for high-temperature reactions, combine 3-hydroxy-2,4,5-trifluorobenzoic acid (1.0 eq) and anhydrous potassium carbonate (2.0-3.0 eq).

  • Add dimethyl carbonate, which can act as both the reagent and the solvent (approx. 15-20 mL per gram of starting material).

  • Heat the mixture to 100-120°C with vigorous stirring.

  • Maintain the reaction at this temperature for 8-16 hours. Monitor the reaction progress by TLC or HPLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Evaporate the excess DMC under reduced pressure.

  • Add water to the residue and acidify to pH ~1-2 with 1M HCl.

  • Extract the product with ethyl acetate (3x volumes).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product as needed.

Visualizations

General Experimental Workflow

G cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification start Combine 3-hydroxy-2,4,5-trifluorobenzoic acid, base (e.g., K₂CO₃), and solvent (e.g., Acetone) add_reagent Add methylating agent (e.g., Dimethyl Sulfate) start->add_reagent heat Heat to reaction temperature (e.g., Reflux) add_reagent->heat monitor Monitor reaction by TLC/HPLC heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete quench Quench with Water & Acidify (HCl) cool->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract wash Wash Organic Layer extract->wash dry Dry (e.g., MgSO₄) & Concentrate wash->dry purify Purify Crude Product dry->purify recrystallize Recrystallization purify->recrystallize chromatography Column Chromatography purify->chromatography G cluster_incomplete_solutions Solutions for Incomplete Reaction cluster_complete_solutions Investigate Workup & Purification start Low Yield Observed check_completion Is the reaction complete? (Check TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction is Complete check_completion->complete Yes inc_time Increase Reaction Time incomplete->inc_time inc_temp Increase Temperature incomplete->inc_temp check_reagents Check Reagent Stoichiometry (Base & Methylating Agent) incomplete->check_reagents check_ph Verify Acidification pH during extraction complete->check_ph check_extraction Optimize Extraction (solvent, emulsions) complete->check_extraction check_purification Review Purification Method (e.g., column loading, solvent choice) complete->check_purification

References

Technical Support Center: Synthesis of Trifluoromethoxy-Substituted Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of trifluoromethoxy-substituted compounds. The trifluoromethoxy (-OCF₃) group is of significant interest in pharmaceutical and agrochemical research due to its unique electronic properties, metabolic stability, and ability to increase lipophilicity.[1][2][3] However, the introduction of this moiety presents considerable synthetic challenges.[2][4] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question: My O-trifluoromethylation of a phenol is giving low yield or primarily C-trifluoromethylation products. What's going wrong?

Answer: This is a common challenge, especially when using electrophilic trifluoromethylating reagents like hypervalent iodine compounds (e.g., Togni reagents).[5] Several factors could be at play:

  • Reagent Choice: Togni reagents can lead to C-trifluoromethylation as a major side reaction, particularly with phenols that have unsubstituted ortho- or para-positions.[5] For O-trifluoromethylation of phenols, other methods might be more suitable.

  • Substrate Electronics: Electron-rich phenols are more susceptible to electrophilic aromatic substitution (C-trifluoromethylation).

  • Reaction Conditions: The solvent and base can influence the selectivity.

Troubleshooting Steps:

  • Reagent Selection:

    • Consider using a different class of reagent. For instance, silver-mediated oxidative O-trifluoromethylation with nucleophilic TMSCF₃ has been effective for both electron-poor and electron-rich phenols.[5]

    • Umemoto's O-(trifluoromethyl)dibenzofuranium salts can also be used for direct O-trifluoromethylation of phenols, although they require very low temperatures for preparation.[3]

  • Protecting Groups: If C-trifluoromethylation is unavoidable, consider temporarily protecting the ortho- and para-positions of the phenol to direct the reaction to the oxygen atom.

  • Alternative Strategy: A two-step approach involving the conversion of phenols to aryl xanthates followed by O-trifluoromethylation can be effective, especially for heteroaromatic alcohols.[6][7]

Question: My reaction with a nucleophilic trifluoromethoxylation reagent is failing or giving low yields. What are the potential causes?

Answer: The primary challenge with nucleophilic trifluoromethoxylation is the high instability of the trifluoromethoxide anion (CF₃O⁻), which can readily decompose.[2][4][8]

  • Reagent Stability: The trifluoromethoxide anion is sensitive to temperature and can decompose above room temperature.[8]

  • Moisture Sensitivity: Many trifluoromethoxylation reagents and their precursors are sensitive to moisture.

  • Counterion and Solvent Effects: The stability and reactivity of the trifluoromethoxide source can be highly dependent on the counterion and the solvent system used.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware, solvents, and reagents.

  • Control Reaction Temperature: Maintain the recommended temperature for the specific reagent and substrate. For some reagents, this may require low-temperature setups.

  • Reagent Choice and Preparation:

    • Consider using a shelf-stable precursor that generates the trifluoromethoxide anion in situ. Trifluoromethyl benzoate (TFBz) is one such reagent that can be activated by a fluoride source.[9]

    • For reactions involving aryl stannanes or arylboronic acids, silver-mediated protocols with a suitable trifluoromethoxide source have been developed.[8]

Question: I am attempting a direct C-H trifluoromethoxylation of an arene, but the reaction has poor regioselectivity. How can I improve this?

Answer: Poor regioselectivity is a known challenge in radical-mediated aromatic substitution processes, including direct C-H trifluoromethoxylation.[10] The trifluoromethoxy radical can add to multiple sites on the aromatic ring.[10]

Troubleshooting Steps:

  • Substrate Modification: If possible, block the undesired positions on your arene with removable protecting groups. For example, using a bulky substituent like a tert-butyl group can block the ortho-position and lead to a single regioisomer.[10]

  • Directed C-H Functionalization: Explore directed C-H functionalization strategies where a directing group on your substrate guides the trifluoromethoxylation to a specific position.

  • Alternative Synthetic Routes: If direct C-H functionalization proves unselective, consider a more classical approach involving the synthesis of a pre-functionalized arene (e.g., an aryl halide or boronic acid) followed by a cross-coupling reaction to introduce the trifluoromethoxy group.[8][11]

Question: My reaction requires harsh conditions (e.g., high temperatures, strong acids), leading to the decomposition of my starting material. Are there milder alternatives?

Answer: Historically, many trifluoromethoxylation methods required harsh conditions.[12] However, significant progress has been made in developing milder protocols.

Milder Alternatives:

  • Photoredox Catalysis: Visible light-mediated photoredox catalysis can enable trifluoromethoxylation of arenes and heteroarenes under mild conditions.[13]

  • Silver-Mediated Reactions: Silver-mediated trifluoromethoxylation of aryl stannanes and arylboronic acids can proceed under relatively mild conditions.[8]

  • Electrochemical Methods: Electrosynthesis offers a powerful and sustainable approach for installing fluorinated groups under mild conditions.[14] Electrochemical O-trifluoromethylation of electron-deficient phenols has been reported.[15]

Experimental Workflow for Troubleshooting Low Yield in Phenol O-Trifluoromethylation

G start Low Yield in Phenol O-Trifluoromethylation check_reagent Is an electrophilic reagent (e.g., Togni) being used? start->check_reagent c_trifluoro_check Is C-trifluoromethylation a major byproduct? check_reagent->c_trifluoro_check Yes check_conditions Are reaction conditions (solvent, base) optimized? check_reagent->check_conditions No change_reagent Switch to a reagent less prone to C-trifluoromethylation (e.g., Ag-mediated TMSCF₃) c_trifluoro_check->change_reagent Yes protect_groups Protect ortho/para positions of the phenol c_trifluoro_check->protect_groups Yes two_step Consider a two-step approach (e.g., via aryl xanthates) c_trifluoro_check->two_step Yes end Improved Yield of Aryl Trifluoromethyl Ether change_reagent->end protect_groups->end two_step->end optimize_conditions Optimize solvent and base to favor O-substitution check_conditions->optimize_conditions No check_conditions->end Yes optimize_conditions->end

Caption: A decision tree for troubleshooting low yields in phenol O-trifluoromethylation.

Frequently Asked Questions (FAQs)

Q1: Why is the trifluoromethoxy group so challenging to introduce into molecules?

The primary difficulty lies in the nature of the trifluoromethoxide anion (CF₃O⁻), which is highly unstable and difficult to handle directly.[2][4] This instability leads to challenges in developing effective nucleophilic trifluoromethoxylation reagents. Electrophilic and radical approaches have their own set of challenges, including side reactions like C-trifluoromethylation and issues with regioselectivity.[5][10]

Q2: What are the main classes of reagents used for trifluoromethoxylation?

There are three main classes of trifluoromethoxylation reagents:

  • Electrophilic Reagents: These reagents deliver an "electrophilic" trifluoromethyl group. Examples include hypervalent iodine reagents (Togni reagents) and Umemoto's reagents.[3][5][11] They are often used for the trifluoromethylation of heteroatom nucleophiles.

  • Nucleophilic Reagents: These reagents provide a source of the trifluoromethoxide anion. Examples include silver or cesium trifluoromethoxide (AgOCF₃ or CsOCF₃) and reagents that generate CF₃O⁻ in situ, such as trifluoromethyl benzoate (TFBz).[9][11]

  • Radical Reagents: These reagents generate the trifluoromethoxy radical (•OCF₃). An example is bis(trifluoromethyl)peroxide (BTMP), which can be used in photoredox or TEMPO-catalyzed reactions.[13][16]

Q3: Are there any safety concerns associated with trifluoromethoxylation reagents?

Yes, some trifluoromethoxylation reagents and their precursors can be hazardous. For example, some traditional methods use highly toxic reagents like HF-pyridine.[7] It is crucial to consult the Safety Data Sheet (SDS) for any reagent and to handle them with appropriate personal protective equipment in a well-ventilated fume hood.

Q4: Can the trifluoromethoxy group be installed late in a synthetic sequence?

Yes, late-stage functionalization with the trifluoromethoxy group is highly desirable in drug discovery and is an active area of research. Methods like direct C-H trifluoromethoxylation and the trifluoromethoxylation of complex bioactive compounds have been developed to enable late-stage installation of this important functional group.[5][10]

Quantitative Data Summary

MethodSubstrateReagent(s)Yield RangeKey ChallengesReference(s)
Electrophilic O-TrifluoromethylationPhenolsTogni ReagentLowC-trifluoromethylation is a major side reaction.[5]
Silver-Mediated O-TrifluoromethylationAliphatic AlcoholsAgOTf, Selectfluor, TMSCF₃, KFModerate to ExcellentSubstrate-dependent optimization may be required.[5]
Radical C-H TrifluoromethoxylationArenesBis(trifluoromethyl)peroxide (BTMP), TEMPOModerate to GoodPoor regioselectivity.[13][16]
Silver-Mediated TrifluoromethoxylationAryl StannanesSilver(I) source, Trifluoromethoxide sourceModerate to GoodToxicity of aryl stannanes, limited to non-basic functional groups.[8]
Two-Step O-Trifluoromethylation via XanthatesPhenols, Heteroaromatic Alcohols1. Xanthate formation 2. XtalFluor-E, TCCA/NFSIGoodTwo-step process, optimization of xanthate formation may be needed.[7]

Key Experimental Protocols

General Protocol for Silver-Mediated O-Trifluoromethylation of Aliphatic Alcohols

This protocol is adapted from the silver-mediated oxidative O-trifluoromethylation using TMSCF₃.[5]

  • To an oven-dried flask, add the aliphatic alcohol (1.0 equiv.), AgOTf (1.2 equiv.), 2-fluoropyridine (1.5 equiv.), Selectfluor (1.2 equiv.), and KF (2.0 equiv.).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous solvent (e.g., dichloromethane).

  • Add TMSCF₃ (1.5 equiv.) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for the specified time (monitor by TLC or GC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Workflow for Synthesis of Trifluoromethoxy-Substituted Arenes

G cluster_0 Starting Material cluster_1 Synthetic Strategy Phenol Phenol O_Trifluoro O-Trifluoromethylation Phenol->O_Trifluoro Arene Arene CH_Trifluoro Direct C-H Trifluoromethoxylation Arene->CH_Trifluoro ArylHalide Aryl Halide/ Boronic Acid CrossCoupling Cross-Coupling ArylHalide->CrossCoupling Product Trifluoromethoxy- Substituted Arene O_Trifluoro->Product CH_Trifluoro->Product CrossCoupling->Product

Caption: Overview of common synthetic strategies for trifluoromethoxy-substituted arenes.

References

Stability and storage conditions for "Methyl 3-methoxy-2,4,5-trifluorobenzoate"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyl 3-methoxy-2,4,5-trifluorobenzoate (CAS No. 136897-64-8). This guide is designed to assist researchers, scientists, and drug development professionals in the stable storage, handling, and effective use of this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, it is recommended to store this compound in a cool, dry place.[1] Many suppliers recommend storage at ambient temperature.[2] To prevent degradation, ensure the container is tightly sealed to protect it from moisture and atmospheric contaminants.

Q2: What is the expected shelf life of this compound?

Q3: What are the potential degradation pathways for this compound?

A3: The primary potential degradation pathways for this compound are hydrolysis and thermal decomposition.

  • Hydrolysis: As an ester, it is susceptible to hydrolysis, which can be catalyzed by the presence of acids or bases. This reaction would yield 3-methoxy-2,4,5-trifluorobenzoic acid and methanol.[3]

  • Thermal Decomposition: Exposure to high temperatures can lead to decomposition. While the fluorinated nature of the molecule suggests good thermal stability, side reactions and decomposition may occur at elevated temperatures, potentially above 80°C, as has been noted for similar compounds during synthesis. Hazardous decomposition products can include carbon oxides and gaseous hydrogen fluoride.

Q4: Is this compound sensitive to light?

A4: Fluorinated aromatic compounds can exhibit significant photostability. The introduction of fluorine atoms can improve the stability of aromatic compounds in the presence of light and air. While specific photostability studies on this compound are not available, it is good laboratory practice to store it in an opaque or amber container to minimize exposure to light, especially for long-term storage.

Troubleshooting Guide

This section addresses common issues that may be encountered during the handling and use of this compound in experimental settings.

Issue Potential Cause(s) Recommended Action(s)
Incomplete or slow reaction - Purity of the starting material may be compromised. - Presence of moisture in the reaction. - Inadequate reaction temperature or time.- Verify the purity of this compound using a suitable analytical method (e.g., NMR, GC-MS). - Ensure all solvents and reagents are anhydrous. - Optimize reaction conditions, such as temperature and reaction duration, based on literature for similar transformations.
Formation of 3-methoxy-2,4,5-trifluorobenzoic acid as a byproduct - Hydrolysis of the ester due to the presence of water or acidic/basic impurities in the reaction mixture.- Use anhydrous solvents and reagents. - Purify all reaction components to remove acidic or basic impurities. - If the reaction is performed in an aqueous or protic solvent, consider that hydrolysis may be a competing reaction.
Low yield of the desired product - Sub-optimal reaction conditions. - Side reactions due to the reactivity of the trifluorinated aromatic ring. - Degradation of the starting material or product under the reaction conditions.- Systematically vary reaction parameters (temperature, solvent, catalyst, stoichiometry) to find the optimal conditions. - Be aware of potential nucleophilic aromatic substitution (SNAr) reactions, as the electron-withdrawing fluorine atoms activate the ring for attack by nucleophiles.[3] - If the reaction requires high temperatures, monitor for potential thermal degradation.
Difficulty in product purification - Presence of unreacted starting material or byproducts with similar physical properties to the desired product.- Employ high-resolution purification techniques such as preparative HPLC or flash chromatography with a carefully selected solvent system. - Consider a chemical work-up step to remove specific impurities (e.g., an aqueous wash to remove the carboxylic acid byproduct).

Data and Protocols

Storage Condition Summary
ParameterRecommendationRationale
Temperature Ambient Temperature / CoolTo minimize the rate of potential degradation reactions.
Atmosphere Tightly sealed containerTo prevent hydrolysis from atmospheric moisture.
Light Protect from light (e.g., amber vial)To prevent potential photodegradation, although fluorinated aromatics are generally photostable.
Incompatibilities Strong oxidizing agents, strong acids, strong basesTo avoid chemical reactions that could degrade the compound.
Experimental Workflow: Troubleshooting Product Impurity

Below is a logical workflow for troubleshooting the presence of an unknown impurity in a reaction product derived from this compound.

G Troubleshooting Workflow: Product Impurity start Impurity Detected in Product char_impurity Characterize Impurity (e.g., NMR, MS) start->char_impurity is_sm Is Impurity the Starting Material? char_impurity->is_sm is_hydrolysis Is Impurity the Hydrolysis Product? is_sm->is_hydrolysis No inc_reaction Incomplete Reaction is_sm->inc_reaction Yes unknown_impurity Unknown Impurity is_hydrolysis->unknown_impurity No hydrolysis_issue Hydrolysis Occurred is_hydrolysis->hydrolysis_issue Yes side_reaction Potential Side Reaction unknown_impurity->side_reaction optimize_cond Optimize Reaction Conditions (e.g., time, temp, stoichiometry) inc_reaction->optimize_cond use_anhydrous Use Anhydrous Conditions and Purified Reagents hydrolysis_issue->use_anhydrous analyze_side_products Analyze Reaction Conditions for Potential Side Reactions (e.g., SNAr) side_reaction->analyze_side_products

Caption: A flowchart for identifying and addressing impurities.

Signaling Pathway: Potential Degradation Routes

The following diagram illustrates the primary degradation pathways for this compound.

G Potential Degradation Pathways cluster_hydrolysis Hydrolysis cluster_thermal Thermal Decomposition start This compound hydrolysis_catalyst Acid or Base start->hydrolysis_catalyst heat High Temperature start->heat hydrolysis_product 3-methoxy-2,4,5-trifluorobenzoic acid + Methanol hydrolysis_catalyst->hydrolysis_product thermal_products Carbon Oxides (CO, CO2) + Hydrogen Fluoride (HF) heat->thermal_products

Caption: Key degradation pathways for the compound.

References

Handling precautions for "Methyl 3-methoxy-2,4,5-trifluorobenzoate" to prevent decomposition

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for handling Methyl 3-methoxy-2,4,5-trifluorobenzoate, with a focus on preventing its decomposition.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of decomposition for this compound?

The primary documented pathway for decomposition is hydrolysis. This reaction breaks the ester bond, yielding 3-hydroxy-2,4,5-trifluorobenzoic acid and methanol.[1][2] The rate of this hydrolysis is significantly influenced by the presence of acids or bases, as well as elevated temperatures.[1]

Q2: What are the recommended storage conditions for this compound?

To ensure stability, this compound should be stored in a cool, dry place within a tightly sealed container.[2][3] While it is typically shipped at ambient temperature, long-term storage at controlled room temperature or below is advisable to minimize the risk of degradation.[1]

Q3: What materials or substances are incompatible with this compound?

While specific compatibility studies are not widely published, based on its chemical structure, contact with the following should be avoided:

  • Strong Acids and Bases: These substances will catalyze hydrolysis, leading to the decomposition of the ester.[1]

  • Strong Oxidizing Agents: The aromatic ring and methoxy group could be susceptible to oxidation.

  • Moisture: Water is a reactant in the hydrolysis process, so exposure to atmospheric moisture should be minimized by using tightly sealed containers and, if necessary, a dry, inert atmosphere (e.g., nitrogen or argon).

Q4: Are there any known thermal or photolytic stability issues?

Yes, elevated temperatures can promote decomposition. During synthetic procedures involving similar compounds, temperatures are often kept below 80°C to prevent side reactions and product degradation.[4] In the event of a fire, thermal decomposition can generate irritating and highly toxic gases.[3] There is no specific data on photostability, but it is general good practice to store sensitive chemical compounds, particularly aromatics, protected from direct light.

Troubleshooting Guide: Suspected Decomposition

If you suspect your sample of this compound has decomposed, follow this troubleshooting guide.

Initial Observation:
  • Unexpected experimental results (e.g., low yield, presence of impurities).

  • Changes in physical appearance (e.g., color change, precipitation).

  • Unusual odor (methanol has a distinct smell).

Troubleshooting Workflow

DecompositionTroubleshooting A Decomposition Suspected B Review Handling & Storage Log A->B C Analyze Sample (e.g., NMR, LC-MS, GC-MS) B->C D Decomposition Confirmed? (Presence of 3-hydroxy-2,4,5- trifluorobenzoic acid & methanol) C->D E Identify Root Cause D->E Yes G No Decomposition Detected. Review other experimental parameters. D->G No H Moisture Exposure? E->H I pH Contamination? (Acidic/Basic residue) E->I J High Temperature Exposure? E->J F Implement Corrective Actions K Improve sealing (use desiccator, inert gas). H->K Yes L Ensure neutral, clean glassware/reagents. I->L Yes M Maintain strict temperature control. J->M Yes K->F L->F M->F

Caption: Troubleshooting workflow for suspected decomposition.

Data Summary

The following tables summarize the available quantitative and qualitative data regarding the stability of this compound.

Table 1: Recommended Handling and Storage Parameters

ParameterRecommendationRationale
Storage Temperature Cool, ambient temperatureTo minimize thermal degradation.[1]
Atmosphere Dry, inert gas (optional)To prevent hydrolysis by minimizing contact with moisture.
Container Tightly-closed, light-protectedTo prevent moisture ingress and potential photodegradation.[2]
pH Environment NeutralAcids and bases catalyze hydrolysis.[1]

Table 2: Thermal Stability Thresholds (from related processes)

ProcessCompound/PrecursorTemperatureOutcomeReference
Synthesis ReactionEster Compound> 80 °CPotential for side reactions and decomposition.[4]
DecarboxylationPrecursor Acid> 160 °CSide reactions and decomposition noted.[5]

Decomposition Pathway

The primary decomposition mechanism under common laboratory conditions is hydrolysis, which can be catalyzed by either acid or base.

HydrolysisPathway cluster_reactants Reactants cluster_products Decomposition Products reactant1 This compound catalyst Catalyst (H⁺ or OH⁻) reactant1->catalyst reactant2 Water (H₂O) reactant2->catalyst product1 3-hydroxy-2,4,5-trifluorobenzoic acid product2 Methanol (CH₃OH) catalyst->product1 Hydrolysis catalyst->product2

Caption: Acid or base-catalyzed hydrolysis of the target compound.

Experimental Protocols

While a specific, validated stability-indicating method for this compound is not publicly available, the following protocol outlines a general approach for assessing the hydrolytic stability of this compound using High-Performance Liquid Chromatography (HPLC).

Protocol: Preliminary Assessment of Hydrolytic Stability

Objective: To determine the stability of this compound in acidic, basic, and neutral aqueous solutions over time.

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • pH meter

  • HPLC system with a UV detector and a C18 column

  • Thermostatically controlled water bath or incubator

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve a known amount of this compound in acetonitrile to prepare a concentrated stock solution (e.g., 1 mg/mL).

  • Preparation of Test Solutions:

    • Acidic Condition: Prepare a 0.1 M HCl solution. Add a small, known volume of the stock solution to the acidic solution in a volumetric flask and dilute to the mark to achieve a final concentration of ~50 µg/mL.

    • Neutral Condition: Use HPLC-grade water. Add the same volume of stock solution to the water in a volumetric flask and dilute to the mark.

    • Basic Condition: Prepare a 0.1 M NaOH solution. Add the same volume of stock solution to the basic solution in a volumetric flask and dilute to the mark.

    • Note: The final solutions should contain a small percentage of acetonitrile as a co-solvent to ensure the compound remains dissolved.

  • Stability Study:

    • Transfer aliquots of each test solution (acidic, neutral, basic) into separate, tightly capped vials.

    • Place the vials in an incubator set to a controlled temperature (e.g., 40°C).

    • Prepare a "time zero" (T=0) sample for each condition by immediately diluting an aliquot of the test solution with mobile phase to the analytical concentration.

    • At specified time points (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial, neutralize if necessary (acid sample with base, basic sample with acid), and dilute with mobile phase.

  • HPLC Analysis:

    • Analyze the T=0 and subsequent time-point samples by HPLC. A suitable starting method might be a C18 column with a mobile phase of acetonitrile and water, with detection at a wavelength determined by a UV scan of the parent compound.

    • Quantify the peak area of the parent compound (this compound) at each time point. The appearance of new peaks, particularly one corresponding to the more polar 3-hydroxy-2,4,5-trifluorobenzoic acid, should be monitored.

  • Data Interpretation:

    • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage remaining versus time for each condition (acidic, neutral, basic) to compare stability. A significant decrease in the peak area of the parent compound indicates decomposition.

References

Troubleshooting guide for reactions involving "Methyl 3-methoxy-2,4,5-trifluorobenzoate"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Methyl 3-methoxy-2,4,5-trifluorobenzoate

Welcome to the technical support resource for this compound. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the successful application of this versatile reagent. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and optimize your reactions effectively.

Section 1: Foundational Reactivity and Mechanistic Overview

Before troubleshooting, it's crucial to understand the inherent electronic properties of this compound. The molecule's reactivity is governed by the interplay between a strongly electron-withdrawing methyl ester group and three electronegative fluorine atoms, which render the aromatic ring highly electrophilic and susceptible to nucleophilic attack.

The primary reaction pathway for this substrate is Nucleophilic Aromatic Substitution (SNAr) . Unlike typical nucleophilic substitutions (SN1/SN2), the SNAr mechanism involves a two-step addition-elimination process.[1]

  • Addition: A nucleophile attacks an electron-deficient carbon atom on the aromatic ring, breaking the aromaticity and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1][2]

  • Elimination: The aromaticity is restored by the expulsion of a leaving group, in this case, a fluoride ion.

The presence of strong electron-withdrawing groups (like the -COOCH3 ester) is essential as they stabilize the negative charge of the Meisenheimer complex, thereby lowering the activation energy of the reaction.[3][4]

Key Question: Which fluorine is the most likely to be substituted?

Answer: The regioselectivity of the SNAr reaction is dictated by the ability of the ring substituents to stabilize the negative charge in the Meisenheimer intermediate. The most favorable substitution occurs at the position that maximizes this stabilization.

  • C4 Position (Para to the Ester): This is the most activated and sterically accessible position. An attack at C4 allows the negative charge of the intermediate to be delocalized directly onto the oxygen atoms of the powerful electron-withdrawing ester group via resonance. This provides significant stabilization, making it the most probable site for nucleophilic attack.

  • C2 Position (Ortho to the Ester): This position is also activated by the ester group. However, it is sterically hindered by the adjacent ester and methoxy groups, which can slow the rate of attack compared to the C4 position.

  • C5 Position (Meta to the Ester): The negative charge from an attack at C5 cannot be directly delocalized onto the ester group through resonance.[4] This results in a less stable intermediate, making substitution at this position kinetically unfavorable.

Diagram: Predicted Regioselectivity of Nucleophilic Attack

Caption: Electronic and steric factors influencing SNAr regioselectivity.

Section 2: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions

This section addresses the most common challenges encountered during SNAr reactions with this substrate.

FAQ 2.1: My SNAr reaction is sluggish, incomplete, or not working at all. How can I improve the conversion?

Answer: Low conversion is typically traced back to suboptimal reaction conditions that fail to overcome the reaction's activation energy. Here is a systematic guide to troubleshooting.

Troubleshooting Workflow for Low SNAr Yield

G start Low Yield / No Reaction check_solvent Is the solvent polar aprotic (e.g., DMF, DMSO, NMP, MeCN)? start->check_solvent check_temp Is the temperature high enough? (Typically 60-150 °C) check_solvent->check_temp Yes change_solvent Action: Switch to a polar aprotic solvent. check_solvent->change_solvent No check_base For neutral nucleophiles (R-NH2, R-OH): Is a suitable base present? (e.g., K2CO3, K3PO4, Cs2CO3) check_temp->check_base Yes increase_temp Action: Increase temperature incrementally (e.g., 80 °C -> 100 °C -> 120 °C). check_temp->increase_temp No check_water Are you using anhydrous conditions? check_base->check_water Yes add_base Action: Add 1.5-2.0 equivalents of a non-nucleophilic base. check_base->add_base No success Reaction Optimized check_water->success Yes dry_reagents Action: Dry solvents and reagents. Water can inhibit the reaction. check_water->dry_reagents No change_solvent->check_temp increase_temp->check_base add_base->check_water dry_reagents->success

Caption: A decision tree for troubleshooting low-yielding SNAr reactions.

Detailed Explanation:

  • Solvent Choice is Critical: SNAr reactions thrive in polar aprotic solvents like DMF, DMSO, NMP, or acetonitrile.[5] These solvents are poor at solvating anions. This leaves the nucleophile "naked" and highly reactive, accelerating its attack on the electron-poor aromatic ring. Using protic solvents (like ethanol or water) or non-polar solvents (like toluene) will drastically slow or halt the reaction.

  • Temperature Requirements: While the ring is highly activated, energy is still required to form the Meisenheimer complex. Many SNAr reactions require elevated temperatures, often in the range of 80-150 °C.[6][7] If you are running the reaction at room temperature, a gradual increase in heat is the first variable to explore.

  • The Role of the Base: If your nucleophile is neutral (e.g., an amine, alcohol, or thiol), a base is required to neutralize the hydrofluoric acid (HF) that is formed. Without a base, the HF will protonate the starting nucleophile, rendering it inactive. Use a non-nucleophilic inorganic base like potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), or potassium phosphate (K3PO4).[5] The choice of base can significantly impact yield, with K3PO4 and Cs2CO3 often being effective for less reactive systems.[5]

  • Anhydrous Conditions: Water can be detrimental. It can hydrolyze the ester (see FAQ 3.1) and compete as a weak nucleophile. Rigorously drying your solvent and reagents is a best practice, especially for sensitive or slow reactions.[7][8]

FAQ 2.2: I am observing a mixture of regioisomers. How can I improve selectivity for a single product?

Answer: While the C4 position is electronically favored, obtaining mixtures suggests that the kinetic barrier for reaction at other sites (likely C2) is being overcome.

  • Lower the Reaction Temperature: High temperatures can provide enough energy to overcome the smaller kinetic barriers to attack at less-favored positions. Running the reaction at the lowest temperature that still allows for a reasonable reaction rate can dramatically improve selectivity.

  • Use a Sterically Bulky Nucleophile: If you are observing a mixture of C4 and C2 substitution, switching to a more sterically hindered nucleophile can disfavor attack at the more crowded C2 position, thereby increasing the proportion of the desired C4 product.

  • Solvent and Base System: The combination of base and solvent can influence selectivity. For instance, a K3PO4/MeCN system might offer different selectivity compared to a K2CO3/DMF system due to differences in base strength and solubility.[5] Screening different combinations is a valid optimization strategy.

FAQ 2.3: My starting material or product appears to be decomposing under the reaction conditions.

Answer: Decomposition often points to unintended side reactions. The most common issue is the instability of the methyl ester group.

  • Ester Hydrolysis (Saponification): In the presence of strong bases (especially hydroxide) and water, the methyl ester can be hydrolyzed to a carboxylate salt.[9] If your desired product is the ester, you must use anhydrous conditions and avoid bases like NaOH or KOH. Opt for carbonate or phosphate bases.

  • Multi-Substitution: If you use a large excess of a potent nucleophile, you may see substitution of a second fluorine atom after the first.[5] To avoid this, use a controlled stoichiometry (e.g., 1.05 to 1.2 equivalents of the nucleophile) and monitor the reaction closely by TLC or LC-MS to stop it upon consumption of the starting material.

Parameter Recommendation for Optimal SNAr Rationale
Nucleophile 1.05 - 1.2 equivalentsMinimizes risk of multi-substitution.
Solvent Anhydrous DMF, DMSO, NMP, MeCNPolar aprotic nature enhances nucleophilicity.[5]
Base (if needed) 1.5 - 2.0 equivalents K2CO3, K3PO4, Cs2CO3Neutralizes HF byproduct without being nucleophilic.[5]
Temperature 60 - 120 °C (start lower and increase as needed)Balances reaction rate with selectivity.[6][7]
Atmosphere Inert (Nitrogen or Argon)Prevents side reactions with atmospheric moisture and oxygen.

Section 3: Troubleshooting Ester Manipulations

FAQ 3.1: I need to convert the ester to the corresponding carboxylic acid, but my hydrolysis reaction is slow or incomplete.

Answer: Hydrolysis (saponification) of the methyl ester to 2,4,5-trifluoro-3-methoxybenzoic acid is a standard transformation, but the electron-rich nature of the fluorinated ring can sometimes influence reactivity.

Recommended Protocol for Ester Hydrolysis:

  • Setup: Dissolve the methyl ester (1.0 eq) in a mixture of THF and Methanol (e.g., a 3:1 ratio).

  • Saponification: Add an aqueous solution of Lithium Hydroxide (LiOH, ~2.0-3.0 eq) dropwise at room temperature. Using LiOH is often preferable to NaOH or KOH as it can sometimes lead to cleaner reactions with fewer side products.

  • Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor by TLC or LC-MS until the starting material is consumed. This can take anywhere from 2 to 16 hours.

  • Workup:

    • Cool the reaction mixture to 0 °C.

    • Carefully acidify with cold aqueous HCl (e.g., 1M or 2M) until the pH is ~1-2.

    • The carboxylic acid product should precipitate out of the solution. If not, extract the aqueous layer with an organic solvent like Ethyl Acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude acid.

Troubleshooting Tips:

  • Incomplete Reaction: If the reaction stalls, try increasing the temperature to 50-60 °C or adding more equivalents of LiOH. A change of solvent system to include more water may also help.

  • Solubility Issues: If the starting material is not fully dissolved, the reaction will be slow. Ensure a homogenous solution before and during the addition of the base.

  • Alternative Reagents: In very stubborn cases, other hydrolysis conditions can be attempted, such as using Trimethyltin hydroxide (Me3SnOH), though this requires specialized handling and workup procedures.

References

Byproducts of "Methyl 3-methoxy-2,4,5-trifluorobenzoate" reactions and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with "Methyl 3-methoxy-2,4,5-trifluorobenzoate" and its subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound?

A1: this compound is a key intermediate, primarily used in the synthesis of fluoroquinolone antibiotics. The most common initial reaction is the hydrolysis of the methyl ester to its corresponding carboxylic acid, 3-methoxy-2,4,5-trifluorobenzoic acid, which then serves as a building block for more complex molecules.

Q2: I am seeing a significant amount of starting material remaining after my hydrolysis reaction. What could be the cause?

A2: Incomplete hydrolysis is a common issue. Several factors could be at play:

  • Insufficient Reaction Time or Temperature: Ensure the reaction is heated for a sufficient duration at the appropriate temperature as specified in your protocol.

  • Inadequate Base Concentration: The concentration of the base (e.g., NaOH, KOH) may be too low to drive the reaction to completion.

  • Poor Solubility: The ester may not be fully dissolved in the reaction solvent, limiting its contact with the hydrolyzing agent. Consider using a co-solvent to improve solubility.

Q3: An unexpected, highly polar byproduct is appearing in my TLC analysis after hydrolysis. What could it be?

A3: A potential byproduct in related syntheses is the formation of a di-acid, such as 4-methoxy-3,5,6-trifluorophthalic acid, which can arise from side reactions on the benzene ring.[1] Another possibility, though less documented for this specific molecule, is demethylation of the methoxy group, leading to a hydroxylated benzoic acid derivative.

Q4: How can I remove the 4-methoxy-3,5,6-trifluorophthalic acid byproduct?

A4: This particular byproduct can be removed through decarboxylation.[1] This is typically achieved by heating the mixture of solids in a high-boiling point, dipolar aprotic solvent such as dimethylsulfoxide (DMSO).[1] The phthalic acid derivative will lose carbon dioxide to form the desired 3-methoxy-2,4,5-trifluorobenzoic acid.[1]

Q5: What are the general best practices for purifying the product of reactions involving this compound?

A5: Standard purification techniques are generally effective. These include:

  • Extraction: To separate the product from aqueous solutions and remove water-soluble impurities.

  • Recrystallization: To purify the solid product.

  • Column Chromatography: For separating the desired product from byproducts with different polarities.

  • Distillation: If the product is a liquid and thermally stable.

Troubleshooting Guides

Guide 1: Low Yield of 3-methoxy-2,4,5-trifluorobenzoic acid after Hydrolysis
Symptom Possible Cause Suggested Solution
Significant amount of starting ester remainsIncomplete reactionIncrease reaction time and/or temperature. Ensure adequate concentration of the base (e.g., NaOH).
Product lost during workupProduct is partially soluble in the aqueous layerPerform multiple extractions with a suitable organic solvent (e.g., ethyl acetate) to ensure complete recovery.
Formation of unidentified byproductsSide reactions due to harsh conditionsUse a milder base or lower the reaction temperature. Consider using a different solvent system.
Guide 2: Presence of Impurities after Decarboxylation
Symptom Possible Cause Suggested Solution
Residual 4-methoxy-3,5,6-trifluorophthalic acidIncomplete decarboxylationIncrease the reaction temperature or time in the dipolar aprotic solvent (e.g., DMSO). Ensure the temperature is within the optimal range of 150° to 180° C.[1]
Dark-colored reaction mixtureThermal decompositionLower the decarboxylation temperature and extend the reaction time. Ensure the reaction is performed under an inert atmosphere if the compounds are sensitive to oxidation at high temperatures.
Presence of other minor impuritiesByproducts from the initial hydrolysis step carried overPurify the crude 3-methoxy-2,4,5-trifluorobenzoic acid after decarboxylation using column chromatography or recrystallization.

Experimental Protocols

Protocol 1: Hydrolysis of this compound
  • Dissolution: Dissolve this compound in a suitable solvent such as methanol.

  • Hydrolysis: Add an aqueous solution of sodium hydroxide (NaOH). The mixture is typically heated under reflux for several hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Acidify the mixture with a non-oxidizing mineral acid like hydrochloric acid (HCl) to a pH of approximately 1.[1]

    • Extract the product with an organic solvent such as ethyl acetate.[1]

    • Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and evaporate the solvent to obtain the crude 3-methoxy-2,4,5-trifluorobenzoic acid.

Protocol 2: Removal of 4-methoxy-3,5,6-trifluorophthalic acid via Decarboxylation
  • Dissolution: Dissolve the crude solid containing the desired product and the phthalic acid byproduct in a dipolar aprotic solvent like dimethylsulfoxide (DMSO).[1]

  • Decarboxylation: Heat the solution to a temperature between 150° and 180° C.[1] Carbon dioxide will evolve as the decarboxylation proceeds.

  • Monitoring: The reaction can be monitored by techniques such as GC-MS to confirm the disappearance of the phthalic acid derivative.[1]

  • Isolation:

    • After cooling, add water to the reaction mixture.

    • Extract the desired product, 3-methoxy-2,4,5-trifluorobenzoic acid, with an organic solvent.

    • Evaporate the organic solvent to yield the product.[1]

  • Purification: Further purification can be achieved through standard chromatography or distillation techniques.[1]

Visual Guides

Hydrolysis_Workflow start Start: this compound hydrolysis Hydrolysis (NaOH, MeOH/H2O, Reflux) start->hydrolysis acidification Acidification (HCl) hydrolysis->acidification extraction Extraction (Ethyl Acetate) acidification->extraction crude_product Crude Product: 3-methoxy-2,4,5-trifluorobenzoic acid + Byproducts extraction->crude_product purification Purification (Recrystallization or Chromatography) crude_product->purification final_product Final Product purification->final_product Byproduct_Removal_Logic start Crude product after hydrolysis check_byproduct Is 4-methoxy-3,5,6-trifluorophthalic acid present? start->check_byproduct decarboxylation Decarboxylation (DMSO, 150-180 °C) check_byproduct->decarboxylation Yes purification Standard Purification (Chromatography/Recrystallization) check_byproduct->purification No decarboxylation->purification final_product Pure 3-methoxy-2,4,5- trifluorobenzoic acid purification->final_product

References

Technical Support Center: Reaction Monitoring of Methyl 3-Methoxy-2,4,5-trifluorobenzoate by TLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the reaction monitoring of Methyl 3-methoxy-2,4,5-trifluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the successful monitoring of chemical reactions involving this fluorinated aromatic ester using Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Accurate monitoring of its formation, typically through the esterification of 3-methoxy-2,4,5-trifluorobenzoic acid, is critical for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final product. This guide provides a comprehensive question-and-answer-based resource to address common challenges encountered during reaction monitoring with TLC and GC-MS.

The esterification reaction to produce this compound is a common synthetic step. A typical reaction involves the treatment of 3-methoxy-2,4,5-trifluorobenzoic acid with a methylating agent in the presence of a suitable catalyst and solvent.

Esterification Reaction reactant 3-Methoxy-2,4,5-trifluorobenzoic acid product This compound reactant->product Esterification reagent + CH3OH (Methanol) (or other methylating agent) reagent->product catalyst H+ (Acid Catalyst) catalyst->product water + H2O TLC Troubleshooting start Start TLC Analysis problem Problem Encountered? start->problem no_spots No Spots Visible problem->no_spots Yes streaking Spots are Streaking problem->streaking Yes poor_separation Poor Separation problem->poor_separation Yes end Successful Monitoring problem->end No solution_no_spots1 Increase Concentration / Re-spot no_spots->solution_no_spots1 solution_no_spots2 Use Alternative Visualization (Iodine/Stain) no_spots->solution_no_spots2 solution_no_spots3 Check Solvent Level no_spots->solution_no_spots3 solution_streaking1 Dilute Sample streaking->solution_streaking1 solution_streaking2 Add Modifier to Mobile Phase (e.g., Acetic Acid) streaking->solution_streaking2 solution_separation1 Adjust Mobile Phase Polarity poor_separation->solution_separation1 solution_separation2 Try a Different Solvent System poor_separation->solution_separation2 solution_no_spots1->start solution_no_spots2->start solution_no_spots3->start solution_streaking1->start solution_streaking2->start solution_separation1->start solution_separation2->start GC-MS Troubleshooting start Start GC-MS Analysis problem Problem Observed? start->problem no_peaks No Peaks problem->no_peaks Yes bad_peak_shape Poor Peak Shape problem->bad_peak_shape Yes wrong_rt Incorrect Retention Time problem->wrong_rt Yes end Successful Analysis problem->end No solution_no_peaks1 Check GC & MS Parameters no_peaks->solution_no_peaks1 solution_no_peaks2 Verify Sample Integrity no_peaks->solution_no_peaks2 solution_peak_shape1 Check for Active Sites (Liner/Column) bad_peak_shape->solution_peak_shape1 solution_peak_shape2 Dilute Sample / Increase Split Ratio bad_peak_shape->solution_peak_shape2 solution_rt1 Check Carrier Gas Flow wrong_rt->solution_rt1 solution_rt2 Check for Leaks wrong_rt->solution_rt2 solution_rt3 Verify Oven Temperature Program wrong_rt->solution_rt3 solution_no_peaks1->start solution_no_peaks2->start solution_peak_shape1->start solution_peak_shape2->start solution_rt1->start solution_rt2->start solution_rt3->start

Technical Support Center: Quenching Procedures for Reactions with Methyl 3-methoxy-2,4,5-trifluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for handling reactions involving Methyl 3-methoxy-2,4,5-trifluorobenzoate . This resource is designed for researchers, chemists, and drug development professionals to provide clear, actionable guidance on the critical step of reaction quenching. As this substrate is often employed in reactions with highly reactive organometallic reagents, improper quenching can lead to yield loss, product degradation, and significant safety hazards.

This guide provides field-proven insights and troubleshooting advice in a direct question-and-answer format.

Section 1: Foundational Knowledge & Core Principles
Q1: What is this compound, and what are its typical reaction profiles?

This compound is an electron-deficient aromatic ester.[1][2] The presence of three electron-withdrawing fluorine atoms on the benzene ring significantly activates the ester carbonyl group toward nucleophilic attack.

Its primary use in synthesis is as an electrophile, commonly reacting with strong carbon nucleophiles such as:

  • Grignard Reagents (R-MgX): These reagents add to the ester, typically twice, to form tertiary alcohols after workup.[3]

  • Organolithium Reagents (R-Li): These are highly reactive nucleophiles and strong bases that also tend to add twice to the ester carbonyl.[4][5]

The high reactivity of these organometallic reagents means that at the end of the reaction, a significant amount of the unreacted, hazardous reagent often remains. This necessitates a carefully controlled quenching procedure.

Q2: Why is a specific quenching procedure necessary? What are the primary goals?

Simply adding water or acid to a reaction mixture containing residual organometallic reagents is extremely dangerous. Such reagents react violently with protic sources, potentially causing fires, explosions, and pressure buildup.[6][7]

The goals of a proper quenching procedure are threefold:

  • Safety: To safely and controllably neutralize any remaining highly reactive reagents (e.g., Grignard or organolithium species).

  • Product Formation: To protonate the intermediate alkoxide species generated during the reaction to yield the final, neutral product (e.g., an alcohol).

  • Processability: To convert the reaction mixture into a state that is suitable for aqueous workup and extraction, allowing for the isolation of the desired product.

Section 2: General Quenching Protocols & Decision Making

The selection of a quenching strategy depends on the scale of the reaction and the specific reagent used. The following diagram provides a decision-making framework.

G start Start: Reaction Complete cool Cool Reaction Mixture to 0 °C (or -78 °C) start->cool reagent_check Identify Excess Reagent cool->reagent_check grignard Grignard (R-MgX) reagent_check->grignard Grignard organolithium Organolithium (R-Li) reagent_check->organolithium Organolithium other Other (e.g., LDA, NaH) reagent_check->other Other Strong Base quench_grignard Quench with Saturated Aqueous NH4Cl grignard->quench_grignard quench_organolithium Stepwise Quench: 1. Isopropanol (slowly) 2. Water or Sat. Aq. NH4Cl organolithium->quench_organolithium quench_other Stepwise Quench: 1. Isopropanol/Ethanol 2. Water other->quench_other workup Proceed to Aqueous Workup (Extraction, Washing, etc.) quench_grignard->workup quench_organolithium->workup quench_other->workup

Caption: Decision tree for selecting a quenching strategy.

Q3: What is the standard quenching procedure for a Grignard reaction?

Grignard reactions are typically worked up by quenching with a mild acid to neutralize the magnesium alkoxide intermediate and dissolve the resulting magnesium salts. Saturated aqueous ammonium chloride is the reagent of choice.

Experimental Protocol: Quenching a Grignard Reaction

  • Cooling: Once the reaction is deemed complete by TLC or LCMS, cool the reaction vessel to 0 °C using an ice-water bath. Ensure the flask is securely clamped.[7]

  • Slow Addition: While stirring vigorously, slowly add saturated aqueous ammonium chloride (NH₄Cl) solution dropwise via an addition funnel.

    • Causality: A slow, controlled addition is critical to manage the exothermic nature of the quench. Vigorous stirring dissipates heat and prevents localized "hot spots."[8]

  • Observation: Continue the addition until no further gas evolution or exotherm is observed. The mixture may form a thick precipitate of magnesium salts.

  • Stirring: Allow the mixture to stir at 0 °C for 15-30 minutes, then warm to room temperature and stir for another hour to ensure the quench is complete.

  • Workup: Proceed with the standard aqueous workup. This typically involves adding an organic solvent (e.g., ethyl acetate, diethyl ether) to dissolve the product and washing with water and/or brine to remove inorganic salts.

Q4: How does quenching an organolithium reaction differ?

Organolithium reagents like n-BuLi and t-BuLi are significantly more reactive and often pyrophoric (ignite on contact with air/moisture) than Grignard reagents.[9] Therefore, a more cautious, stepwise quenching protocol is mandatory.[6][10]

Experimental Protocol: Stepwise Quench for Organolithium Reactions

  • Inert Atmosphere & Cooling: Ensure the reaction remains under an inert atmosphere (Nitrogen or Argon). Cool the vessel to 0 °C or -78 °C (dry ice/acetone bath), depending on the reagent's reactivity (t-BuLi often requires -78 °C).

  • Primary Quench (Alcohol): Slowly add a less reactive protic solvent, such as isopropanol, dropwise.

    • Causality: Isopropanol reacts less violently with organolithiums than water, allowing for controlled neutralization of the most reactive species.[6] You will observe gas evolution (butane from BuLi).

  • Secondary Quench (Water/Aqueous): Once the addition of isopropanol no longer produces a vigorous reaction, you can proceed to a more powerful quenching agent. Slowly add water or saturated aqueous NH₄Cl.[7]

  • Warm & Workup: After the addition is complete, allow the mixture to slowly warm to room temperature before opening it to the atmosphere. Proceed with standard aqueous extraction.

Section 3: Troubleshooting Guide
Q5: My reaction mixture formed a thick, un-stirrable slurry or emulsion during the quench. What should I do?

This is a common issue, especially with Grignard reactions, due to the precipitation of magnesium salts.

Problem SymptomProbable CauseRecommended Solution
Thick Emulsion Formation of fine magnesium salt precipitates.Add more organic solvent (e.g., ethyl acetate or THF) and brine (saturated aq. NaCl). The high ionic strength of brine helps break emulsions. Stir vigorously.
Gelatinous Precipitate Insufficient acid to dissolve Mg(OH)₂ salts.Cautiously add a dilute acid like 1 M HCl. This can help break up the salts. Be mindful of the stability of your product to acid.
Persistent Emulsion Finely dispersed solids.Filter the entire mixture through a pad of Celite® (diatomaceous earth). This will remove the fine solids that are stabilizing the emulsion. Wash the pad with fresh organic solvent.
Q6: The quenching process is extremely vigorous and difficult to control. How can I improve safety and control?

An uncontrollable exotherm is a sign that the quench is being performed too quickly or with an inappropriate reagent.

  • Dilution: Before quenching, dilute the reaction mixture with an inert, high-boiling solvent like toluene or THF. This provides a larger thermal mass to absorb the heat generated.[8]

  • Lower Temperature: Start the quench at a lower temperature. For highly reactive species like t-BuLi, starting at -78 °C is essential.[7]

  • Use a Less Reactive Alcohol: If isopropanol is still too reactive, consider using a more sterically hindered alcohol like tert-butanol for the initial quench.

  • Reverse Addition: For very large-scale reactions, consider a "reverse quench" where the reaction mixture is slowly transferred via cannula into a separate, well-stirred, and cooled flask containing the quenching solution.

Q7: I suspect my product is degrading during workup. How can I protect it?

The trifluoromethoxyaryl moiety can be sensitive to harsh pH conditions.

  • Avoid Strong Acids: Unless necessary to break up salts, avoid using strong acids like concentrated HCl or H₂SO₄. Stick to saturated aqueous NH₄Cl, which is buffered around a mildly acidic pH.

  • Keep it Cold: Perform the entire quench and workup procedure at low temperatures (0-5 °C) to minimize the rate of potential degradation pathways.

  • Minimize Time: Do not let the reaction mixture sit for extended periods in acidic or basic aqueous solutions. Proceed from quench to extraction to drying and solvent removal as efficiently as possible.

Section 4: Safety First

Working with organometallic reagents and quenching them is a hazardous operation. Always adhere to strict safety protocols.

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.[11][12] For organolithiums, using a combination of fire-resistant liners under nitrile gloves is recommended.[7]

  • Fume Hood: All quenching operations must be performed in a certified chemical fume hood with the sash positioned as low as possible.[6]

  • Inert Atmosphere: For pyrophoric reagents, maintain an inert atmosphere throughout the initial quenching steps to prevent ignition.[6][7]

  • Fire Safety: Keep a Class D fire extinguisher (for combustible metals) and a sand bucket readily accessible. Never use a water-based extinguisher on an organometallic fire.

The following diagram illustrates a safe laboratory setup for a quenching procedure.

Caption: Safe setup for a controlled quenching reaction.

References

Validation & Comparative

Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrum and Fragmentation of Methyl 3-methoxy-2,4,5-trifluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structural nuances of chemical compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing a molecular fingerprint through fragmentation patterns. This guide offers a detailed comparison of the predicted mass spectrum and fragmentation pathway of Methyl 3-methoxy-2,4,5-trifluorobenzoate against its structurally related analogs, Methyl 3,5-dimethoxybenzoate and Methyl 3,4,5-trimethoxybenzoate.

This comparative analysis is designed to facilitate the identification and characterization of these compounds in complex matrices, offering valuable insights for medicinal chemistry and drug discovery programs.

Predicted Mass Spectrum and Fragmentation of this compound

Comparative Analysis of Fragmentation Patterns

To provide a clear comparison, the predicted fragmentation of this compound is presented alongside the experimental data for two commercially available analogs: Methyl 3,5-dimethoxybenzoate and Methyl 3,4,5-trimethoxybenzoate. The quantitative data for the most significant fragments are summarized in the tables below.

Predicted Fragments for this compound
m/z Proposed Fragment Identity
220[M]⁺˙ (Molecular Ion)
205[M - CH₃]⁺
189[M - OCH₃]⁺
161[M - COOCH₃]⁺
133[C₇H₂F₃O]⁺
105[C₆H₂F₂O]⁺
Experimental Fragments for Methyl 3,5-dimethoxybenzoate
m/z Relative Intensity
196100
16585
13720
10715
7710
Experimental Fragments for Methyl 3,4,5-trimethoxybenzoate
m/z Relative Intensity
226100
21160
19530
18325
15515

Experimental Protocols

The mass spectral data for the comparative compounds were obtained using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization. A typical protocol for such an analysis is as follows:

Gas Chromatography (GC) Conditions:

  • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl methyl polysiloxane column.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 40-400.

Visualization of Fragmentation Pathway

The predicted fragmentation pathway of this compound is illustrated in the following diagram, generated using the DOT language.

fragmentation_pathway M [C₉H₇F₃O₃]⁺˙ m/z = 220 (Molecular Ion) F1 [C₈H₄F₃O₃]⁺ m/z = 205 M->F1 - •CH₃ F2 [C₈H₄F₃O₂]⁺ m/z = 189 M->F2 - •OCH₃ F3 [C₇H₂F₃O]⁺ m/z = 161 M->F3 - •COOCH₃ F4 [C₇H₂F₃O]⁺ m/z = 133 F2->F4 - CO F5 [C₆H₂F₂O]⁺ m/z = 105 F3->F5 - CO

Caption: Predicted fragmentation pathway of this compound.

A Senior Application Scientist's Guide to the FTIR Analysis of Methyl 3-methoxy-2,4,5-trifluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. Methyl 3-methoxy-2,4,5-trifluorobenzoate, a polysubstituted aromatic ester, presents a unique analytical challenge due to its combination of functional groups. This guide provides an in-depth technical exploration of the Fourier-Transform Infrared (FTIR) spectroscopic analysis of this compound. It offers a predictive interpretation of its FTIR spectrum, a comparison with alternative analytical techniques, and detailed experimental protocols to ensure scientific rigor.

The Analytical Significance of this compound

The structural complexity of this compound, with its ester, methoxy, and multiple carbon-fluorine bonds on an aromatic ring, necessitates a robust analytical strategy for unambiguous identification and quality control. FTIR spectroscopy serves as a rapid and reliable first-line technique for confirming the presence of key functional groups, providing a molecular "fingerprint" that is invaluable for synthesis verification and purity assessment.

Deconstructing the Infrared Spectrum: A Predictive Analysis

While a definitive experimental spectrum for this compound is not publicly available, a highly accurate predictive analysis can be constructed by examining the vibrational frequencies of its constituent functional groups and by referencing structurally analogous compounds. A key reference for this analysis is the closely related molecule, 3-methoxy-2,4,5-trifluorobenzoic acid, for which experimental and calculated FTIR data are available.

The FTIR spectrum of an aromatic ester is typically characterized by a "Rule of Three" pattern of intense peaks corresponding to the C=O and two C-O stretching vibrations.[1][2] The presence of electronegative fluorine atoms and the methoxy group on the benzene ring will influence the precise wavenumbers of these and other vibrations.

Table 1: Predicted FTIR Absorption Bands for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Expected IntensityRationale and Key Insights
Aromatic C-H Stretch~3100 - 3000Weak to MediumThe presence of a hydrogen atom on the aromatic ring will give rise to stretching vibrations in this region.[3]
Methyl C-H Stretch~2960 - 2850Weak to MediumAsymmetric and symmetric stretching of the C-H bonds in the methyl ester and methoxy groups.
Ester C=O Stretch ~1730 - 1715 Strong This is one of the most characteristic and intense bands in the spectrum. Conjugation with the aromatic ring lowers the frequency compared to saturated esters.[1][4][5]
Aromatic C=C Stretch~1600 - 1450Medium to StrongMultiple bands are expected due to the complex vibrations of the substituted benzene ring.
C-F Stretches ~1350 - 1100 Strong Multiple strong absorptions are anticipated due to the three C-F bonds. These are often some of the most intense peaks in the spectra of fluorinated compounds.
Asymmetric C-O-C Stretch (Ester) ~1280 - 1250 Strong A key component of the "Rule of Three" for aromatic esters.[1]
Symmetric C-O-C Stretch (Ester) ~1130 - 1100 Strong The third characteristic peak for the ester functional group.[1]
Methoxy C-O Stretch~1050 - 1000MediumThe stretching vibration of the C-O bond in the methoxy group.
Aromatic C-H Out-of-Plane Bend~900 - 700Medium to StrongThe position of this band can provide information about the substitution pattern of the benzene ring.[6]

A Comparative Analysis of Characterization Techniques

While FTIR is an excellent tool for functional group identification, a comprehensive characterization of this compound often necessitates the use of complementary analytical techniques. The choice of technique depends on the specific analytical question being addressed.

Table 2: Comparison of Analytical Techniques for the Characterization of this compound

TechniqueInformation ProvidedStrengths for this ApplicationLimitations for this Application
FTIR Spectroscopy Functional group identificationRapid, non-destructive, provides a unique molecular fingerprint. Excellent for confirming the presence of the ester, methoxy, and C-F bonds.Does not provide detailed information on atomic connectivity or stereochemistry. Can be challenging to differentiate isomers with similar functional groups.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed atomic connectivity, stereochemistry, and electronic environment of ¹H, ¹³C, and ¹⁹F nuclei.¹⁹F NMR is particularly powerful for fluorinated compounds, offering high sensitivity and a wide chemical shift range.[8][9] Provides unambiguous structural elucidation.Slower analysis time compared to FTIR. Requires more sample preparation and deuterated solvents.[10]
Gas Chromatography-Mass Spectrometry (GC-MS) Molecular weight and fragmentation pattern.High sensitivity and excellent for separating impurities. Provides definitive molecular weight information. Can differentiate isomers based on fragmentation patterns.[7][11]Can be a destructive technique. Fragmentation may be complex for some molecules.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible FTIR data, the following experimental protocols are recommended.

Sample Preparation (Neat Liquid)

Given that this compound is a liquid at room temperature, the simplest and most common method for FTIR analysis is as a neat liquid.[12]

Materials:

  • FTIR Spectrometer with a clean, dry sample compartment.

  • Potassium Bromide (KBr) or Sodium Chloride (NaCl) salt plates.

  • Pipette or glass rod.

  • Appropriate solvent (e.g., isopropanol or acetone) for cleaning.

  • Lint-free wipes.

Procedure:

  • Ensure the salt plates are clean and dry. Handle them only by the edges to avoid transferring moisture and oils from your fingers.

  • Place one to two drops of this compound onto the center of one salt plate.

  • Carefully place the second salt plate on top of the first, gently spreading the liquid into a thin, uniform film.

  • Place the sandwiched plates into the sample holder in the FTIR spectrometer.

  • Acquire the spectrum.

  • After analysis, disassemble the plates and clean them thoroughly with a suitable solvent and a lint-free wipe. Store the plates in a desiccator.[4]

Workflow for FTIR Analysis

The following diagram illustrates the logical workflow for the FTIR analysis of this compound.

Caption: A streamlined workflow for the FTIR analysis of liquid samples.

Comparison with a Commercially Available Analog: Methyl 2,4,5-trifluorobenzoate

For laboratories seeking a practical comparison, Methyl 2,4,5-trifluorobenzoate serves as an excellent commercially available analog. The primary difference in its FTIR spectrum would be the absence of the methoxy group. This would manifest as the disappearance of the C-H stretching bands associated with the methoxy group's methyl component and the absence of the characteristic methoxy C-O stretch around 1050-1000 cm⁻¹. The out-of-plane bending region would also be altered due to the change in the substitution pattern on the aromatic ring.

Conclusion

FTIR spectroscopy is a powerful and indispensable tool for the initial characterization of this compound. By understanding the expected vibrational frequencies of its key functional groups, researchers can rapidly confirm the identity and purity of this complex molecule. For unambiguous structural elucidation, a multi-technique approach that incorporates NMR spectroscopy and mass spectrometry is recommended. The protocols and comparative data presented in this guide provide a solid foundation for the robust and reliable analysis of this and other fluorinated aromatic compounds.

References

A Comparative Guide to Fluorinated Benzoic Acid Esters: An In-Depth Analysis of Methyl 3-methoxy-2,4,5-trifluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a cornerstone of molecular design. Fluorinated aromatic compounds, particularly benzoic acid derivatives, serve as indispensable building blocks due to the unique physicochemical properties imparted by fluorine. These include enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics that can profoundly influence molecular interactions and reactivity.

This guide provides a detailed comparison of Methyl 3-methoxy-2,4,5-trifluorobenzoate against other structurally significant fluorinated benzoic acid esters, namely Methyl 2,3,4,5-tetrafluorobenzoate and Methyl 2,5-difluorobenzoate. We will dissect their properties, reactivity—with a focus on the pivotal Nucleophilic Aromatic Substitution (SNAr) reaction—and synthetic utility to provide researchers, scientists, and drug development professionals with a clear, data-driven framework for selecting the optimal building block for their specific application.

Comparative Physicochemical Properties

The substitution pattern of fluorine and other functional groups on the benzene ring dictates the fundamental physical properties of these esters. These properties, in turn, influence solubility, crystal packing, and interaction with biological targets.

The choice between these analogs is often a strategic one. An increase in fluorine content, as seen when moving from Methyl 2,5-difluorobenzoate to Methyl 2,3,4,5-tetrafluorobenzoate, generally increases lipophilicity and boiling point. The presence of a methoxy group in this compound introduces a potential hydrogen bond acceptor and an electron-donating group (by resonance), which can modulate both physical properties and chemical reactivity in a distinct manner compared to its purely fluorinated counterparts.

PropertyThis compoundMethyl 2,3,4,5-tetrafluorobenzoateMethyl 2,5-difluorobenzoate
CAS Number 136897-64-8[1]5292-42-2[2][3]362601-90-9[4][5]
Molecular Formula C₉H₇F₃O₃[1]C₈H₄F₄O₂C₈H₆F₂O₂[6]
Molecular Weight 220.15 g/mol [1]212.11 g/mol 172.13 g/mol [6]
Physical Form Fused Solid[1]LiquidSolid[6]
Melting Point 105-112 °C[1]N/AN/A
Boiling Point 262 °C[1]220.3 °C[2]204-205 °C[6]

Core Comparison: Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The quintessential reaction for functionalizing highly fluorinated aromatic rings is the Nucleophilic Aromatic Substitution (SNAr) reaction. The utility of these esters as synthetic intermediates is largely defined by their reactivity in this process.

The SNAr Mechanism: A Causality Perspective

The SNAr reaction is a two-step addition-elimination process.[7] Unlike Sₙ1 or Sₙ2 reactions, the rate-determining step is the initial nucleophilic attack on the electron-deficient aromatic ring, forming a resonance-stabilized carbanion known as a Meisenheimer complex.[7][8] The subsequent elimination of a leaving group (in this case, a fluoride ion) rapidly restores aromaticity.

The stability of the Meisenheimer complex is paramount. Electron-withdrawing groups (EWGs) are crucial as they delocalize the negative charge, lowering the activation energy of the first step. This is why the reaction is so effective on polyfluorinated systems. Fluorine's potent inductive effect (-I) powerfully stabilizes the intermediate, making it an excellent activating group.[8] Counterintuitively, this makes fluoride a better leaving group than heavier halogens in SNAr, with a typical reactivity order of F > Cl > Br > I, because C-F bond cleavage is not part of the rate-determining step.[7]

SNAr_Mechanism General SNAr Mechanism Workflow cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products A Fluorinated Ester C Step 1: Nucleophilic Attack (Rate-Determining) A->C B Nucleophile (Nu⁻) B->C D Meisenheimer Complex (Stabilized Intermediate) C->D Formation E Step 2: Elimination (Fast) D->E Collapse F Substituted Product E->F G Fluoride Ion (F⁻) E->G

Caption: Workflow of the two-step SNAr mechanism.

Comparative Reactivity Analysis
  • Methyl 2,3,4,5-tetrafluorobenzoate: This ester is highly activated towards SNAr. With four fluorine atoms acting as powerful EWGs, the aromatic ring is significantly electron-deficient. The fluorine at the C4 position is para to the ester group (another EWG), making it the most likely site for nucleophilic attack due to maximal resonance stabilization of the Meisenheimer complex.

  • This compound: The reactivity here is more nuanced. While it possesses three activating fluorine atoms, the methoxy group at C3 is an electron-donating group (+R effect). This partially counteracts the electron-withdrawing effects of the fluorine atoms. Nucleophilic attack is most probable at the C4 or C2 positions, which are para and ortho to the ester group, respectively. The C5-fluorine is less activated. The choice of nucleophile and reaction conditions will determine the regioselectivity.

  • Methyl 2,5-difluorobenzoate: With only two fluorine atoms, this ester is the least reactive of the three.[6] The C2-fluorine is ortho to the ester, providing activation at that site. The C5-fluorine is meta to the ester and is therefore significantly less activated, as the negative charge in the Meisenheimer complex cannot be delocalized onto the ester group from this position.[7] Consequently, harsher reaction conditions (higher temperatures, stronger bases) may be required to achieve substitution compared to its more fluorinated analogs.

Experimental Protocol: A Self-Validating System for SNAr

This protocol provides a generalized, robust methodology for performing an SNAr reaction with a generic amine nucleophile on a fluorinated benzoic acid ester.

Objective: To substitute a fluorine atom on the aromatic ring with a secondary amine.

Materials:

  • Fluorinated Benzoic Acid Ester (e.g., Methyl 2,3,4,5-tetrafluorobenzoate) (1.0 eq)

  • Secondary Amine (e.g., Morpholine) (1.2 eq)

  • Base (e.g., K₂CO₃, anhydrous) (2.0 eq)

  • Solvent (e.g., Dimethyl Sulfoxide, DMSO, anhydrous)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (anhydrous)

Procedure:

  • Reactor Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add the fluorinated benzoic acid ester (1.0 eq) and anhydrous K₂CO₃ (2.0 eq).

  • Solvent & Reagent Addition: Add anhydrous DMSO to the flask to create a stirrable slurry (approx. 0.2 M concentration relative to the ester). Add the secondary amine (1.2 eq) via syringe.

    • Causality Note: DMSO is an excellent polar aprotic solvent for SNAr as it effectively solvates the cation of the base (K⁺) while leaving the anion (CO₃²⁻) and the nucleophile relatively free, enhancing their reactivity.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C.

  • Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Take small aliquots from the reaction mixture every hour. Spot on a TLC plate against the starting material. The disappearance of the starting material and the appearance of a new, typically more polar, product spot indicates reaction progression. The reaction is complete when the starting material is no longer visible by TLC.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.

    • Causality Note: The aqueous workup removes the DMSO, K₂CO₃, and other water-soluble salts.

  • Purification: Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the solvent in vacuo.

  • Final Analysis: Purify the crude product by flash column chromatography on silica gel. Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity.

Synthetic Accessibility and Applications

The synthetic route to these esters often dictates their cost and availability. This compound is notably synthesized from 3-hydroxy-2,4,5-trifluorobenzoic acid, which itself is derived from precursors like tetrafluorophthalic acid.[9][10][11] This multi-step process underscores its role as a specialized, high-value intermediate.

The primary application of these building blocks is in the synthesis of complex molecules where specific substitution patterns are required. For instance, this compound is a known key intermediate in the synthesis of potent quinolone antibiotics, such as Gatifloxacin.[1] The substitution pattern on the ester is precisely what is needed to construct the final active pharmaceutical ingredient.

Structure_Application Structure to Application Logic sub_pattern Structural Feature Specific substitution pattern (e.g., 3-methoxy-2,4,5-trifluoro) reactivity Chemical Property Defined regioselectivity in SNAr reactions sub_pattern:f1->reactivity:f1 synthesis Synthetic Utility Enables construction of complex quinolone core reactivity:f1->synthesis:f1 application Final Application Active Pharmaceutical Ingredient (e.g., Gatifloxacin) synthesis:f1->application:f1

Caption: Relationship between molecular structure and final application.

Conclusion

The selection of a fluorinated benzoic acid ester is a critical decision in a synthetic campaign.

  • Methyl 2,3,4,5-tetrafluorobenzoate is the workhorse for applications requiring high reactivity and where substitution at the C4 position is desired.

  • Methyl 2,5-difluorobenzoate represents a less activated, more economical option for cases where substitution ortho to the ester is sufficient.

  • This compound is a specialized reagent. Its unique substitution pattern provides a pre-installed methoxy group and directs reactivity in a specific manner, making it an invaluable, albeit more complex, building block for targeted synthesis, particularly in the pharmaceutical industry.

Understanding the interplay between the substitution pattern and the SNAr mechanism allows researchers to make an informed choice, optimizing for reactivity, regioselectivity, and overall synthetic efficiency.

References

A Comparative Analysis of the Reactivity of Methyl 3-methoxy-2,4,5-trifluorobenzoate and Methyl 2,4,5-trifluorobenzoate in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of two highly fluorinated benzoate derivatives: Methyl 3-methoxy-2,4,5-trifluorobenzoate and Methyl 2,4,5-trifluorobenzoate. The focus of this comparison is their susceptibility to nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the synthesis of complex aromatic molecules for the pharmaceutical and agrochemical industries. This document outlines the theoretical basis for their reactivity, presents a detailed experimental protocol for a comparative kinetic analysis, and includes hypothetical supporting data to illustrate the expected outcomes.

Introduction to Reactivity

Nucleophilic aromatic substitution is a critical class of reactions for the functionalization of aromatic rings. The reaction proceeds through the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group. The reactivity of the aromatic substrate is profoundly influenced by the electronic properties of its substituents. Electron-withdrawing groups (EWGs) enhance reactivity by stabilizing the negatively charged intermediate (Meisenheimer complex), while electron-donating groups (EDGs) typically decrease reactivity by destabilizing this intermediate.

Both this compound and Methyl 2,4,5-trifluorobenzoate possess three strongly electron-withdrawing fluorine atoms and a methoxycarbonyl group, which activate the aromatic ring for nucleophilic attack. The key structural difference is the presence of a methoxy group at the 3-position in the former. The methoxy group exhibits a dual electronic effect: it is electron-donating through resonance (+R effect) and electron-withdrawing through induction (-I effect). The overall impact on the SNAr reaction rate depends on its position relative to the site of nucleophilic attack. In this compound, the methoxy group is expected to increase the electron density of the ring through its resonance effect, thereby reducing the electrophilicity of the carbon atoms and consequently slowing down the rate of nucleophilic attack compared to its non-methoxylated counterpart.

Comparative Reactivity Data

To quantify the difference in reactivity, a kinetic study of the reaction of both benzoates with a model nucleophile, piperidine, can be performed. The following table summarizes hypothetical, yet scientifically plausible, kinetic data for the SNAr reaction under pseudo-first-order conditions.

CompoundNucleophileTemperature (°C)Solventk_obs (s⁻¹) at [Piperidine] = 0.1 MRelative Rate
Methyl 2,4,5-trifluorobenzoatePiperidine50DMSO4.5 x 10⁻⁴1.00
This compoundPiperidine50DMSO1.8 x 10⁻⁴0.40

Note: The data presented in this table is hypothetical and intended for illustrative purposes. Actual experimental results may vary.

The expected results indicate that Methyl 2,4,5-trifluorobenzoate reacts approximately 2.5 times faster than this compound with piperidine under identical conditions. This is consistent with the electron-donating resonance effect of the methoxy group, which deactivates the aromatic ring towards nucleophilic attack.

Experimental Protocol: Comparative Kinetic Analysis

This section details a robust experimental protocol for determining the second-order rate constants for the reaction of this compound and Methyl 2,4,5-trifluorobenzoate with piperidine using UV-Vis spectrophotometry.

Materials:

  • This compound (≥98% purity)

  • Methyl 2,4,5-trifluorobenzoate (≥98% purity)

  • Piperidine (≥99%, freshly distilled)

  • Dimethyl sulfoxide (DMSO, anhydrous, ≥99.9%)

  • UV-Vis Spectrophotometer with a thermostatted cell holder

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Thermostatted water bath

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of each benzoate ester (e.g., 0.01 M) in anhydrous DMSO.

    • Prepare a series of piperidine solutions of varying concentrations (e.g., 0.05 M, 0.1 M, 0.15 M, 0.2 M, 0.25 M) in anhydrous DMSO.

  • Kinetic Measurements:

    • Set the UV-Vis spectrophotometer to monitor the reaction at the wavelength of maximum absorbance of the product (determined by scanning a spectrum of a completed reaction mixture).

    • Equilibrate the spectrophotometer's cell holder and the reactant solutions to the desired temperature (e.g., 50 °C).

    • In a quartz cuvette, place a known volume of the piperidine solution.

    • Initiate the reaction by adding a small, known volume of the benzoate ester stock solution to the cuvette, ensuring rapid mixing. The concentration of piperidine should be in large excess (at least 10-fold) compared to the benzoate ester to ensure pseudo-first-order kinetics.

    • Immediately start recording the absorbance at the chosen wavelength as a function of time.

    • Continue data collection until the reaction is complete (i.e., the absorbance reaches a plateau).

    • Repeat the experiment for each concentration of piperidine and for both benzoate esters.

  • Data Analysis:

    • The pseudo-first-order rate constant (k_obs) for each run can be determined by fitting the absorbance versus time data to a first-order exponential equation: A(t) = A_∞ - (A_∞ - A_0) * e^(-k_obs * t) where A(t) is the absorbance at time t, A_0 is the initial absorbance, and A_∞ is the absorbance at infinite time.

    • Plot the calculated k_obs values against the corresponding piperidine concentrations.

    • The second-order rate constant (k₂) is obtained from the slope of the linear plot of k_obs versus [Piperidine].

Visualizations

The following diagrams illustrate the experimental workflow and the theoretical basis for the expected reactivity difference.

experimental_workflow cluster_prep Solution Preparation cluster_kinetics Kinetic Measurements cluster_analysis Data Analysis prep_benzoate Prepare Benzoate Stock Solutions (0.01 M in DMSO) thermostat Equilibrate Solutions and Spectrophotometer to 50°C prep_benzoate->thermostat prep_piperidine Prepare Piperidine Solutions (0.05 - 0.25 M in DMSO) prep_piperidine->thermostat mix Mix Benzoate and Piperidine Solutions in Cuvette thermostat->mix record Record Absorbance vs. Time mix->record fit Fit Data to First-Order Equation to obtain k_obs record->fit plot Plot k_obs vs. [Piperidine] fit->plot slope Determine Second-Order Rate Constant (k₂) from Slope plot->slope

Caption: Experimental workflow for the comparative kinetic analysis.

reactivity_logic cluster_compounds Compared Compounds cluster_effects Electronic Effects cluster_reactivity Reactivity in SNAr compound1 Methyl 2,4,5-trifluorobenzoate ewg Strong Electron-Withdrawing -F and -COOCH₃ groups compound1->ewg reactivity1 Higher Reactivity compound1->reactivity1 compound2 This compound compound2->ewg edg Electron-Donating -OCH₃ group (Resonance) compound2->edg reactivity2 Lower Reactivity compound2->reactivity2 ewg->reactivity1 Activates Ring edg->reactivity2 Deactivates Ring

Caption: Logical relationship of substituent effects on SNAr reactivity.

A Comparative Guide to the Synthetic Utility of Methyl 3-methoxy-2,4,5-trifluorobenzoate and 3-methoxy-2,4,5-trifluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, the choice of starting material can significantly impact the efficiency, cost, and environmental footprint of a synthetic route. This guide provides a detailed comparison of two closely related fluorinated building blocks: Methyl 3-methoxy-2,4,5-trifluorobenzoate and 3-methoxy-2,4,5-trifluorobenzoic acid. Both compounds are valuable precursors for the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. This document aims to provide an objective comparison of their performance in synthesis, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic strategies.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of each compound is crucial for their handling, storage, and application in synthesis.

PropertyThis compound3-methoxy-2,4,5-trifluorobenzoic acid
Molecular Formula C₉H₇F₃O₃C₈H₅F₃O₃[1]
Molecular Weight 224.15 g/mol 206.12 g/mol [1]
Appearance LiquidWhite powder[2]
Storage Temperature Ambient Temperature10°C - 25°C[1]

Interconversion of the Methyl Ester and Carboxylic Acid

The methyl ester and carboxylic acid are readily interconvertible, providing flexibility in a multi-step synthesis. The choice of which compound to use as a starting material may depend on the specific reaction conditions required for subsequent steps.

Hydrolysis of this compound

The conversion of the methyl ester to the carboxylic acid is typically achieved through saponification using a base, such as sodium hydroxide, followed by acidification.

Experimental Protocol: Hydrolysis

A solution of this compound in a suitable solvent like methanol is treated with an aqueous solution of sodium hydroxide. The reaction mixture is stirred at room temperature or heated to ensure complete conversion. Upon completion, the solvent is removed, and the residue is dissolved in water. The aqueous solution is then acidified with a mineral acid, such as hydrochloric acid, to precipitate the 3-methoxy-2,4,5-trifluorobenzoic acid, which can be collected by filtration.

Esterification of 3-methoxy-2,4,5-trifluorobenzoic acid

The carboxylic acid can be converted to its methyl ester via Fischer esterification, reacting the acid with methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid.

Experimental Protocol: Esterification

3-methoxy-2,4,5-trifluorobenzoic acid is dissolved in an excess of methanol. A catalytic amount of concentrated sulfuric acid is added, and the mixture is heated under reflux. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC). After completion, the excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent and washed with a mild base to remove any unreacted acid, followed by washing with water and brine. The organic layer is dried and concentrated to yield the methyl ester.

Comparison in Amide Synthesis

A primary application of both the methyl ester and the carboxylic acid is in the synthesis of amides, which are prevalent motifs in pharmaceuticals. The synthetic approaches, however, differ significantly.

Amide Synthesis from 3-methoxy-2,4,5-trifluorobenzoic acid

The direct reaction of a carboxylic acid with an amine to form an amide is generally unfavorable and requires high temperatures. Therefore, the carboxylic acid must first be "activated". This is typically achieved in one of two ways:

  • Conversion to an Acid Chloride: The carboxylic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form the more reactive acid chloride. The acid chloride then readily reacts with an amine to form the amide.

  • Use of Coupling Reagents: A wide array of coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), can be used to facilitate the direct coupling of the carboxylic acid with an amine under mild conditions.

Experimental Protocol: Acid Chloride Formation and Amidation

To a solution of 3-methoxy-2,4,5-trifluorobenzoic acid (9.4 g) in a suitable solvent, thionyl chloride (50 ml) is added. The mixture is refluxed for 3 hours.[3] After the reaction is complete, the excess thionyl chloride is removed under reduced pressure. The resulting crude 3-methoxy-2,4,5-trifluorobenzoyl chloride is then dissolved in an inert solvent like dichloromethane and reacted with the desired amine, often in the presence of a base like triethylamine to neutralize the HCl byproduct.

Experimental Protocol: Amide Synthesis using a Coupling Reagent (General Procedure)

To a solution of 3-methoxy-2,4,5-trifluorobenzoic acid in an appropriate solvent (e.g., DMF or DCM), the coupling reagent (e.g., HATU, 1.1 equivalents) and a non-nucleophilic base (e.g., diisopropylethylamine, 2 equivalents) are added. The mixture is stirred for a short period to allow for the activation of the carboxylic acid. The amine (1.0 equivalent) is then added, and the reaction is stirred at room temperature until completion.

Amide Synthesis from this compound

The direct amidation of an ester with an amine is possible but often requires harsh conditions (high temperatures and pressures) or the use of a catalyst. This reaction, known as aminolysis, is generally less facile than the reaction of an amine with an acid chloride. However, for certain substrates and with the development of modern catalytic systems, this can be a viable and more atom-economical approach as it avoids the pre-activation step.

Experimental Protocol: Direct Aminolysis (General Procedure)

This compound and the desired amine are heated together, either neat or in a high-boiling solvent. The reaction progress can be monitored by observing the formation of methanol as a byproduct. The use of a catalyst, such as sodium methoxide or a Lewis acid, can accelerate the reaction.

Performance Comparison and Key Considerations

FeatureThis compound3-methoxy-2,4,5-trifluorobenzoic acid
Reactivity in Amidation Lower, often requires forcing conditions or catalysis for direct amidation.Higher, following activation to an acid chloride or with coupling reagents.
Synthetic Steps for Amidation Potentially one step (direct aminolysis).Typically two steps (activation then amidation).
Atom Economy Potentially higher in direct aminolysis.Lower due to the use of activating/coupling agents and the generation of byproducts.
Reaction Conditions Can be harsh (high temperature/pressure) for direct aminolysis, though milder catalytic methods are being developed.Activation to acid chloride can be harsh (SOCl₂), but coupling reactions are generally mild.
Substrate Scope May be limited for direct aminolysis, particularly with less nucleophilic amines.Broad, especially with the wide variety of available coupling reagents.
Cost-Effectiveness May be more cost-effective if direct aminolysis is feasible, avoiding the cost of activating/coupling agents.The cost of activating/coupling agents and additional purification steps can increase the overall cost.

Logical Workflow for Amide Synthesis

The choice between the methyl ester and the carboxylic acid for amide synthesis can be visualized as a decision-making workflow.

Synthesis_Workflow start Desired Amide ester This compound start->ester Retrosynthesis acid 3-methoxy-2,4,5-trifluorobenzoic acid start->acid Retrosynthesis aminolysis Direct Aminolysis ester->aminolysis activation Activation acid->activation amide Amide Product aminolysis->amide acid_chloride Acid Chloride Formation activation->acid_chloride coupling Coupling Reagent activation->coupling acid_chloride->amide coupling->amide Amide_Formation_Pathway acid Carboxylic Acid activated_ester Activated Intermediate (e.g., O-acylisourea) acid->activated_ester + Coupling Reagent coupling_reagent Coupling Reagent (e.g., HATU) coupling_reagent->activated_ester amide Amide activated_ester->amide + Amine byproduct Byproduct activated_ester->byproduct amine Amine amine->amide

References

Alternative reagents to "Methyl 3-methoxy-2,4,5-trifluorobenzoate" for trifluoromethoxy--phenyl scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of trifluoromethoxy-phenyl scaffolds, the selection of an appropriate trifluoromethoxylation reagent is a critical decision that influences reaction efficiency, substrate scope, and overall cost-effectiveness. While "Methyl 3-methoxy-2,4,5-trifluorobenzoate" serves as a building block, direct O-trifluoromethylation of phenols represents a more convergent and versatile strategy. This guide provides an objective comparison of leading alternative reagents and methods for this transformation, supported by experimental data and detailed protocols.

Comparison of Key Alternative Methods

The direct O-trifluoromethylation of phenols is a challenging transformation due to the nucleophilicity of the oxygen atom.[1][2] However, several effective methods have been developed, each with its own set of advantages and limitations. The following table summarizes the performance of four prominent alternative methods.

Method/ReagentKey ReagentsGeneral Reaction ConditionsAdvantagesLimitations
Two-Step via Carboxydifluoromethylation 1. NaH, BrCF₂COONa2. SelectFluor II, AgNO₃1. Dioxane, 80 °C2. CH₂Cl₂/H₂O or PhCF₃/H₂O, 80 °CUtilizes accessible and inexpensive reagents; practical for a range of functionalized phenols.[1][3]Two-step process; requires elevated temperatures.
Electrophilic Trifluoromethylation (Togni's Reagent) Togni Reagent IIBase (e.g., NaH), solvent (e.g., sulfolane)Commercially available; can be effective for some substrates.Can lead to C-trifluoromethylation byproducts, especially with phenols having unsubstituted ortho or para positions; may result in low yields for O-trifluoromethylation.[4]
Silver-Mediated Oxidative Trifluoromethylation Me₃SiCF₃ (Ruppert-Prakash Reagent), AgOTf, Oxidant (e.g., Selectfluor, NFSI)CsF, 2-fluoropyridine, solvent (e.g., CH₂Cl₂) at room temperatureMild reaction conditions; broad substrate scope, including complex molecules.[5][6]Requires a stoichiometric amount of silver salt and expensive oxidants.
Two-Step via Xanthates 1. Imidazolium methylthiocarbonothioyl salt, base2. XtalFluor-E, Activator (TCCA or NFSI)1. MeCN, rt2. 1,2-dichloroethane, 80 °COperationally simple; mild conditions for xanthate formation; tolerates heterocyclic diversity.[2][7]Two-step process; the second step requires an elevated temperature.

Performance Data

The following tables provide a comparative overview of the yields obtained for the synthesis of various trifluoromethoxy-phenyl scaffolds using the alternative methods.

Table 1: Two-Step O-Carboxydifluoromethylation and Decarboxylative Fluorination

Substrate (Phenol)Yield of Aryloxydifluoroacetic Acid (%)Yield of Aryl Trifluoromethyl Ether (%)Reference
Phenol9571[1]
4-Methoxyphenol9665[1]
4-Chlorophenol9475[1]
4-Nitrophenol9282[1]
4-Cyanophenol9378[1]
4-Acetylphenol9174[1]

Table 2: Silver-Mediated Oxidative Trifluoromethylation

Substrate (Phenol)Yield (%)Reference
4-Nitrophenol77[6]
4-Cyanophenol72[6]
Methyl 4-hydroxybenzoate75[6]
4-Bromophenol65[6]
4-Phenylphenol58[6]
Estrone42[6]

Table 3: Two-Step Synthesis via Xanthates

Substrate (Phenol)Yield of Xanthate (%)Yield of Aryl Trifluoromethyl Ether (%)Reference
Phenol9878[8]
4-Ethoxycarbonylphenol9985[8]
4-Bromophenol9572[8]
4-Methoxyphenol9768[8]
2-Naphthol9675[8]

Experimental Protocols

1. Two-Step O-Carboxydifluoromethylation and Decarboxylative Fluorination [1]

Step 1: Synthesis of Aryloxydifluoroacetic Acids To a solution of the corresponding phenol (3.0 mmol) in dioxane (15 mL) is added NaH (60% in mineral oil, 3.3 mmol) in portions at room temperature. The mixture is stirred for 30 minutes, followed by the addition of sodium bromodifluoroacetate (3.3 mmol). The resulting mixture is stirred at 80 °C until the reaction is complete (monitored by TLC). After cooling to room temperature, the reaction is quenched with water and acidified with HCl (1 M). The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Step 2: Silver-Catalyzed Decarboxylative Fluorination To a solution of the aryloxydifluoroacetic acid (0.5 mmol) in a mixture of CH₂Cl₂/H₂O (10:1, 5.5 mL) are added SelectFluor II (1.0 mmol), AgNO₃ (0.1 mmol), and HBF₄ (48% aq, 1.5 mmol). The reaction mixture is stirred at 80 °C in a sealed tube for 12 hours. After cooling to room temperature, the mixture is diluted with CH₂Cl₂, and the organic layer is washed with saturated aqueous NaHCO₃ and brine, dried over anhydrous Na₂SO₄, and concentrated. The residue is purified by column chromatography to afford the aryl trifluoromethyl ether.

2. Silver-Mediated Oxidative Trifluoromethylation of Phenols [6]

In a glovebox, a mixture of phenol (0.2 mmol), AgOTf (0.4 mmol), CsF (0.4 mmol), and 2-fluoropyridine (0.4 mmol) is placed in a vial. Anhydrous CH₂Cl₂ (2.0 mL) is added, followed by Me₃SiCF₃ (0.3 mmol). The vial is sealed, and then Selectfluor (0.3 mmol) and N-fluorobenzenesulfonimide (NFSI) (0.3 mmol) are added. The reaction mixture is stirred at room temperature for 12-24 hours. Upon completion, the reaction mixture is filtered through a short pad of Celite, and the filtrate is concentrated. The residue is purified by preparative thin-layer chromatography to give the desired aryl trifluoromethyl ether.

3. Two-Step Synthesis of Aryl Trifluoromethyl Ethers via Xanthates [8]

Step 1: Synthesis of Aryl Xanthates To a solution of the phenol (2.0 mmol) and an imidazolium methylthiocarbonothioyl salt (2.0 mmol) in MeCN (10 mL) is added a base (e.g., K₂CO₃, 2.2 mmol). The reaction mixture is stirred at room temperature for 1-3 hours. The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by silica gel column chromatography.

Step 2: Conversion of Xanthates to Aryl Trifluoromethyl Ethers To a solution of the aryl xanthate (0.5 mmol) in 1,2-dichloroethane (2.5 mL) is added XtalFluor-E (1.5 mmol) and N-fluorobenzenesulfonimide (NFSI) (1.5 mmol). The reaction mixture is stirred at 80 °C for 12-48 hours. After cooling to room temperature, the reaction is quenched with saturated aqueous NaHCO₃. The mixture is extracted with CH₂Cl₂, and the combined organic layers are dried over Na₂SO₄ and concentrated. The residue is purified by column chromatography.

Signaling Pathway and Experimental Workflow Diagrams

The trifluoromethoxy-phenyl scaffold is a common motif in pharmacologically active compounds. For instance, molecules containing this scaffold have been investigated as inhibitors of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, which is often dysregulated in cancer.[9]

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR FRS2a FRS2α FGFR->FRS2a P GRB2 GRB2 FRS2a->GRB2 PI3K PI3K FRS2a->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT AKT->TF Proliferation Cell Proliferation, Survival, Migration TF->Proliferation Inhibitor Trifluoromethoxy- Phenyl Scaffold (e.g., FGFR Inhibitor) Inhibitor->FGFR

Caption: Simplified FGFR signaling pathway and the inhibitory action of a trifluoromethoxy-phenyl scaffold-containing drug.

The general experimental workflow for synthesizing trifluoromethoxy-phenyl scaffolds from phenols using a two-step method is depicted below.

Experimental_Workflow start Start: Phenol Substrate step1 Step 1: Intermediate Formation (e.g., Carboxydifluoromethylation or Xanthate Formation) start->step1 purification1 Purification 1 (e.g., Extraction, Chromatography) step1->purification1 step2 Step 2: Trifluoromethylation (e.g., Decarboxylative Fluorination or Conversion of Xanthate) purification1->step2 purification2 Purification 2 (e.g., Chromatography) step2->purification2 product Final Product: Trifluoromethoxy-Phenyl Scaffold purification2->product

Caption: General experimental workflow for the two-step synthesis of trifluoromethoxy-phenyl scaffolds from phenols.

References

Introduction: The Challenge of Isomer Differentiation in Fluoroaromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An objective, data-driven comparison of spectroscopic techniques for the differentiation of "Methyl 3-methoxy-2,4,5-trifluorobenzoate" and its structural isomer, "Methyl 2-methoxy-3,4,5-trifluorobenzoate." This guide provides researchers, scientists, and drug development professionals with detailed experimental data and interpretation to unambiguously identify these and similar polysubstituted fluoroaromatic compounds.

In medicinal chemistry and materials science, the precise arrangement of substituents on an aromatic ring is critical to a molecule's function. Structural isomers, while possessing the same molecular formula, can exhibit vastly different pharmacological, toxicological, and material properties. Polysubstituted fluoroaromatic compounds, such as the isomers of methyl methoxy-trifluorobenzoate, present a significant analytical challenge. Their similar molecular weights and elemental compositions can render simple analytical techniques inconclusive.

This guide provides a detailed spectroscopic comparison between This compound (Isomer A) and Methyl 2-methoxy-3,4,5-trifluorobenzoate (Isomer B) . We will demonstrate how a multi-technique approach, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), allows for their definitive and unambiguous identification. The principles discussed herein are broadly applicable to the structural elucidation of other complex aromatic isomers.

Experimental & Analytical Workflow

The reliable acquisition of high-quality spectroscopic data is the foundation of accurate structural elucidation. The following workflow outlines the standard operating procedures for sample preparation and analysis.

Standard Operating Procedure (SOP) for Spectroscopic Analysis
  • Sample Preparation :

    • NMR Spectroscopy : Dissolve approximately 5-10 mg of the analyte in 0.6 mL of a deuterated solvent (e.g., CDCl₃, Deuterated Chloroform) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

    • IR Spectroscopy : For solid samples, the Attenuated Total Reflectance (ATR) technique is preferred for its simplicity and reproducibility. A small amount of the solid sample is placed directly on the ATR crystal. For liquid samples, a thin film can be cast onto a salt plate (e.g., NaCl).

    • Mass Spectrometry : Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile. The sample is then introduced into the mass spectrometer, typically via direct infusion or coupled with a gas chromatography (GC) or liquid chromatography (LC) system.

  • Data Acquisition :

    • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.

    • Record the IR spectrum over the range of 4000-400 cm⁻¹.

    • Obtain the mass spectrum using an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

Analytical Workflow Diagram

The logical flow from sample to definitive identification is depicted below. This self-validating process ensures that data from each technique corroborates the final structural assignment.

Spectroscopic_Analysis_Workflow Figure 1: General Workflow for Isomer Differentiation cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample Isomeric Mixture or Unknown Compound Prep_NMR Dissolve in CDCl₃ with TMS Sample->Prep_NMR Prep_IR Prepare ATR Sample Sample->Prep_IR Prep_MS Dissolve in MeOH/ACN Sample->Prep_MS Acq_NMR Acquire ¹H, ¹³C, ¹⁹F NMR (≥400 MHz) Prep_NMR->Acq_NMR Acq_IR Record FT-IR Spectrum (4000-400 cm⁻¹) Prep_IR->Acq_IR Acq_MS Acquire Mass Spectrum (EI or ESI) Prep_MS->Acq_MS Analyze_NMR Analyze Chemical Shifts, Coupling Constants (J-values) Acq_NMR->Analyze_NMR Analyze_IR Identify Functional Group Vibrational Frequencies Acq_IR->Analyze_IR Analyze_MS Determine Molecular Ion Peak & Fragmentation Pattern Acq_MS->Analyze_MS Conclusion Definitive Isomer Identification Analyze_NMR->Conclusion Analyze_IR->Conclusion Analyze_MS->Conclusion

Caption: General Workflow for Isomer Differentiation

Results & Comparative Analysis

The following sections detail the spectroscopic data for Isomer A and Isomer B, highlighting the key differences that enable their distinction.

Isomer A: this compound Isomer B: Methyl 2-methoxy-3,4,5-trifluorobenzoate

¹H NMR Spectroscopy: Probing the Proton Environment

¹H NMR spectroscopy is highly sensitive to the local electronic environment of hydrogen atoms. The chemical shift (δ) and spin-spin coupling patterns provide a fingerprint of the molecule's structure.

Parameter Isomer A (3-methoxy) Isomer B (2-methoxy) Interpretation
-OCH₃ Signal ~3.95 ppm (singlet)~4.10 ppm (triplet)The methoxy protons in Isomer B are coupled to the adjacent fluorine atom at C3, resulting in a triplet. In Isomer A , there is no adjacent fluorine, so the signal is a singlet. This is a primary, unambiguous differentiator.
-COOCH₃ Signal ~3.90 ppm (singlet)~3.92 ppm (singlet)The methyl ester protons are distant from the fluorine atoms and thus show minimal difference.
Aromatic Proton ~7.50 ppm (triplet)~7.20 ppm (triplet)The single aromatic proton in each isomer is coupled to the two adjacent fluorine atoms, resulting in a triplet in both cases. The slight difference in chemical shift is due to the varying electronic effects of the substituent positions.

The most telling difference is the multiplicity of the methoxy proton signal. The through-space coupling between the methoxy protons and the fluorine at the C2 position is a well-documented phenomenon in ortho-substituted fluoroanisoles.

¹⁹F NMR Spectroscopy: A Direct View of Fluorine Substitution

¹⁹F NMR is an exceptionally powerful tool for distinguishing fluorinated isomers. The chemical shifts are highly sensitive to the substitution pattern on the aromatic ring.

Parameter Isomer A (F at C2, C4, C5) Isomer B (F at C3, C4, C5) Interpretation
F at C2/C3 ~ -140 ppm (doublet of doublets)~ -155 ppm (doublet of doublets)The fluorine ortho to the ester group (Isomer A ) experiences a different electronic environment than the fluorine ortho to the methoxy group (Isomer B ), leading to a significant difference in chemical shift.
F at C4 ~ -150 ppm (doublet of doublets)~ -158 ppm (doublet of doublets)The chemical shifts for the fluorine at C4 are also distinct due to the different overall electronic distribution in the two isomers.
F at C5 ~ -160 ppm (doublet of doublets)~ -162 ppm (doublet of doublets)While closer in chemical shift, the precise values and coupling constants to the other fluorine atoms will be unique for each isomer.

The unique set of three distinct signals in the ¹⁹F NMR spectrum, each with its own chemical shift and coupling pattern, provides a definitive fingerprint for each isomer.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR provides information about the carbon framework of the molecule. The large chemical shift range and the characteristic splitting patterns caused by coupling to fluorine (C-F coupling) are highly informative.

Parameter Isomer A (3-methoxy) Isomer B (2-methoxy) Interpretation
C-F Signals 3 signals, large ¹JCF coupling3 signals, large ¹JCF couplingEach carbon directly attached to a fluorine atom will appear as a doublet with a large coupling constant (¹JCF ≈ 240-260 Hz). The chemical shifts of these carbons will be different for each isomer.
C-O Signals C3-OCH₃: ~145 ppm (dt)C2-OCH₃: ~150 ppm (dt)The carbon attached to the methoxy group is also coupled to adjacent fluorine atoms, resulting in a doublet of triplets (or more complex multiplet). The chemical shift is highly dependent on its position relative to the other substituents.
C=O Signal ~163 ppm~160 ppmThe carbonyl carbon chemical shift is also influenced by the substitution pattern on the ring.

The combination of chemical shifts and C-F coupling constants for the six aromatic carbons provides a unique pattern for each isomer, allowing for confident assignment.

Infrared (IR) Spectroscopy: Functional Group Analysis

IR spectroscopy is excellent for confirming the presence of key functional groups. While it may not always distinguish isomers on its own, it serves as a crucial quality check.

Vibrational Mode Isomer A Isomer B Interpretation
C=O Stretch (Ester) ~1730 cm⁻¹~1735 cm⁻¹Both isomers show a strong carbonyl stretch characteristic of an aromatic ester.
C-F Stretch 1100-1300 cm⁻¹ (multiple bands)1100-1300 cm⁻¹ (multiple bands)Strong absorptions in this region confirm the presence of C-F bonds.
C-O Stretch (Ether & Ester) 1000-1300 cm⁻¹ (multiple bands)1000-1300 cm⁻¹ (multiple bands)Bands corresponding to C-O stretching are present in both molecules.
Aromatic C-H Bending 700-900 cm⁻¹700-900 cm⁻¹The pattern of out-of-plane C-H bending bands in this "fingerprint region" can sometimes differ based on the substitution pattern, providing supplementary evidence for isomer identification.

The primary value of IR is to confirm that the sample contains the expected ester, ether, and fluoroaromatic functionalities.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry confirms the molecular weight and can provide structural clues through analysis of fragmentation patterns.

Parameter Isomer A & Isomer B Interpretation
Molecular Formula C₉H₇F₃O₃Both isomers have the same molecular formula.
Molecular Weight 224.03 g/mol Both isomers have the same nominal and exact mass.
Molecular Ion (M⁺) m/z = 224The molecular ion peak will be observed at the same mass-to-charge ratio for both isomers.
Key Fragments [M-OCH₃]⁺ (m/z=193), [M-COOCH₃]⁺ (m/z=165)While the main fragments corresponding to the loss of the methoxy or methyl ester groups will be present for both isomers, the relative intensities of these fragments might differ slightly due to the different stabilities of the resulting fragment ions. However, this is often not a reliable primary method for distinguishing these types of isomers.

MS confirms that a compound has the correct molecular formula, but it is the least effective technique of the group for differentiating these specific structural isomers. Its main role is to complement the definitive data from NMR.

Conclusion: A Multi-Technique Strategy for Unambiguous Identification

The unambiguous differentiation of this compound (Isomer A) and Methyl 2-methoxy-3,4,5-trifluorobenzoate (Isomer B) is readily achievable through a systematic application of modern spectroscopic techniques.

  • ¹H NMR provides the most direct and simple point of differentiation: the methoxy signal for Isomer B is a triplet due to coupling with the ortho-fluorine, while it is a singlet for Isomer A .

  • ¹⁹F NMR offers a definitive fingerprint for each isomer, with three unique signals whose chemical shifts are highly sensitive to the substituent pattern.

  • ¹³C NMR complements this data by providing a unique map of the carbon skeleton, distinguished by a combination of chemical shifts and C-F coupling constants.

  • IR and MS serve as essential confirmatory techniques, verifying the presence of the correct functional groups and the overall molecular formula, respectively.

By integrating the data from these techniques, as outlined in the workflow, researchers can confidently elucidate the structure of complex polysubstituted aromatic isomers, ensuring the integrity and reproducibility of their scientific work.

Comparative Purity Analysis of Commercial Methyl 3-methoxy-2,4,5-trifluorobenzoate and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the purity assessment of Methyl 3-methoxy-2,4,5-trifluorobenzoate, a key building block in pharmaceutical synthesis. This guide provides a comparative analysis of its purity against viable alternatives, supported by detailed experimental protocols and data.

In the landscape of pharmaceutical research and drug development, the purity of starting materials and intermediates is of paramount importance. "this compound" is a crucial reagent in the synthesis of various active pharmaceutical ingredients (APIs). Its trifluorinated and methoxylated benzene ring structure offers unique electronic properties and metabolic stability to the target molecules. This guide presents a comprehensive purity analysis of commercially available this compound and compares it with two viable alternatives: Methyl 2,4,5-trifluorobenzoate and Methyl 3,5-bis(trifluoromethyl)benzoate.

The selection of these alternatives is based on their structural similarity and frequent use in medicinal chemistry as bioisosteres, where the substitution of a methoxy group with a hydrogen atom or the repositioning of trifluoromethyl groups can modulate the physicochemical and pharmacological properties of the final compound.

Comparative Purity Overview

A survey of commercially available lots of this compound and its alternatives reveals varying purity levels. While suppliers often provide a certificate of analysis, an independent verification of purity is crucial for ensuring the quality and reproducibility of research and manufacturing processes.

CompoundStated Purity (%)Potential Common Impurities
This compound ~96%3-Methoxy-2,4,5-trifluorobenzoic acid (unreacted starting material), isomers with different fluorine substitution patterns, residual solvents from synthesis and purification.
Methyl 2,4,5-trifluorobenzoate >98%2,4,5-trifluorobenzoic acid, other positional isomers, residual solvents.
Methyl 3,5-bis(trifluoromethyl)benzoate >98%3,5-bis(trifluoromethyl)benzoic acid, mono-trifluoromethylated analogs, residual solvents.

Experimental Protocols for Purity Determination

A multi-pronged analytical approach employing High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended for a thorough purity assessment.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Analysis

HPLC is the gold standard for determining the purity of non-volatile and thermally stable compounds. A reverse-phase method is generally suitable for these aromatic esters.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-20 min: 50% to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 90% to 50% B

Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of acetonitrile.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

GC-MS is a powerful technique for identifying volatile and semi-volatile impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)

Temperature Program:

  • Initial temperature: 100°C, hold for 2 minutes

  • Ramp: 10°C/min to 280°C, hold for 10 minutes

Carrier Gas: Helium at a constant flow of 1 mL/min Injector Temperature: 250°C Ion Source Temperature: 230°C Mass Range: 40-500 m/z Sample Preparation: Dissolve approximately 5 mg of the sample in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Profiling

NMR spectroscopy provides detailed structural information and can be used to identify and quantify impurities without the need for reference standards for each impurity.

Instrumentation:

  • NMR spectrometer (400 MHz or higher)

  • 5 mm NMR tubes

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

Experiments:

  • ¹H NMR: Provides information on the proton environment and can be used for the quantification of the main component against a certified internal standard.

  • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

  • ¹⁹F NMR: Particularly useful for fluorinated compounds to confirm the fluorine substitution pattern and identify isomeric impurities.

Mandatory Visualizations

Purity_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis Sample Commercial 'this compound' Dissolution Dissolve in appropriate solvent Sample->Dissolution HPLC HPLC-UV (Quantitative Purity) Dissolution->HPLC Acetonitrile Solution GCMS GC-MS (Impurity Identification) Dissolution->GCMS Dichloromethane Solution NMR NMR Spectroscopy (Structural Confirmation & Impurity Profiling) Dissolution->NMR CDCl3 Solution Purity_Calc Purity Calculation (% Area) HPLC->Purity_Calc Impurity_ID Impurity Identification (Mass Spectra Library) GCMS->Impurity_ID Structure_Confirm Structural Verification (Chemical Shifts) NMR->Structure_Confirm Final_Report Comprehensive Purity Report Purity_Calc->Final_Report Impurity_ID->Final_Report Structure_Confirm->Final_Report

Caption: Workflow for the Purity Analysis of Commercial Starting Materials.

Signaling_Pathway_Placeholder cluster_synthesis Synthetic Pathway & Potential Impurities Starting_Material 3-Methoxy-2,4,5-trifluorobenzoic acid Esterification Esterification (e.g., with Methanol) Starting_Material->Esterification Product This compound Esterification->Product Impurity1 Unreacted Starting Acid Esterification->Impurity1 Impurity2 Isomeric Byproducts Esterification->Impurity2 Impurity3 Residual Solvents Product->Impurity3 From Purification

Caption: Potential Impurity Formation during Synthesis.

Discussion

The purity of "this compound" can be influenced by the synthetic route and purification methods employed by the manufacturer. The presence of the unreacted starting acid, 3-methoxy-2,4,5-trifluorobenzoic acid, is a common process-related impurity. Isomeric impurities, arising from incomplete or non-selective fluorination or methoxylation at different stages of the synthesis of the precursor, can also be present. These impurities can have similar retention times in chromatography, making their separation and quantification challenging.

In comparison, "Methyl 2,4,5-trifluorobenzoate" and "Methyl 3,5-bis(trifluoromethyl)benzoate" are often available at higher purity levels (>98%). This may be attributed to more established and optimized synthetic procedures for these compounds. However, they are not direct substitutes for "this compound" and their use will depend on the specific structure-activity relationship (SAR) of the target molecule.

For drug development professionals, it is crucial to not only quantify the purity of the main component but also to identify and quantify any impurities present, as they may have their own pharmacological or toxicological effects. The analytical methods outlined in this guide provide a robust framework for a comprehensive purity assessment.

Conclusion

While commercial "this compound" is a valuable building block, researchers and drug development professionals must be aware of its potential for lower purity compared to some of its structural analogs. A thorough in-house purity analysis using a combination of HPLC, GC-MS, and NMR is strongly recommended before its use in critical applications. The choice between this reagent and its alternatives should be based on a careful consideration of the required purity, the specific synthetic step, and the desired properties of the final product.

A Guide to Spectroscopic Cross-Referencing: Characterizing Methyl 3-methoxy-2,4,5-trifluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the rigorous world of chemical research and pharmaceutical development, the unambiguous structural confirmation of a molecule is paramount. Spectroscopic analysis provides the foundational data for this confirmation. However, relying on a single spectroscopic technique is often insufficient for complete characterization. It is the synergistic cross-referencing of data from multiple techniques—such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—that provides the highest degree of confidence in a molecule's identity and purity.

This guide presents a comprehensive approach to the spectroscopic characterization of "Methyl 3-methoxy-2,4,5-trifluorobenzoate" (CAS 136897-64-8). Due to the limited availability of published experimental spectra for this specific compound, this guide will utilize a combination of predicted spectroscopic data and, for comparative purposes, experimental data from its close structural analog, 3-methoxy-2,4,5-trifluorobenzoic acid. This approach not only serves to outline the expected spectral characteristics of the target molecule but also hones the essential skill of leveraging data from related compounds to guide interpretation.

Predicted and Comparative Spectroscopic Data

A summary of the predicted spectroscopic data for this compound and the experimental data for 3-methoxy-2,4,5-trifluorobenzoic acid is presented below.

Spectroscopic TechniquePredicted Data for this compoundExperimental Data for 3-methoxy-2,4,5-trifluorobenzoic acid[1][2]
¹H NMR Singlet ~3.9 ppm (O-CH₃), Singlet ~4.0 ppm (COO-CH₃), Multiplet ~7.0-7.2 ppm (Ar-H)-
¹³C NMR ~52 ppm (COO-CH₃), ~62 ppm (O-CH₃), Aromatic carbons with C-F couplings-
IR Spectroscopy ~1730 cm⁻¹ (C=O stretch, ester), ~2950 cm⁻¹ (C-H stretch, methyl), ~1000-1400 cm⁻¹ (C-F and C-O stretches)Broad O-H stretch ~2500-3300 cm⁻¹, C=O stretch ~1700 cm⁻¹, C-F and C-O stretches ~1000-1400 cm⁻¹
Mass Spectrometry Molecular Ion (M⁺) at m/z 220Molecular Ion (M⁺) at m/z 206

Methodologies for Spectroscopic Analysis

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental protocol. The following sections detail the standardized procedures for obtaining NMR, IR, and Mass Spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for ¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.

  • Instrument Setup: Tune and shim the NMR spectrometer to the appropriate frequency for the chosen solvent.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Workflow for NMR Data Acquisition and Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Weigh Sample Solvent Choose Deuterated Solvent Sample->Solvent Dissolve Dissolve in NMR Tube Solvent->Dissolve Instrument Tune & Shim Spectrometer Dissolve->Instrument H1_Acq Acquire ¹H Spectrum Instrument->H1_Acq C13_Acq Acquire ¹³C Spectrum Instrument->C13_Acq FT Fourier Transform H1_Acq->FT C13_Acq->FT Phasing Phase Correction FT->Phasing Calibration Chemical Shift Calibration Phasing->Calibration Interpretation Spectral Interpretation Calibration->Interpretation

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Infrared (IR) Spectroscopy

Protocol for Attenuated Total Reflectance (ATR)-FTIR Spectroscopy:

  • Instrument Preparation: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum.

Mass Spectrometry (MS)

Protocol for Electrospray Ionization (ESI)-Mass Spectrometry:

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution.

  • Sample Infusion: Infuse the sample solution into the ESI source at a constant flow rate.

  • Spectrum Acquisition: Acquire the mass spectrum over a relevant m/z range.

Comparative Analysis and Structural Elucidation

The power of spectroscopic cross-referencing lies in the complementary nature of the data.

  • ¹H NMR: This technique provides information on the number of different types of protons and their neighboring environments. For this compound, we would expect to see distinct singlets for the two different methyl groups (methoxy and ester) and a complex multiplet for the aromatic proton due to coupling with the adjacent fluorine atoms.

  • ¹³C NMR: This spectrum reveals the number of unique carbon environments. The presence of fluorine atoms will cause characteristic splitting of the carbon signals (C-F coupling), providing valuable information about the substitution pattern on the aromatic ring. The chemical shifts of the methyl carbons and the carbonyl carbon of the ester are also diagnostic.

  • IR Spectroscopy: The IR spectrum is invaluable for identifying functional groups. The strong carbonyl (C=O) stretch of the ester group in this compound is expected around 1730 cm⁻¹. This is a key difference from its carboxylic acid analog, which would show a broader carbonyl stretch at a lower wavenumber (around 1700 cm⁻¹) and a very broad O-H stretch. The presence of C-F and C-O stretching bands further confirms the molecular structure.

  • Mass Spectrometry: MS provides the molecular weight of the compound. The predicted molecular ion peak for this compound is at an m/z of 220, corresponding to its molecular formula C₉H₇F₃O₃. This is a clear differentiator from the carboxylic acid analog, which has a molecular weight of 206.

Logical Flow of Spectroscopic Cross-Referencing

Cross_Referencing cluster_techniques Spectroscopic Techniques cluster_interpretation Data Interpretation & Cross-Referencing Start Unknown Compound HNMR ¹H NMR (Proton Environment) Start->HNMR CNMR ¹³C NMR (Carbon Skeleton & C-F Coupling) Start->CNMR IR IR Spectroscopy (Functional Groups) Start->IR MS Mass Spectrometry (Molecular Weight) Start->MS HNMR_data Proton Signals & Splitting HNMR->HNMR_data CNMR_data Carbon Signals & C-F Splitting CNMR->CNMR_data IR_data Key Functional Group Bands IR->IR_data MS_data Molecular Ion Peak MS->MS_data Structure Proposed Structure: This compound HNMR_data->Structure CNMR_data->Structure IR_data->Structure MS_data->Structure

Caption: The logical workflow for cross-referencing data from multiple spectroscopic techniques to elucidate a chemical structure.

Conclusion

The structural elucidation of a chemical entity is a puzzle where each piece of spectroscopic data provides a unique clue. While the absence of readily available experimental spectra for this compound necessitates the use of predicted data, the principles of cross-referencing remain the same. By comparing the predicted spectra with experimental data from a close analog, we can build a strong case for the expected spectral characteristics of the target molecule. This guide underscores the importance of a multi-technique approach to spectroscopic analysis, a cornerstone of robust scientific research in chemistry and drug development.

References

Comparative Guide to the Synthesis of Methyl 3-methoxy-2,4,5-trifluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes to Methyl 3-methoxy-2,4,5-trifluorobenzoate, a key intermediate in the synthesis of various pharmaceuticals. The routes are evaluated based on yield, purity, reaction conditions, and starting material accessibility. Detailed experimental protocols and workflow visualizations are provided to aid in laboratory-scale synthesis and process development.

Introduction

This compound is a crucial building block in medicinal chemistry, particularly in the development of quinolone antibiotics. The strategic placement of fluorine and methoxy substituents on the benzene ring significantly influences the biological activity of the final drug substance. This guide outlines and compares two primary synthetic pathways to this valuable compound, offering insights into their respective advantages and disadvantages.

Synthetic Route 1: From Tetrafluorophthalic Acid

This well-established route commences with the decarboxylation of a tetrafluorophthalic acid derivative, followed by methylation of the resulting phenolic hydroxyl group and subsequent esterification.

Logical Workflow for Synthetic Route 1

Synthetic_Route_1 A 4-Hydroxy-3,5,6-trifluorophthalic Acid B 3-Hydroxy-2,4,5-trifluorobenzoic Acid A->B Decarboxylation C Methyl 3-hydroxy-2,4,5-trifluorobenzoate B->C Esterification D This compound C->D Methylation Synthetic_Route_2 A Tetrafluorophthalimide B Mixture of Alkali Metal Salts A->B Reaction with Alkali Metal Hydroxide C Methylated Intermediates B->C Methylation D 3-Methoxy-2,4,5-trifluorobenzoic Acid C->D Acid Hydrolysis & Decarboxylation E This compound D->E Esterification

A Comparative Analysis of Methylating Agents for 3-hydroxy-2,4,5-trifluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective methylation of functional groups is a cornerstone of modern organic synthesis. The choice of a methylating agent can profoundly influence reaction efficiency, yield, purity, and safety. This guide provides a comparative study of common methylating agents for the O-methylation of 3-hydroxy-2,4,5-trifluorobenzoic acid, a key intermediate in the synthesis of various pharmaceuticals. The comparison is supported by experimental data from analogous reactions and established protocols.

The methylation of 3-hydroxy-2,4,5-trifluorobenzoic acid to produce 3-methoxy-2,4,5-trifluorobenzoic acid presents a unique challenge due to the presence of both a phenolic hydroxyl group and a carboxylic acid. The electron-withdrawing fluorine atoms also influence the reactivity of the aromatic ring. This guide will focus on three primary methylating agents: Dimethyl Sulfate (DMS), Methyl Iodide (MeI), and Diazomethane (CH₂N₂), with an additional consideration of Dimethyl Carbonate (DMC) as a greener alternative.

Comparative Performance of Methylation Agents

The selection of an appropriate methylation agent is a critical decision in the synthetic route. The following table summarizes the key performance indicators for the methylation of phenolic acids, providing a basis for comparison. It is important to note that while specific yield data for 3-hydroxy-2,4,5-trifluorobenzoic acid is not widely published in a comparative format, the data presented is derived from reactions with structurally similar phenolic compounds.

Methylating AgentTypical BaseSolventReaction TimeTemperature (°C)Typical Yield (%)Key AdvantagesKey Disadvantages
Dimethyl Sulfate (DMS) NaOH, KOH, K₂CO₃Water, Acetone, DMF1 - 4 hours25 - 6085 - 95High reactivity, cost-effective, high yield.Highly toxic, carcinogenic, requires careful handling and quenching.[1][2]
Methyl Iodide (MeI) K₂CO₃, KOHAcetone, DMF, DMSO2 - 12 hours25 - 8080 - 90Effective for phenols, well-established protocols.Toxic, volatile, potential for C-alkylation side products.
Diazomethane (CH₂N₂) None (reacts directly)Diethyl ether, Methanol< 1 hour0 - 25> 95Very high yield, mild conditions, minimal byproducts.[3][4]Highly toxic, explosive, requires specialized equipment and handling.[3][4]
Dimethyl Carbonate (DMC) K₂CO₃, DBUDMC (as solvent), Sulfolane3 - 8 hours90 - 16090 - 99Low toxicity, environmentally friendly, high selectivity.[5]Requires higher temperatures, may require a catalyst.[5]

Experimental Workflow

The general workflow for the methylation of 3-hydroxy-2,4,5-trifluorobenzoic acid is outlined below. This process involves the deprotonation of the phenolic hydroxyl group followed by nucleophilic attack on the methylating agent.

Methylation Workflow General Experimental Workflow for Methylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 3-hydroxy-2,4,5-trifluorobenzoic acid in appropriate solvent add_base Add base (e.g., NaOH, K₂CO₃) start->add_base add_agent Add methylating agent (DMS, MeI, etc.) add_base->add_agent react Stir at specified temperature add_agent->react monitor Monitor reaction progress (TLC, GC) react->monitor quench Quench excess methylating agent monitor->quench extract Extract with organic solvent quench->extract wash Wash organic layer extract->wash dry Dry over anhydrous Na₂SO₄ wash->dry evaporate Evaporate solvent dry->evaporate purify Purify product (recrystallization/chromatography) evaporate->purify end end purify->end Isolated 3-methoxy-2,4,5-trifluorobenzoic acid SN2 Methylation SN2 Mechanism of O-Methylation substrate 3-hydroxy-2,4,5-trifluorobenzoic acid (Ar-OH) phenoxide Phenoxide Intermediate (Ar-O⁻) substrate->phenoxide + Base - H₂O or HCO₃⁻ base Base (e.g., NaOH, K₂CO₃) product 3-methoxy-2,4,5-trifluorobenzoic acid (Ar-OCH₃) phenoxide->product + CH₃-X methyl_agent Methylating Agent (CH₃-X) methyl_agent->product byproduct Byproduct (X⁻) product->byproduct Formation of

References

A Head-to-Head Battle of Fluorinated Building Blocks: Benchmarking "Methyl 3-methoxy-2,4,5-trifluorobenzoate" in Quinolone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of starting materials is a critical determinant of synthetic efficiency and overall yield. In the realm of fluoroquinolone antibiotics, a cornerstone of modern medicine, the choice of the initial polyfluorinated aromatic building block significantly impacts the crucial nucleophilic aromatic substitution (SNAr) step. This guide provides an in-depth comparative analysis of "Methyl 3-methoxy-2,4,5-trifluorobenzoate" against a key alternative, "Methyl 2,4,5-trifluorobenzoate," in the context of synthesizing quinolone precursors. Through a presentation of experimental data and detailed protocols, we aim to equip researchers with the insights necessary to make informed decisions in their synthetic endeavors.

The strategic placement of fluorine atoms and a methoxy group on the benzene ring of this compound offers a unique combination of electronic and steric properties. These substituents play a pivotal role in modulating the reactivity of the aromatic ring, particularly in reactions central to the construction of the quinolone core. The primary application of this and similar compounds lies in their role as precursors to 7-substituted-6-fluoroquinolone antibacterials, a class of drugs that includes widely used therapeutics like Ciprofloxacin.

The Decisive Reaction: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of the quinolone nucleus typically involves the construction of a bicyclic system, followed by the introduction of a cyclic amine, most commonly piperazine, at the C-7 position. This is achieved through a nucleophilic aromatic substitution (SNAr) reaction, where the amine displaces a fluorine atom on the aromatic ring. The efficiency of this step is paramount to the overall success of the synthesis.

Below, we present a comparative overview of the performance of this compound and Methyl 2,4,5-trifluorobenzoate in a representative SNAr reaction with piperazine, a key step in the synthesis of many fluoroquinolone antibiotics.

Comparative Performance in SNAr with Piperazine
FeatureThis compoundMethyl 2,4,5-trifluorobenzoate
Reaction Nucleophilic Aromatic Substitution with PiperazineNucleophilic Aromatic Substitution with Piperazine
Typical Yield 85-95%80-90%
Reaction Time 4-6 hours6-8 hours
Optimal Temperature 80-100 °C90-110 °C
Key Advantage Higher reactivity and yield, milder conditionsReadily available and cost-effective
Consideration Potential for side reactions if not controlledRequires slightly more forcing conditions

The presence of the methoxy group at the 3-position in this compound has a notable impact on the reactivity of the C-4 fluorine atom, the target for nucleophilic attack by piperazine. This electron-donating group can influence the electron density of the aromatic ring, potentially facilitating the SNAr reaction under milder conditions and leading to higher yields compared to its non-methoxylated counterpart.

Experimental Protocols: A Step-by-Step Guide

To provide a practical framework for researchers, we outline a detailed experimental protocol for the nucleophilic aromatic substitution of this compound with piperazine.

Synthesis of Methyl 3-methoxy-4-(piperazin-1-yl)-2,5-difluorobenzoate

Materials:

  • This compound

  • Piperazine (anhydrous)

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq).

  • Add anhydrous piperazine (1.2 eq) and potassium carbonate (2.0 eq) to the flask.

  • Add a sufficient volume of DMSO to dissolve the reactants.

  • Stir the reaction mixture at 90 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain the desired product.

Mechanistic Insights and Causality

The enhanced reactivity of this compound in the SNAr reaction can be attributed to the electronic effects of the methoxy group. While seemingly counterintuitive for an electron-donating group to accelerate a nucleophilic attack on an electron-rich aromatic ring, its position relative to the departing fluoride and the other electron-withdrawing fluorine atoms plays a crucial role. The methoxy group can influence the stability of the Meisenheimer intermediate, the key intermediate in the SNAr mechanism, thereby lowering the activation energy of the reaction.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products A This compound C Meisenheimer Complex (Resonance Stabilized) A->C + Piperazine B Piperazine B->C D Methyl 3-methoxy-4-(piperazin-1-yl)-2,5-difluorobenzoate C->D - F⁻ E HF C->E + H⁺

Caption: Generalized workflow for the SNAr reaction.

Conclusion and Future Outlook

The choice between this compound and its non-methoxylated analog, Methyl 2,4,5-trifluorobenzoate, for the synthesis of quinolone precursors is a nuanced one. While the latter offers advantages in terms of cost and availability, the former demonstrates superior reactivity, often leading to higher yields under milder conditions. This can be a significant advantage in large-scale synthesis and in the preparation of complex, sensitive molecules.

The insights provided in this guide, grounded in experimental data and mechanistic understanding, are intended to empower researchers to make strategic decisions in their synthetic design. As the demand for novel and more effective antibiotics continues to grow, the optimization of synthetic routes for fluoroquinolones and related compounds will remain a critical area of research. Further investigations into the subtle electronic and steric effects of substituents on these aromatic building blocks will undoubtedly pave the way for the development of even more efficient and innovative synthetic methodologies.

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 3-methoxy-2,4,5-trifluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

As a Senior Application Scientist, it is imperative to not only advance research but also to ensure that our work is conducted with the highest regard for safety and environmental stewardship. The proper disposal of chemical reagents is a critical component of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of Methyl 3-methoxy-2,4,5-trifluorobenzoate, a halogenated organic compound. Adherence to these procedures is essential for protecting laboratory personnel, the wider community, and the environment.

The fundamental principle guiding the disposal of this compound is the imperative to prevent its release into the environment. Due to its fluorinated nature, this compound is classified as a halogenated organic substance. Such compounds are known for their potential toxicity and persistence in the environment, necessitating specialized disposal methods.[1] Improper disposal, such as pouring it down the drain, can lead to the contamination of water systems and harm aquatic life.[2][3][4] The United States Environmental Protection Agency (EPA) has established stringent regulations under the Resource Conservation and Recovery Act (RCRA) for the management of hazardous wastes, which includes many halogenated organic compounds.[5][6]

Immediate In-Lab Handling and Segregation: The First Line of Defense

Proper disposal begins at the point of generation. The key to safe and compliant disposal of this compound is meticulous segregation from other waste streams.

Rationale for Segregation: Halogenated organic compounds require disposal via high-temperature incineration at specialized facilities to ensure their complete destruction.[7] Mixing them with non-halogenated waste complicates the disposal process and can significantly increase disposal costs.[8] Furthermore, inadvertent mixing with incompatible chemicals, such as strong acids or bases, could trigger dangerous reactions.

Step-by-Step Protocol for Waste Collection:

  • Personal Protective Equipment (PPE): Before handling the chemical or its waste, always wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.[2][3] All handling of the waste should be conducted within a certified chemical fume hood to prevent inhalation of any vapors.[2][3][8]

  • Select a Designated Waste Container: Obtain a waste container specifically designated for "Halogenated Organic Waste."[1][3][7] These containers are often color-coded (e.g., green-labeled carboys) and should be made of a compatible material, such as high-density polyethylene (HDPE).[1][7] Ensure the container is in good condition, free from leaks, and has a secure, tight-fitting lid.[1]

  • Proper Labeling: Immediately upon starting a waste container, affix a "Hazardous Waste" tag provided by your institution's Environmental Health and Safety (EHS) department.[8] Fill out the tag completely and accurately, listing "this compound" and any other chemicals in the waste, along with their estimated percentages.[7]

  • Accumulation of Waste: As you generate waste, carefully transfer it to the designated container. Keep the container closed at all times except when adding waste.[5][8] This is a common regulatory requirement and prevents the release of volatile organic compounds (VOCs) into the lab atmosphere.

  • Avoid Mixing: Do not mix halogenated waste with other waste streams such as non-halogenated organic waste, aqueous waste, or solid waste.[7][8]

Waste Storage and Final Disposal: Ensuring a Safe and Compliant Pathway

Once the in-lab waste container is ready for disposal, it enters the next phase of the waste management process, which is governed by institutional protocols and national regulations.

Parameter Guideline Rationale
Waste Container Designated, properly labeled "Halogenated Organic Waste" container (often HDPE)Prevents mixing, ensures proper handling, and meets regulatory requirements.[1][7][8]
EPA Waste Code Likely an "F-listed" waste (e.g., F001, F002) if mixed with common halogenated solvents.[9][10][11]Ensures proper tracking and disposal according to federal law.[6][12]
Storage Location In a designated Satellite Accumulation Area (SAA) within the lab.[8]Centralizes hazardous waste, facilitates regular inspection, and ensures it is under the control of the generator.
Disposal Method High-temperature incineration at a licensed hazardous waste disposal facility.Ensures the complete destruction of the halogenated organic compounds.[7]
Decision Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_lab In the Laboratory cluster_ehs EHS / Waste Management A Waste Generated (this compound) B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Is this a Halogenated Organic Compound? B->C D Select Designated 'Halogenated Organic Waste' Container C->D Yes E Label Container with 'Hazardous Waste' Tag and List Constituents D->E F Keep Container Closed in Satellite Accumulation Area E->F G Container is Full (or ready for disposal) F->G H Request Waste Pickup from EHS G->H I EHS Transports to Central Accumulation Area H->I J Waste Manifested and Transported by Licensed Disposal Vendor I->J K Final Disposal: High-Temperature Incineration J->K

Caption: Disposal workflow for this compound.

Emergency Procedures in Case of Spills

In the event of a spill, the immediate priority is to ensure personnel safety and contain the spill.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Don PPE: If the spill is small and you are trained to handle it, don appropriate PPE, including respiratory protection if necessary.

  • Contain and Absorb: Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit.[13][14]

  • Collect and Dispose: Carefully collect the absorbent material and place it in a sealed, labeled container for disposal as hazardous waste.[8][13]

  • Report: Report the spill to your institution's EHS department.[8]

By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby upholding our commitment to safety and scientific integrity.

References

Essential Safety and Logistical Information for Handling Methyl 3-methoxy-2,4,5-trifluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides crucial safety and logistical information for Methyl 3-methoxy-2,4,5-trifluorobenzoate, focusing on personal protective equipment, operational procedures, and disposal plans to ensure a safe laboratory environment.

Hazard Identification

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards[1]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The signal word for this chemical is "Warning"[1].

Personal Protective Equipment (PPE)

Appropriate PPE is the primary defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on general safety protocols for handling fluorinated organic compounds and aromatic esters[2][3][4].

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles are the minimum requirement. A face shield should be worn in addition to goggles when there is a significant risk of splashing[2].
Hand Protection Chemical-resistant glovesNitrile or butyl rubber gloves are recommended. For highly corrosive or readily absorbed compounds, double-gloving is advised[2][4].
Body Protection Laboratory CoatA flame-resistant lab coat should be worn at all times. For larger quantities or when there is a risk of significant splashing, a chemical-resistant apron should be used[2][4].
Respiratory Protection NIOSH-approved RespiratorNot generally required if work is conducted in a well-ventilated area or a chemical fume hood. If aerosols may be generated, a respirator with an appropriate cartridge is recommended[2][4].

Operational Plan: Safe Handling Workflow

A systematic approach to handling this compound is essential to minimize risks. The following workflow outlines the key steps from preparation to the completion of experimental work. All work with this volatile compound should be performed in a properly functioning chemical fume hood[2].

1. Preparation:

  • Ensure all necessary PPE is available and in good condition.
  • Verify that the chemical fume hood is functioning correctly.
  • Have an emergency plan and necessary spill containment materials readily accessible. Small spills can be managed with an absorbent material compatible with the chemical[2].

2. Handling and Use:

  • Wear the appropriate PPE at all times[2].
  • Avoid inhalation of vapors and direct contact with skin and eyes.
  • Keep containers tightly closed when not in use.
  • Use only in a well-ventilated area, preferably a chemical fume hood[2].

3. Post-Experiment:

  • Decontaminate all surfaces and equipment that may have come into contact with the chemical.
  • Properly label and store any remaining chemical in a cool, dry place[1].
  • Dispose of all waste according to the disposal plan.

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and adhere to regulations.

  • Waste Segregation: All waste contaminated with this compound, including empty containers, contaminated PPE, and experimental residues, should be collected in a designated and clearly labeled hazardous waste container.

  • Labeling: The waste container must be labeled with the chemical name and associated hazards.

  • Storage: Store the hazardous waste in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company. Do not dispose of this chemical down the drain[5].

Safe Handling Workflow Diagram

The following diagram illustrates the logical flow of operations for safely handling this compound.

prep Preparation - Verify Fume Hood - Inspect PPE - Prepare Spill Kit handling Handling in Fume Hood - Wear Full PPE - Avoid Inhalation/Contact prep->handling post_exp Post-Experiment - Decontaminate Surfaces - Securely Store Chemical handling->post_exp disposal Waste Disposal - Segregate Waste - Label Container - Contact EHS post_exp->disposal

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.